molecular formula CH3(CH2)5CH(OH)CH3<br>C8H18O<br>C8H18O B3432533 2-Octanol CAS No. 4128-31-8

2-Octanol

Cat. No.: B3432533
CAS No.: 4128-31-8
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Description

Octan-2-ol is an octanol carrying the hydroxy group at position 2. It has a role as a volatile oil component and a plant metabolite. It is an octanol and a secondary alcohol.
2-Octanol is a natural product found in Aspalathus linearis, Curcuma wenyujin, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-2-ol
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
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InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)O
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DSSTOX Substance ID

DTXSID0027014
Record name 2-Octanol
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Molecular Weight

130.23 g/mol
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Physical Description

Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid
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Boiling Point

179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C
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Flash Point

76 °C
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Solubility

In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents
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Density

0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°)
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Vapor Density

4.5 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32
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Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.
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Color/Form

Liquid, Colorless liquid

CAS No.

123-96-6, 25339-16-6, 4128-31-8
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Melting Point

-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanol, a secondary fatty alcohol, is a versatile organic compound with significant applications across various scientific and industrial domains. Its unique combination of a chiral center and a medium-length alkyl chain imparts specific physical and chemical characteristics that are leveraged in the synthesis of pharmaceuticals, the formulation of cosmetics, and the production of a wide array of industrial chemicals. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and structured data for ease of reference and comparison.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, offering a quick reference for its key physical and identifying characteristics.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Appearance Colorless, oily liquid[1]
Odor Characteristic, slightly aromatic[1]
CAS Number 123-96-6[1]
Melting Point -38 °C[1]
Boiling Point 178.5 °C at 760 mmHg[1]
Density 0.8207 g/cm³ at 20 °C[1]
Refractive Index (n_D^20) 1.426[3]
Solubility in Water 1.120 g/L at 25 °C[1]
Solubility in Organic Solvents Soluble in most organic solvents[1]
Vapor Pressure 0.031 mbar at 20 °C[1]
0.11 mbar at 30 °C[1]
0.9 mbar at 50 °C[1]
log P (Octanol/Water Partition Coefficient) 2.9[1]
Table 2: Spectral Data for this compound
Spectroscopic TechniqueKey Data PointsReference
¹H NMR (CDCl₃) δ (ppm): 0.89 (t, 3H), 1.18 (d, 3H), 1.2-1.5 (m, 10H), 1.68 (s, 1H, -OH), 3.80 (sextet, 1H)[4][5]
¹³C NMR (CDCl₃) δ (ppm): 14.1, 22.7, 23.4, 25.9, 29.5, 31.9, 39.5, 68.0[5]
Infrared (IR) Spectroscopy (Neat) ν (cm⁻¹): ~3340 (broad, O-H stretch), ~2925 (C-H stretch), ~1115 (C-O stretch)[6][7]
Mass Spectrometry (MS) m/z: 45 (base peak), 59, 73, 87, 112 (M-18)[8]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and the execution of common chemical reactions involving this compound.

Determination of Physical Properties

A logical workflow for the characterization of this compound's physical properties is outlined below.

G Workflow for Physical Property Determination of this compound cluster_purification Sample Purification cluster_properties Property Measurement cluster_analysis Spectroscopic Analysis Distillation Distillation BoilingPoint Boiling Point Determination Distillation->BoilingPoint Purified Sample MeltingPoint Melting Point Determination (for solidified sample) Distillation->MeltingPoint Density Density Measurement Distillation->Density Solubility Solubility Assessment Distillation->Solubility NMR NMR Spectroscopy (¹H and ¹³C) Distillation->NMR IR IR Spectroscopy Distillation->IR MS Mass Spectrometry Distillation->MS

Workflow for the physical and spectroscopic characterization of this compound.

Objective: To determine the boiling point of a liquid sample of this compound.

Materials:

  • Thiele tube

  • Thermometer (0-200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Bunsen burner or heating mantle

  • Mineral oil or silicone oil

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (1-2 mL) of this compound to the small test tube.

  • Place the capillary tube (sealed end up) into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9][10][11] Record this temperature.

Objective: To determine the melting point of a solidified sample of this compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (open at both ends)

  • Sample of this compound (pre-frozen)

  • Mortar and pestle (if needed to powder the frozen sample)

Procedure:

  • If the frozen this compound is not a fine powder, gently grind it using a pre-chilled mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of this compound (-38 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).[12][13][14][15][16]

Objective: To accurately determine the density of liquid this compound.

Materials:

  • Pycnometer (a specific volume flask)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

  • Sample of this compound

  • Distilled water

Procedure:

  • Clean and thoroughly dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath set to a constant temperature (e.g., 20 °C) until the water reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. The capillary in the stopper should be filled.

  • Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath at the same temperature.

  • Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

  • The density of this compound (ρ_octanol) can be calculated using the following formula: ρ_octanol = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[3][4][17][18]

Objective: To determine the solubility of this compound in water.

Materials:

  • Test tubes with stoppers

  • Graduated pipettes or burettes

  • Vortex mixer or shaker

  • Analytical balance

  • Sample of this compound

  • Distilled water

Procedure:

  • Prepare a series of test tubes, each containing a known volume of distilled water (e.g., 10 mL).

  • To each test tube, add a precisely weighed amount of this compound, creating a range of concentrations.

  • Stopper the test tubes and agitate them vigorously using a vortex mixer or shaker for a set period (e.g., 30 minutes) to ensure thorough mixing.

  • Allow the mixtures to stand undisturbed until any undissolved this compound separates, forming a distinct layer or droplets.

  • Observe the test tubes to identify the lowest concentration at which a separate phase of this compound is visible. The solubility lies between this concentration and the highest concentration at which no separate phase is observed.

  • For a more quantitative measurement, the aqueous phase of a saturated solution can be carefully separated and its this compound content analyzed using techniques like gas chromatography.[1][19][20][21][22]

Key Chemical Reactions and Protocols

The chemical reactivity of this compound is primarily dictated by its secondary hydroxyl group. The following diagram illustrates the main reaction pathways.

G Key Chemical Reactions of this compound cluster_oxidation Oxidation cluster_esterification Esterification cluster_dehydration Dehydration TwoOctanol This compound Ketone 2-Octanone TwoOctanol->Ketone [O] (e.g., NaOCl, H₂O₂) Ester Ester TwoOctanol->Ester + R-COOH, H⁺ Alkene Octenes (1-Octene, 2-Octene) TwoOctanol->Alkene H⁺, Δ

Primary chemical transformations of this compound.

Objective: To synthesize 2-Octanone via the oxidation of this compound using sodium hypochlorite (B82951) (bleach).

Materials:

  • This compound

  • Glacial acetic acid

  • Sodium hypochlorite solution (household bleach)

  • Sodium bisulfite

  • Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Separatory funnel

  • Condenser

  • Thermometer

  • Stirring apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, a thermometer, and a separatory funnel, combine this compound and glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add the sodium hypochlorite solution from the separatory funnel, maintaining the reaction temperature between 15-20 °C.

  • After the addition is complete, continue stirring for a specified time (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

  • To quench any excess oxidizing agent, add a solution of sodium bisulfite until a starch-iodide paper test is negative.

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 2-Octanone.

  • The product can be further purified by distillation.[6][23][24][25][26]

Objective: To synthesize an ester from this compound and a carboxylic acid (e.g., acetic acid) using an acid catalyst.

Materials:

  • This compound

  • Carboxylic acid (e.g., glacial acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine this compound, the carboxylic acid, and a few drops of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a designated period (e.g., 1-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Neutralize any remaining acid by washing with sodium bicarbonate solution.

  • Wash with saturated sodium chloride solution to aid in the separation of the layers.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess alcohol and any solvent by distillation to yield the ester product.[7][27][28][29][30]

Objective: To synthesize octenes through the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid or phosphoric acid (catalyst)

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place this compound in a distillation flask.

  • Slowly and carefully add a small amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up the apparatus for fractional distillation.

  • Gently heat the mixture. The lower-boiling octene products will distill over.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with sodium bicarbonate solution in a separatory funnel to remove any acidic impurities.

  • Dry the organic layer over anhydrous calcium chloride.

  • The product is a mixture of octene isomers, which can be analyzed and separated by gas chromatography if desired.[5][8][31][32][33]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data offers a convenient reference for its key characteristics, while the experimental protocols provide practical guidance for its analysis and chemical manipulation. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals working with this important chemical compound.

References

A Technical Guide to the Synthesis of 2-Octanol from Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-octanol (B43104) from castor oil, a renewable and sustainable feedstock. Castor oil's primary component, ricinoleic acid, serves as the key precursor for producing this compound through a process of alkaline cleavage. This document details the underlying chemistry, experimental protocols, and quantitative data associated with this conversion, offering valuable insights for professionals in chemical research and drug development.

Introduction to the Synthesis Pathway

The conversion of castor oil to this compound is predominantly achieved through the alkaline fusion or pyrolysis of ricinoleic acid, which constitutes approximately 90% of the fatty acid content in castor oil.[1][2] This process cleaves the 18-carbon ricinoleic acid molecule into two valuable products: this compound (an 8-carbon secondary alcohol) and sebacic acid (a 10-carbon dicarboxylic acid).[2][3]

The general chemical transformation can be summarized as follows:

Ricinoleic Acid + Strong Alkali (e.g., NaOH) → this compound + Sebacic Acid + H₂

This reaction is typically carried out at elevated temperatures, often in the presence of a catalyst to improve reaction rates and yields.[1][4] The co-production of sebacic acid, a valuable monomer for polymers like nylon, enhances the economic viability of this process.[2][5]

Core Chemical Synthesis: Alkaline Cleavage of Ricinoleic Acid

The fundamental chemistry involves the cleavage of the carbon-carbon bond adjacent to the hydroxyl group in the ricinoleic acid chain. While the precise mechanism can be complex and dependent on specific reaction conditions, a proposed pathway involves the following key steps[2][6]:

  • Saponification: In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the triglyceride in castor oil is first saponified to form glycerol (B35011) and the sodium salt of ricinoleic acid (sodium ricinoleate).

  • Dehydrogenation: The secondary alcohol group on the ricinoleate (B1264116) is oxidized to a ketone, forming a keto-intermediate.

  • Retro-Aldol Reaction: The resulting α,β-unsaturated ketone undergoes a retro-aldol cleavage, breaking the carbon-carbon bond and yielding 2-octanone (B155638) and the sodium salt of a 10-carbon aldehyde acid.[6]

  • Reduction and Oxidation: The 2-octanone is subsequently reduced to this compound, and the aldehyde acid is oxidized to the disodium (B8443419) salt of sebacic acid.[6]

The overall process can be visualized as a signaling pathway from the initial reactant to the final products.

G cluster_0 Inputs cluster_1 Reaction Stages cluster_2 Intermediates cluster_3 Outputs Castor Oil (Ricinoleic Acid) Castor Oil (Ricinoleic Acid) Saponification Saponification Castor Oil (Ricinoleic Acid)->Saponification Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH)->Saponification Catalyst (e.g., Pb3O4) Catalyst (e.g., Pb3O4) Alkaline Fusion / Pyrolysis Alkaline Fusion / Pyrolysis Catalyst (e.g., Pb3O4)->Alkaline Fusion / Pyrolysis Dehydrogenation Dehydrogenation Alkaline Fusion / Pyrolysis->Dehydrogenation Sodium Ricinoleate Sodium Ricinoleate Saponification->Sodium Ricinoleate Keto-intermediate Keto-intermediate Dehydrogenation->Keto-intermediate Retro-Aldol Cleavage Retro-Aldol Cleavage Reduction & Oxidation Reduction & Oxidation Retro-Aldol Cleavage->Reduction & Oxidation 2-Octanone 2-Octanone Retro-Aldol Cleavage->2-Octanone This compound This compound Reduction & Oxidation->this compound Sebacic Acid Sebacic Acid Reduction & Oxidation->Sebacic Acid Sodium Ricinoleate->Alkaline Fusion / Pyrolysis Keto-intermediate->Retro-Aldol Cleavage 2-Octanone->Reduction & Oxidation

Caption: Chemical synthesis pathway for this compound from castor oil.

Quantitative Data on Synthesis Yields

The yield of this compound is highly dependent on the reaction conditions, including temperature, reaction time, and the ratio of alkali to oil. The use of microwave irradiation has been shown to significantly enhance reaction rates and yields.[7][8]

Table 1: Yields of this compound and Co-products under Various Conditions

Starting MaterialAlkali/Oil RatioCatalystTemperature (K)Time (min)This compound Yield (%)2-Octanone Yield (%)Sebacic Acid Yield (%)Reference
Raw Castor Oil8:15 (NaOH)1% Pb₃O₄51320--34.2[9]
Methylated & Presaponified Castor Oil12:15 (NaOH)1% Pb₃O₄5132052.2-70.4[1]
Methylated & Presaponified Castor Oil14:15 (NaOH)1% Pb₃O₄5132062.6-76.2[1][7][8]
Castor Oil-1% Red Lead553 (280°C)-70.1-72.5[4]

Note: Yields can vary based on the specific experimental setup and purification methods.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for the synthesis of this compound from castor oil via alkaline fusion.

4.1. Microwave-Induced Alkali Fusion of Methylated and Presaponified Castor Oil

This method has been reported to give high yields of this compound and sebacic acid with significantly reduced reaction times.[7][8]

Materials:

  • Castor Oil

  • Methanol (B129727)

  • Sodium Hydroxide (NaOH)

  • Lead(II,IV) oxide (Pb₃O₄)

  • Hydrochloric Acid (HCl) for acidification

  • Diethyl ether for extraction

  • Anhydrous Sodium Sulfate for drying

Equipment:

  • Microwave reactor system

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Methylation of Castor Oil: Castor oil is first transesterified with methanol in the presence of an acid or base catalyst to produce methyl ricinoleate. This step helps to prevent foaming during the subsequent alkali fusion.[9]

  • Saponification: The methyl ricinoleate is then saponified with a stoichiometric amount of NaOH to form sodium ricinoleate.

  • Alkali Fusion:

    • The sodium ricinoleate is mixed with an excess of NaOH (e.g., a 14:15 oil to NaOH molar ratio) and 1% (w/w) Pb₃O₄ catalyst in a microwave-transparent vessel.[7][8]

    • The mixture is subjected to microwave irradiation at a controlled temperature of 513 K (240 °C) for 20 minutes.[7][8]

  • Work-up and Product Isolation:

    • After cooling, the reaction mixture is dissolved in water.

    • The aqueous solution is extracted with diethyl ether to separate the this compound.

    • The aqueous layer is then acidified with HCl to precipitate the sebacic acid.

    • The ethereal extract containing this compound is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification and Analysis:

    • The crude this compound can be further purified by fractional distillation.

    • The purity and identity of the this compound and sebacic acid are confirmed by GC-MS analysis.[7][8]

4.2. Conventional Alkali Pyrolysis

This method utilizes conventional heating and is a more traditional approach to the synthesis.[4][6]

Materials:

  • Castor Oil

  • Sodium Hydroxide (NaOH)

  • Red Lead (Pb₃O₄) or other suitable catalyst

  • Mineral Oil (as a heat transfer medium)

  • Sulfuric Acid for acidification

  • Apparatus for steam distillation

Equipment:

  • High-temperature reaction vessel (e.g., copper or stainless steel) with mechanical stirring

  • Heating mantle or oil bath

  • Distillation apparatus

  • Condenser

Procedure:

  • Saponification: 25g of castor oil is saponified with 3.3g of NaOH in 75ml of water.[6]

  • Pyrolysis Setup: To the saponified mixture, 0.25g of red lead, 66.7g of mineral oil, and an additional 16.7g of NaOH are added in a suitable reaction vessel.[6]

  • Heating and Distillation:

    • The mixture is heated. Initially, water is distilled off.

    • The temperature is then raised to around 280-325°C to initiate pyrolysis.[4][6]

    • This compound, along with some 2-octanone and water, will distill over. This distillate is collected.

  • Product Recovery:

    • The crude distillate is collected. The this compound can be separated from the aqueous layer.

    • The reaction residue contains the sodium salt of sebacic acid. This can be dissolved in hot water and acidified with sulfuric acid to precipitate the sebacic acid.

  • Purification:

    • The collected this compound is purified by fractional distillation.

Experimental Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start: Castor Oil Start: Castor Oil Saponification with NaOH Saponification with NaOH Start: Castor Oil->Saponification with NaOH Sodium Ricinoleate Sodium Ricinoleate Saponification with NaOH->Sodium Ricinoleate Mix with excess NaOH and Catalyst Mix with excess NaOH and Catalyst Sodium Ricinoleate->Mix with excess NaOH and Catalyst Heat (Conventional or Microwave) Heat (Conventional or Microwave) Mix with excess NaOH and Catalyst->Heat (Conventional or Microwave) Cool Reaction Mixture Cool Reaction Mixture Heat (Conventional or Microwave)->Cool Reaction Mixture Dissolve in Water Dissolve in Water Cool Reaction Mixture->Dissolve in Water Extract with Ether (this compound) Extract with Ether (this compound) Dissolve in Water->Extract with Ether (this compound) Acidify Aqueous Layer (Sebacic Acid) Acidify Aqueous Layer (Sebacic Acid) Dissolve in Water->Acidify Aqueous Layer (Sebacic Acid) Dry and Evaporate Ether Dry and Evaporate Ether Extract with Ether (this compound)->Dry and Evaporate Ether Fractional Distillation Fractional Distillation Dry and Evaporate Ether->Fractional Distillation Final Product: this compound Final Product: this compound Fractional Distillation->Final Product: this compound

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from castor oil represents a viable and sustainable route to this valuable secondary alcohol. The alkaline cleavage of ricinoleic acid is a well-established method, with modern techniques such as microwave-assisted synthesis offering significant improvements in reaction efficiency. For researchers and professionals in drug development, the use of bio-derived this compound can be an important consideration in developing greener and more sustainable synthetic pathways. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the practical application of this chemical transformation.

References

The Occurrence and Analysis of 2-Octanol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanol, a secondary fatty alcohol, is a naturally occurring volatile organic compound found in a diverse range of plant species. As a component of essential oils, it contributes to the characteristic aroma of many plants and possesses various biological activities that are of interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its concentration in various plant parts. Furthermore, this document outlines the detailed experimental protocols for the extraction and quantitative analysis of this compound, providing researchers with the necessary information to conduct further investigations.

Natural Occurrence of this compound in Plants

This compound has been identified as a constituent of the essential oils of numerous plants, often as a minor component. Its concentration can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time. The following table summarizes the quantitative data available on the natural occurrence of this compound in various plants.

Plant SpeciesFamilyCommon NamePlant PartConcentration of this compoundAnalytical MethodCitation
Mentha longifoliaLamiaceaeBiblical MintShoot34 ppmNot specified[1]
Mentha spicataLamiaceaeSpearmintNot specifiedFound in essential oilNot specified[2]
Lippia albaVerbenaceaeBushy MatgrassLeafTrace amountsGC-MS[3]
Coriandrum sativumApiaceaeCorianderLeaf504 ppmNot specified[1]
Citrus limonRutaceaeLemonEssential Oil15 ppmNot specified[4]
Satureja montanaLamiaceaeSavoryPlant0-55 ppmNot specified[1]
Thymus longicaulisLamiaceaeKekikShoot0-5 ppmNot specified[1]
Citrus reticulataRutaceaeTangerineFruit9 ppmNot specified[4]
Citrus aurantiifoliaRutaceaeLimeFruit1 ppmNot specified[1]
Thymus cilicicusLamiaceaeAnatolian ThymeShoot0-1.5 ppmNot specified[1]

Biosynthesis of this compound in Plants

While a specific biosynthetic pathway for this compound has not been elucidated, it is generally understood to be a product of the fatty acid metabolism in plants. Fatty alcohols are synthesized through the reduction of fatty acyl-CoAs or acyl-ACPs by fatty acyl-CoA reductases (FARs).[5][6] The biosynthesis originates from C16 and C18 fatty acids synthesized in the plastids, which are then elongated in the endoplasmic reticulum to form very-long-chain fatty acids (VLCFAs).[5] These VLCFAs can then enter an alcohol-forming pathway where FARs catalyze their reduction to primary alcohols. Secondary alcohols like this compound are likely formed through subsequent enzymatic modifications of these primary fatty acid precursors, although the specific enzymes involved in the formation of the secondary alcohol at the C-2 position of an octyl chain are not well-characterized.

Fatty Alcohol Biosynthesis Fatty Acyl-ACP (in Plastid) Fatty Acyl-ACP (in Plastid) Fatty Acyl-CoA (in ER) Fatty Acyl-CoA (in ER) Fatty Acyl-ACP (in Plastid)->Fatty Acyl-CoA (in ER) Elongation Fatty Aldehyde Fatty Aldehyde Fatty Acyl-CoA (in ER)->Fatty Aldehyde Fatty Acyl-CoA Reductase (FAR) Primary Fatty Alcohol Primary Fatty Alcohol Fatty Aldehyde->Primary Fatty Alcohol Aldehyde Reductase This compound (Secondary Alcohol) This compound (Secondary Alcohol) Primary Fatty Alcohol->this compound (Secondary Alcohol) Further Enzymatic Modifications (Hypothesized)

A simplified diagram of the proposed biosynthetic pathway of fatty alcohols in plants.

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve steam distillation to isolate the essential oil, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. For trace-level analysis of volatile compounds, headspace solid-phase microextraction (HS-SPME) is often employed.

I. Extraction of Essential Oil by Steam Distillation

This protocol is a general procedure for the extraction of essential oils from plant material, such as mint leaves.[1][7]

Materials:

  • Fresh or dried plant material (e.g., Mentha spicata leaves)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver)

  • Heating mantle or hot plate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: If using fresh plant material, chop it into smaller pieces to increase the surface area for extraction. If using dried material, it can be used as is or lightly crushed.

  • Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to about two-thirds full. Place the plant material into the biomass flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: Collect the distillate, which will be a two-phase mixture of essential oil and water (hydrosol), in the receiver.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate. The essential oil layer, being less dense than water, will typically be the upper layer.

  • Drying: Drain the lower aqueous layer and collect the essential oil. Dry the essential oil by adding a small amount of anhydrous sodium sulfate.

  • Storage: Decant the dried essential oil into a clean, airtight glass vial and store it in a cool, dark place.

II. Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound within an essential oil sample.[3]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium as carrier gas

Procedure:

  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 1:50 ratio)

    • Oven Temperature Program: Start at 60 °C, then ramp up to 285 °C at a rate of 4.3 °C/min.

    • Carrier Gas Flow Rate: 1 mL/min

    • MS Source Temperature: 200 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: 40–350 amu

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis: The compounds will be separated based on their boiling points and polarity as they pass through the column. The mass spectrometer will then ionize and fragment the molecules, producing a unique mass spectrum for each compound.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and/or by matching the mass spectrum to a library database (e.g., NIST).

  • Quantification: For quantitative analysis, a calibration curve can be prepared using standard solutions of this compound of known concentrations. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.

III. Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This protocol is suitable for the analysis of volatile compounds, including this compound, directly from plant material without prior extraction.

Materials:

  • Fresh plant material

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • GC-MS system

Procedure:

  • Sample Preparation: Place a small amount of the fresh plant material into a headspace vial and seal it.

  • Extraction:

    • Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • The adsorbed compounds will be thermally desorbed from the fiber onto the GC column.

    • The analysis then proceeds as described in the GC-MS protocol.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant materials.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_hs_spme Alternative Headspace Analysis Plant_Material Plant Material (e.g., Leaves, Flowers) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation HS_SPME Headspace SPME Plant_Material->HS_SPME Essential_Oil Essential Oil Steam_Distillation->Essential_Oil Sample_Prep Sample Preparation (Dilution) Essential_Oil->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Quantitative Results of this compound Data_Analysis->Results HS_SPME->GC_MS

Workflow for the extraction and analysis of this compound from plants.

Conclusion

This compound is a widespread, albeit typically minor, constituent of the essential oils of many aromatic plants. Its presence can be reliably determined and quantified using standard analytical techniques such as steam distillation followed by GC-MS. For more sensitive analysis of this and other volatile compounds, HS-SPME-GC-MS offers a powerful alternative. While the specific biological roles and signaling pathways of this compound in plants remain an area for further research, the methodologies outlined in this guide provide a solid foundation for scientists and researchers to explore its natural occurrence and potential applications. Further investigation into the biosynthesis of secondary alcohols in plants will be crucial to fully understand the metabolic origins of this compound.

References

2-Octanol: A Comprehensive Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and safety information for 2-Octanol (CAS No: 123-96-6). The information is compiled from a comprehensive review of safety data sheets, regulatory databases, and scientific literature.

Executive Summary

This compound is a secondary alcohol that is classified as a combustible liquid and causes skin and serious eye irritation.[1] Acute toxicity data indicates low to moderate toxicity via the oral route, with some variability in reported values. It is considered to be a mild skin irritant and a strong eye irritant. Current data suggests that this compound is not a skin sensitizer (B1316253) and is not mutagenic. Information on reproductive and developmental toxicity is limited, but available screening studies do not indicate significant effects.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC8H18O--INVALID-LINK--
Molecular Weight130.23 g/mol --INVALID-LINK--
AppearanceColorless, oily liquid[2]
OdorCharacteristic, aromatic--INVALID-LINK--
Boiling Point178.5 °C[2]
Melting Point-38.6 °C[2]
Flash Point76 °C[2]
Water Solubility0.96 g/L at 25 °C[2]
log Kow2.72[2]

Toxicological Data

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single or short-term exposure to a substance.

EndpointSpeciesRouteValueReference
LD50RatOral>2000 mg/kg bw--INVALID-LINK--
LD50RatOral3200 mg/kg bw--INVALID-LINK--
LD50MouseOral4 g/kg--INVALID-LINK--
LD50RabbitDermal>2000 mg/kg bw--INVALID-LINK--
LC50RatInhalationNo data available

Experimental Protocol: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound is typically determined using a method similar to the OECD Guideline 401. In this study, the test substance is administered in a single dose by gavage to a group of fasted experimental animals (usually rats). The animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A post-mortem examination is conducted on all animals.

cluster_protocol Acute Oral Toxicity (OECD 401) Workflow start Start: Fasted Animals administer Single Oral Gavage of this compound start->administer observe Observation Period (14 days) - Clinical Signs - Body Weight - Mortality administer->observe necropsy Gross Necropsy observe->necropsy end End: Determine LD50 necropsy->end

Figure 1: Workflow for an acute oral toxicity study.

Skin Irritation/Corrosion

This compound is classified as a skin irritant.[1] Studies in rabbits have shown that it can cause erythema and edema.

SpeciesExposureObservationResultReference
Rabbit4 hours (semi-occlusive)24, 48, 72 hoursIrritating--INVALID-LINK--

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit) under a semi-occlusive patch for 4 hours.[3] The skin is then observed for erythema and edema at specific intervals (1, 24, 48, and 72 hours) after patch removal, and the reactions are scored.[4]

cluster_protocol Skin Irritation (OECD 404) Workflow start Start: Animal with Shaved Skin apply Apply this compound (0.5 mL) under Semi-Occlusive Patch start->apply expose 4-Hour Exposure apply->expose remove Remove Patch and Clean Skin expose->remove observe Observe and Score Erythema/Edema (1, 24, 48, 72 hours) remove->observe end End: Classify Irritation Potential observe->end

Figure 2: Workflow for a skin irritation study.

Eye Irritation/Corrosion

This compound is classified as causing serious eye damage.[5] In a study conducted on rabbits according to OECD Guideline 405, this compound was found to be a strong irritant, with effects on the cornea, iris, and conjunctiva. The mean scores at 24, 48, and 72 hours are presented below.

Observation TimeCornea Opacity (Mean)Iris Lesion (Mean)Conjunctivae Redness (Mean)Conjunctivae Chemosis (Mean)
24 hours1.30.72.32.0
48 hours1.00.32.01.3
72 hours0.70.01.71.0

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (usually a rabbit), with the other eye serving as a control.[6] The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation, and the lesions are scored.[5]

cluster_protocol Eye Irritation (OECD 405) Workflow start Start: Rabbit with Healthy Eyes instill Instill this compound (0.1 mL) into Conjunctival Sac start->instill observe Observe and Score Lesions (Cornea, Iris, Conjunctiva) at 1, 24, 48, 72 hours instill->observe end End: Classify Irritation Potential observe->end

Figure 3: Workflow for an eye irritation study.

Skin Sensitization

Available data from a Local Lymph Node Assay (LLNA) indicates that this compound is not a skin sensitizer.

TestSpeciesResultReference
Local Lymph Node Assay (LLNA)MouseNot sensitizing--INVALID-LINK--

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[7] The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[8] On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of a radiolabelled nucleoside. A substance is classified as a sensitizer if it induces a stimulation index (SI) of 3 or greater.[7]

cluster_protocol Skin Sensitization (LLNA - OECD 429) Workflow start Start: Group of Mice apply Apply this compound to Ears (Days 1, 2, 3) start->apply inject Day 6: Inject Radiolabeled Nucleoside apply->inject excise Excise Draining Lymph Nodes inject->excise measure Measure Lymphocyte Proliferation excise->measure calculate Calculate Stimulation Index (SI) measure->calculate end End: Classify Sensitization Potential (SI < 3 = Not Sensitizing) calculate->end cluster_protocol Ames Test (OECD 471) Workflow start Start: Histidine-dependent S. typhimurium strains expose Expose Bacteria to this compound (with and without S9 mix) start->expose plate Plate on Histidine-deficient Medium expose->plate incubate Incubate plate->incubate count Count Revertant Colonies incubate->count compare Compare to Control count->compare end End: Determine Mutagenic Potential compare->end cluster_pathway General Alcohol-Induced Cellular Toxicity Pathways alcohol Alcohol (e.g., this compound) metabolism Metabolism (e.g., by ADH, ALDH) alcohol->metabolism acetaldehyde Acetaldehyde (if applicable) metabolism->acetaldehyde ros Reactive Oxygen Species (ROS) Generation metabolism->ros acetaldehyde->ros oxidative_stress Oxidative Stress ros->oxidative_stress inflammation Inflammatory Response (e.g., cytokine release) oxidative_stress->inflammation damage Cellular Damage (DNA, proteins, lipids) oxidative_stress->damage inflammation->damage apoptosis Apoptosis/ Necrosis damage->apoptosis cluster_assessment Logical Framework for Safety Assessment of this compound start Hazard Identification (Review of existing data) acute Acute Toxicity Assessment (Oral, Dermal, Inhalation) start->acute irritation Irritation/Corrosion Assessment (Skin, Eye) start->irritation sensitization Sensitization Assessment start->sensitization genotoxicity Genotoxicity Assessment start->genotoxicity repeat_dose Repeated Dose & Reproductive Toxicity Assessment acute->repeat_dose irritation->repeat_dose sensitization->repeat_dose genotoxicity->repeat_dose risk_characterization Risk Characterization (Hazard x Exposure) repeat_dose->risk_characterization conclusion Safety Conclusion and Risk Management risk_characterization->conclusion

References

spectroscopic analysis of 2-Octanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Octanol, a secondary alcohol with applications in various scientific and industrial fields. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related areas who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for its structural confirmation.

¹H NMR Spectroscopy of this compound

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The spectrum is typically recorded in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.80Sextet1HH-2 (CH-OH)
~1.68Broad Singlet1HOH
~1.51 - 1.18Multiplet10HH-3 to H-7 (CH₂)
~1.18Doublet3HH-1 (CH₃)
~0.89Triplet3HH-8 (CH₃)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy of this compound

¹³C NMR spectroscopy provides information about the different carbon environments in this compound.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~68.0C-2 (CH-OH)
~39.4C-3 (CH₂)
~31.9C-6 (CH₂)
~29.4C-5 (CH₂)
~25.8C-4 (CH₂)
~23.4C-1 (CH₃)
~22.7C-7 (CH₂)
~14.1C-8 (CH₃)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: Prepare a solution of this compound by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350 (broad)StrongO-H stretch (alcohol)
~2960-2850StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1110MediumC-O stretch (secondary alcohol)
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples like this compound.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat this compound directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue to remove any residual sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) is a common method, which causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the molecule's structure. The molecular ion peak (M⁺) for this compound is expected at m/z 130, though it may be weak or absent in EI-MS.[2][3][4]

The fragmentation of alcohols in EI-MS is primarily driven by two main pathways: alpha-cleavage and dehydration.[5][6][7]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment Ion and Loss
130Low[C₈H₁₈O]⁺ (Molecular Ion)
115Low[M - CH₃]⁺ (Loss of a methyl radical from the molecular ion)
112Moderate[M - H₂O]⁺ (Loss of water via dehydration)
87Moderate[M - C₃H₇]⁺ (Alpha-cleavage, loss of a propyl radical)
45High (Base Peak)[CH₃CHOH]⁺ (Alpha-cleavage, loss of a hexyl radical)
Experimental Protocol for Electron Ionization Mass Spectrometry
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection using a syringe into a heated inlet or through a gas chromatography (GC-MS) system.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizing the Spectroscopic Analysis Workflow and Fragmentation

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis of this compound and its fragmentation pattern in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_result Structural Elucidation Sample This compound (Neat Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratios (Fragmentation Pattern) MS->MS_Data Structure Confirmed Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M This compound [C₈H₁₈O]⁺˙ m/z = 130 F45 [CH₃CHOH]⁺ m/z = 45 (Base Peak) M->F45 - C₆H₁₃˙ F87 [CH₃(CH₂)₅CHOH]⁺ m/z = 87 M->F87 - CH₃˙ F112 [C₈H₁₆]⁺˙ m/z = 112 M->F112 - H₂O

Caption: Key fragmentation pathways of this compound in EI-MS.

References

Solubility of 2-Octanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-octanol (B43104) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application as a solvent, reactant, and formulation component in diverse fields, including pharmaceuticals, flavorings, and industrial processes. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and presents a logical framework for understanding the factors influencing solubility.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively compiled in single resources. However, based on available literature, this compound is generally characterized as being soluble in most common organic solvents. It is miscible with aromatic and aliphatic hydrocarbons and soluble in polar solvents like ethanol, ethyl ether, and acetone.[1] The following table summarizes the available quantitative and qualitative solubility information. It is important to note that "miscible" indicates solubility in all proportions.

SolventChemical ClassTemperature (°C)SolubilitySource
WaterProtic200.1 g/100 mL[2][3]
WaterProtic251.12 - 1.2 g/L[2][4]
EthanolProtic, Alcohol-Soluble[1]
Diethyl EtherEther-Soluble[1]
AcetoneKetone-Soluble[1]
ChloroformHalogenated-Soluble[3][4]
Aliphatic HydrocarbonsAlkane-Miscible[1]
Aromatic HydrocarbonsAromatic-Miscible[1]

Note: The term "soluble" in this context is qualitative and indicates a significant degree of dissolution, though the precise quantitative value is not specified in the cited sources. Further experimental data is required for a more comprehensive quantitative analysis.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This is determined by the interplay of intermolecular forces between the solute (this compound) and the solvent. A diagram illustrating these relationships is provided below.

G Factors Influencing this compound Solubility cluster_interactions Intermolecular Interactions Solute_Polarity Polar Head (-OH) HBonding Hydrogen Bonding Solute_Polarity->HBonding Dipole Dipole-Dipole Interactions Solute_Polarity->Dipole Solute_NonPolar Non-Polar Tail (C8H17) VdW Van der Waals Forces Solute_NonPolar->VdW Solvent_Polarity Solvent Polarity Solvent_Polarity->Dipole Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->HBonding Solubility Solubility HBonding->Solubility VdW->Solubility Dipole->Solubility

Caption: Key intermolecular forces governing the solubility of this compound.

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of a liquid like this compound in an organic solvent typically involves the method of saturation . This can be achieved through various analytical techniques.

General Experimental Workflow

The following diagram outlines a typical workflow for determining the solubility of this compound in an organic solvent.

G Experimental Workflow for Solubility Determination Start Start Preparation Prepare supersaturated mixture of this compound and solvent Start->Preparation Equilibration Equilibrate at constant temperature with continuous agitation Preparation->Equilibration Phase_Separation Allow phases to separate Equilibration->Phase_Separation Sampling Carefully sample the solvent-rich phase Phase_Separation->Sampling Analysis Analyze the concentration of this compound in the sample (e.g., GC, HPLC) Sampling->Analysis Calculation Calculate solubility from the concentration Analysis->Calculation End End Calculation->End

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology: Isothermal Saturation Method
  • Preparation of the Saturated Solution:

    • An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

    • The mixture is agitated vigorously using a magnetic stirrer or mechanical shaker to ensure thorough mixing and facilitate the dissolution process.

  • Equilibration:

    • The vessel is maintained at a constant temperature using a water bath or a thermostatically controlled chamber.

    • The mixture is stirred for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached, meaning the solvent is fully saturated with this compound.

  • Phase Separation:

    • After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature for a sufficient time to allow for the complete separation of the excess, undissolved this compound from the saturated solvent phase.

  • Sampling and Analysis:

    • A known volume of the clear, saturated supernatant (the solvent-rich phase) is carefully withdrawn using a syringe or pipette, taking care not to disturb the undissolved this compound layer.

    • The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:

      • Gas Chromatography (GC): This is a common and accurate method for separating and quantifying volatile organic compounds. A calibration curve is first generated using standard solutions of this compound in the solvent of interest.

      • High-Performance Liquid Chromatography (HPLC): This technique can also be used, particularly if the solvent system is amenable to HPLC analysis.

      • Refractive Index Measurement: For binary systems, a calibration curve of refractive index versus composition can be prepared to determine the concentration of the saturated solution.

  • Calculation of Solubility:

    • The solubility is then calculated from the determined concentration and expressed in appropriate units such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

Predictive Models for Solubility

In the absence of extensive experimental data, theoretical models can provide estimations of solubility.

  • Hansen Solubility Parameters (HSP): These parameters are based on the principle that "like dissolves like" and quantify the cohesive energy of a substance in terms of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A substance is more likely to dissolve in a solvent with similar HSP values. The Hansen Solubility Parameters for this compound can be used to predict its compatibility with a wide range of solvents.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method that can be used to predict activity coefficients in mixtures.[5] By predicting the activity coefficient of this compound in a given solvent, its solubility can be estimated. This method is particularly useful for systems where experimental data is unavailable.

Conclusion

While this compound is widely recognized for its broad solubility in organic solvents, comprehensive quantitative data remains dispersed in the scientific literature. The methodologies outlined in this guide provide a framework for the experimental determination of its solubility. For systems lacking experimental data, predictive models such as Hansen Solubility Parameters and the UNIFAC model offer valuable tools for estimating solubility and guiding solvent selection in research, development, and industrial applications. Further systematic studies to quantify the solubility of this compound in a broader range of organic solvents at various temperatures would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Octanol (B43104) and its Chirality

This compound (CH₃CH(OH)(CH₂)₅CH₃) is a secondary fatty alcohol that holds significant importance as a versatile chemical intermediate and building block in various industries, including pharmaceuticals, fragrances, and specialty chemicals.[1][2][3] Its molecular structure features eight carbon atoms with a hydroxyl group located on the second carbon. This substitution pattern renders the second carbon atom (C2) a stereocenter, meaning it is attached to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a hexyl group (-(CH₂)₅CH₃).

The presence of this single chiral center gives rise to stereoisomerism, and this compound exists as a pair of non-superimposable mirror images known as enantiomers.[4] These enantiomers are designated as (R)-(-)-2-octanol and (S)-(+)-2-octanol based on the Cahn-Ingold-Prelog priority rules. While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density), they differ in their interaction with plane-polarized light and their biological activity.[5] The (R)-enantiomer is levorotatory (rotates plane-polarized light to the left, denoted by "-"), while the (S)-enantiomer is dextrorotatory (rotates it to the right, denoted by "+").[6][7] This differential interaction with chiral environments is paramount in drug development, as enantiomers of a therapeutic agent can exhibit vastly different pharmacological and toxicological profiles.[4] For instance, (R)-2-Octanol is a known precursor for several optically active pharmaceutical products.[8]

Quantitative Data Summary

The physical properties of the racemic mixture and individual enantiomers of this compound are summarized below. While properties like boiling point and melting point are identical, the key distinguishing feature of the enantiomers is the direction of their specific optical rotation.

Property(±)-2-Octanol (Racemic)(R)-(-)-2-Octanol(S)-(+)-2-Octanol
CAS Number 123-96-6[7]5978-70-1[6]6169-06-8[9]
Molecular Formula C₈H₁₈O[7]C₈H₁₈O[6]C₈H₁₈O[9]
Molecular Weight 130.23 g/mol [7]130.23 g/mol [6]130.23 g/mol [9]
Boiling Point 178.5 - 181 °C[10][11]~175 °C[1]~175 °C[9]
Melting Point -38.6 °C[12]Not specifiedNot specified
Density 0.819 - 0.820 g/mL at 20-25°C[7]0.820 - 0.830 g/mL at 20-25°C[1]0.822 g/mL at 25°C[9]
Refractive Index (n20/D) 1.426[11]1.425 - 1.426[1]1.426[9]
Specific Rotation ([α]D) 0° (optically inactive)-9.5° to -9.9° (neat)[10]+9.5° (neat)[9]

Logical Framework for Chirality

The chirality of this compound dictates its interactions in biological and chemical systems. The distinct spatial arrangement of the enantiomers leads to different sensory perceptions and makes them valuable as separate chiral building blocks in synthesis.

G cluster_0 This compound Structure cluster_1 Enantiomers cluster_2 Divergent Properties C2 Chiral Center (C2) R_Oct (R)-(-)-2-Octanol C2->R_Oct results in S_Oct (S)-(+)-2-Octanol C2->S_Oct results in Odor Distinct Odors R_Oct->Odor exhibits Bioactivity Differential Biological Activity R_Oct->Bioactivity shows Synthesis Chiral Building Blocks R_Oct->Synthesis serves as S_Oct->Odor exhibits S_Oct->Bioactivity shows S_Oct->Synthesis serves as

Caption: Logical relationship between the chiral center of this compound and its enantiomers' distinct properties.

Experimental Protocols

The preparation of enantiomerically pure this compound is crucial for its application in pharmaceuticals and fine chemical synthesis. The two primary strategies are the resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor.

Protocol 1: Kinetic Resolution of Racemic this compound via Lipase-Catalyzed Acetylation

This protocol describes the separation of (±)-2-octanol based on the principle that a chiral catalyst (lipase) will acylate one enantiomer faster than the other. This allows for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. Candida antarctica lipase (B570770) B (CALB) typically acylates the (R)-enantiomer preferentially.

Materials:

  • (±)-2-Octanol (racemic)

  • Immobilized Candida antarctica lipase B (CALB), e.g., Novozym 435

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous hexane (B92381) (or other suitable organic solvent, e.g., toluene)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Shaking incubator or temperature-controlled stirrer

  • Gas chromatograph (GC) with a chiral column (e.g., Cyclodex-B) for enantiomeric excess (e.e.) analysis

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add (±)-2-octanol (1.30 g, 10 mmol) and 50 mL of anhydrous hexane.

  • Acyl Donor Addition: Add vinyl acetate (1.29 g, 15 mmol, 1.5 equivalents) to the solution.

  • Enzyme Addition: Add immobilized CALB (130 mg, ~10% w/w of substrate).

  • Incubation: Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours). Filter the enzyme from the aliquot and analyze the sample by chiral GC to determine the conversion and the enantiomeric excess of the remaining (S)-2-octanol and the formed (R)-2-octyl acetate.

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50%. This point theoretically offers the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Workup: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Separation: Concentrate the filtrate under reduced pressure. The remaining mixture of (S)-2-octanol and (R)-2-octyl acetate can be separated by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Confirm the purity and enantiomeric excess of the isolated (S)-2-octanol and the hydrolyzed (R)-2-octanol (after saponification of the ester) using chiral GC and polarimetry.

G cluster_workflow Kinetic Resolution Workflow start (±)-2-Octanol Mixture react Enzymatic Acetylation (Lipase, Vinyl Acetate) start->react mixture Mixture: (S)-2-Octanol (unreacted) (R)-2-Octyl Acetate (product) react->mixture separate Separation (e.g., Chromatography) mixture->separate s_prod (S)-(+)-2-Octanol (>99% e.e.) separate->s_prod r_ester (R)-2-Octyl Acetate separate->r_ester hydrolysis Hydrolysis (e.g., NaOH) r_ester->hydrolysis r_prod (R)-(-)-2-Octanol (>99% e.e.) hydrolysis->r_prod

Caption: Experimental workflow for the kinetic resolution of racemic this compound using lipase.

Protocol 2: Asymmetric Reduction of 2-Octanone (B155638) to (S)-2-Octanol

This protocol describes the enantioselective synthesis of (S)-2-octanol by reducing the prochiral ketone, 2-octanone, using an alcohol dehydrogenase (ADH) that follows Prelog's rule. The protocol employs a whole-cell biocatalyst system, which contains the necessary enzymes and cofactors (NADH/NADPH), and a cofactor regeneration system using isopropanol (B130326).

Materials:

  • 2-Octanone

  • Whole cells of a microorganism expressing a suitable ADH (e.g., Lactobacillus brevis or a recombinant E. coli strain)

  • Isopropanol (co-solvent and sacrificial hydride donor for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware, centrifuge, and temperature-controlled shaker

  • GC with a chiral column for analysis

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the microbial cells in the phosphate buffer. The cell concentration (e.g., wet cell weight per volume) should be optimized for the specific strain.

  • Reaction Setup: In a flask, add the cell suspension. Add isopropanol to a final concentration of 10-20% (v/v).

  • Substrate Addition: Add 2-octanone to the reaction mixture (e.g., to a final concentration of 10-50 mM). Due to its low water solubility, it may be added neat or dissolved in a minimal amount of a water-miscible co-solvent.

  • Incubation: Seal the flask and incubate at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation (e.g., 150 rpm).

  • Monitoring: Monitor the conversion of 2-octanone and the formation of this compound by taking samples periodically. Centrifuge the sample to remove cells, extract the supernatant with ethyl acetate, and analyze the organic layer by GC.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate it by centrifuging the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (S)-2-octanol.

  • Purification and Characterization: Purify the product by column chromatography if necessary. Determine the yield and enantiomeric excess by chiral GC analysis.

G cluster_workflow Asymmetric Reduction Workflow start 2-Octanone (Prochiral Ketone) react Biocatalytic Reduction (ADH, Whole Cells) start->react workup Extraction & Purification react->workup cofactor Cofactor Regeneration (Isopropanol -> Acetone) cofactor->react provides NADH/NADPH product (S)-(+)-2-Octanol (Enantiopure) workup->product

Caption: Workflow for the asymmetric reduction of 2-octanone to (S)-2-octanol using an ADH biocatalyst.

Conclusion

The chirality of this compound is a fundamental property that defines its application, particularly in fields where stereospecific interactions are critical, such as drug development and fragrance chemistry. The ability to produce enantiomerically pure forms of this compound through methods like enzymatic kinetic resolution and asymmetric synthesis is essential for leveraging its potential as a valuable chiral building block. The protocols and data provided in this guide offer a technical foundation for researchers and scientists working with this important chiral alcohol.

References

Biodegradation of 2-Octanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octanol (B43104), a secondary alcohol with applications in various industries, is subject to microbial degradation in the environment. Understanding the metabolic pathways involved in its breakdown is crucial for assessing its environmental fate and for potential applications in bioremediation and biocatalysis. This technical guide provides an in-depth overview of the core biodegradation pathways of this compound, focusing on the enzymatic reactions, intermediate metabolites, and the microorganisms capable of its catabolism. Detailed experimental protocols for studying its biodegradation and quantitative data on degradation rates are also presented.

Introduction

This compound is a chiral eight-carbon secondary alcohol. Its versatile properties make it a valuable component in fragrances, flavorings, and as a solvent. The increasing industrial use of this compound necessitates a thorough understanding of its environmental persistence and the mechanisms by which it is biodegraded. Microbial metabolism is the primary route for the breakdown of this compound in natural and engineered environments. This guide will explore the aerobic biodegradation pathways, highlighting the key enzymatic players and metabolic intermediates.

Biodegradation Pathways of this compound

The aerobic biodegradation of this compound is predominantly initiated by an oxidative attack at the secondary alcohol group, leading to the formation of the corresponding ketone, 2-octanone (B155638). This initial oxidation is a critical step and is primarily catalyzed by alcohol dehydrogenases. Subsequent degradation of 2-octanone can proceed through several routes, ultimately leading to intermediates that can enter central metabolic pathways, such as the beta-oxidation cycle.

Initial Oxidation to 2-Octanone

The primary and most widely recognized step in the microbial degradation of this compound is its oxidation to 2-octanone.[1][2] This reaction is catalyzed by NAD(P)+-dependent alcohol dehydrogenases (ADHs)[3][4].

Enzyme: Alcohol Dehydrogenase (ADH) Reaction: this compound + NAD⁺ → 2-Octanone + NADH + H⁺

Several microorganisms, including species of Pseudomonas and Rhodococcus, are known to possess ADHs capable of this transformation.[5][6]

Degradation of 2-Octanone

Once formed, 2-octanone can be further metabolized through two primary pathways:

A key pathway for the degradation of ketones like 2-octanone is through Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs).[7][8][9][10][11] This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. In the case of 2-octanone, this would result in the formation of hexyl acetate (B1210297).

Enzyme: Baeyer-Villiger Monooxygenase (BVMO) Reaction: 2-Octanone + NADPH + H⁺ + O₂ → Hexyl Acetate + NADP⁺ + H₂O

The resulting ester, hexyl acetate, is then hydrolyzed by an esterase into hexanol and acetate.[8][9] Both of these products can be readily assimilated by microorganisms. Hexanol can be oxidized to hexanoic acid, and acetate can directly enter the citric acid cycle after conversion to acetyl-CoA.

Enzyme: Esterase Reaction: Hexyl Acetate + H₂O → 1-Hexanol + Acetic Acid

An alternative, though less commonly cited pathway for 2-octanone, involves terminal oxidation of the alkyl chain. This would be initiated by a monooxygenase that hydroxylates the terminal methyl group, followed by successive oxidations to an aldehyde and a carboxylic acid. The resulting keto-acid can then be channeled into the beta-oxidation pathway for fatty acids.

Overall Metabolic Scheme

The biodegradation of this compound culminates in the complete mineralization of the compound to carbon dioxide and water, with the intermediates being funneled into the central metabolic cycles of the degrading microorganisms.

Biodegradation_Pathway This compound This compound 2-Octanone 2-Octanone This compound->2-Octanone Alcohol Dehydrogenase Hexyl Acetate Hexyl Acetate 2-Octanone->Hexyl Acetate Baeyer-Villiger Monooxygenase Octanoic Acid Octanoic Acid 2-Octanone->Octanoic Acid Aldehyde Dehydrogenase (hypothetical) 1-Hexanol 1-Hexanol Hexyl Acetate->1-Hexanol Esterase Acetic Acid Acetic Acid Hexyl Acetate->Acetic Acid Esterase Beta-Oxidation Beta-Oxidation 1-Hexanol->Beta-Oxidation Central Metabolism Central Metabolism Acetic Acid->Central Metabolism Octanoic Acid->Beta-Oxidation

Caption: Proposed aerobic biodegradation pathways of this compound.

Quantitative Data

The efficiency of this compound biodegradation can be quantified by measuring degradation rates and the kinetic parameters of the involved enzymes. The following tables summarize available quantitative data.

Table 1: Biodegradation Rates of this compound by Various Microorganisms

MicroorganismConditionsSubstrate ConcentrationDegradation Rate/EfficiencyReference
Rhodococcus erythropolis DCL1428 °C0.125%No growth observed[1]
Activated SludgeAerobic100 mg/L76% of theoretical BOD in 14 days[PubChem CID: 20083]

Table 2: Kinetic Parameters of Alcohol Dehydrogenase with Octanol (B41247) as a Substrate

Enzyme SourceIsoenzymeK_m (mM)k_cat (min⁻¹)k_cat/K_m (min⁻¹mM⁻¹)Reference
Human Liverαɣ₂0.004235750[12]
Human Liverɣ₂ɣ₂0.005295800[12]
Human Liverαɣ₁0.004246000[12]
Human Liverαβ₁0.004256250[12]
Human Liverβ₁ɣ₂0.004266500[12]
Human Liverɣ₁ɣ₁0.005316200[12]
Human Liverβ₁ɣ₁0.004287000[12]
Human Liverβ₁β₁0.007101428[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of this compound.

Biodegradation Assay in Liquid Culture

This protocol describes a method to assess the ability of a microbial culture to degrade this compound as a sole carbon source.

1. Microorganism and Culture Conditions:

  • Use a pure culture of a microorganism, such as Pseudomonas putida or Rhodococcus erythropolis, or an environmental inoculum (e.g., activated sludge).

  • Prepare a minimal salts medium (MSM) appropriate for the chosen microorganism.

  • Pre-culture the microorganism in a suitable rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.

  • Harvest the cells by centrifugation, wash twice with sterile MSM to remove residual carbon sources, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

2. Biodegradation Experiment:

  • Set up sterile flasks containing MSM.

  • Add this compound as the sole carbon source to a final concentration of, for example, 100 mg/L. Due to its low water solubility, this compound can be added directly or dissolved in a non-biodegradable, non-toxic solvent at a minimal concentration.

  • Inoculate the flasks with the washed cell suspension.

  • Include control flasks:

    • Abiotic control (MSM + this compound, no inoculum) to assess abiotic degradation.

    • Endogenous control (MSM + inoculum, no this compound) to measure background cellular activity.

  • Incubate the flasks at an appropriate temperature and agitation (e.g., 30°C, 150 rpm).

3. Sampling and Analysis:

  • Withdraw samples at regular time intervals.

  • Monitor cell growth by measuring the optical density at 600 nm.

  • Determine the residual concentration of this compound and the formation of metabolites (e.g., 2-octanone) using GC-MS or HPLC (see section 4.3).

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Microorganism Pre-culture Microorganism Pre-culture Cell Harvesting & Washing Cell Harvesting & Washing Microorganism Pre-culture->Cell Harvesting & Washing Inoculation Inoculation Cell Harvesting & Washing->Inoculation Minimal Salts Medium Minimal Salts Medium Flask Setup Flask Setup Minimal Salts Medium->Flask Setup Addition of this compound Addition of this compound Flask Setup->Addition of this compound Addition of this compound->Inoculation Incubation Incubation Inoculation->Incubation Sampling Sampling Incubation->Sampling OD600 Measurement OD600 Measurement Sampling->OD600 Measurement GC-MS/HPLC Analysis GC-MS/HPLC Analysis Sampling->GC-MS/HPLC Analysis

Caption: General workflow for a this compound biodegradation assay.

Alcohol Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of ADH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

1. Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.8.

  • NAD⁺ solution: 10 mM in assay buffer.

  • This compound solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute in assay buffer to the desired final concentrations.

  • Enzyme solution: Cell-free extract or purified ADH diluted in assay buffer.

2. Assay Procedure:

  • In a quartz cuvette, combine the assay buffer, NAD⁺ solution, and this compound solution.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Analytical Methods for Metabolite Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound and its metabolites.[13][14]

1. Sample Preparation:

  • For liquid culture samples, perform a liquid-liquid extraction. Acidify the sample to pH ~2 with HCl and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.

  • For analysis of acidic metabolites, derivatization (e.g., silylation with BSTFA) may be required to increase volatility.

2. GC-MS Parameters (Example):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Identification: Compare the mass spectra of the detected peaks with a reference library (e.g., NIST) and with authentic standards.

HPLC is suitable for the analysis of non-volatile and polar metabolites, such as carboxylic acids, that may be formed during the degradation of this compound.

1. Sample Preparation:

  • Centrifuge the culture sample to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The sample can be directly injected or pre-concentrated using solid-phase extraction (SPE).

2. HPLC Parameters (Example for Carboxylic Acids):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS).

  • Identification and Quantification: Compare retention times and spectral data with authentic standards and use calibration curves for quantification.

Conclusion

The biodegradation of this compound is an important environmental process mediated by a variety of microorganisms. The primary pathway involves the initial oxidation to 2-octanone by alcohol dehydrogenases, followed by further degradation through pathways such as Baeyer-Villiger oxidation. A thorough understanding of these pathways, the enzymes involved, and the kinetics of the reactions is essential for predicting the environmental fate of this compound and for its potential use in biotechnological applications. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the microbial metabolism of this compound.

References

A Technical Guide to the Historical Production of 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical methods employed for the synthesis of 2-octanol (B43104), a significant secondary alcohol with a history intertwined with the oleochemical industry. This document provides a detailed examination of the core chemical processes, offering insights into the reaction mechanisms, experimental protocols, and quantitative data from historical literature and patents.

Alkali Fusion of Ricinoleic Acid from Castor Oil

The most prominent and historically significant commercial method for producing this compound is the alkali fusion of ricinoleic acid, the primary fatty acid found in castor oil.[1][2] This process, often referred to as caustic fusion, involves the cleavage of the ricinoleic acid molecule at high temperatures in the presence of a strong base, yielding this compound and sebacic acid as the main products.[3][4]

Reaction Pathway and Mechanism

The reaction proceeds through the saponification of the triglyceride in castor oil to yield glycerol (B35011) and sodium ricinoleate (B1264116). Under harsh alkaline and high-temperature conditions, the sodium ricinoleate undergoes a cleavage reaction. The hydroxyl group on the 12th carbon of the ricinoleate molecule facilitates a retro-aldol-type reaction, leading to the formation of this compound and the sodium salt of sebacic acid.

Alkali_Fusion ricinoleic_acid Ricinoleic Acid (from Castor Oil) cleavage Alkali Fusion (Cleavage Reaction) ricinoleic_acid->cleavage naoh Sodium Hydroxide (NaOH) naoh->cleavage heat High Temperature (e.g., 250-300°C) heat->cleavage two_octanol This compound cleavage->two_octanol sebacic_acid Sebacic Acid cleavage->sebacic_acid

Caption: Reaction pathway for the alkali fusion of ricinoleic acid.

Quantitative Data from Historical Methods

The following table summarizes quantitative data extracted from historical patents and literature concerning the alkali fusion of castor oil and ricinoleic acid for the production of this compound.

FeedstockAlkaliCatalystTemperature (°C)PressureYield of this compoundCo-product Yield (Sebacic Acid)Reference
Castor OilSodium Hydroxide-~250AtmosphericNot specified, but a vigorous reaction noted10-40 parts per 100 parts of castor oilUS Patent 2,182,056 (1939)
Ricinoleic AcidSodium Hydroxide-275>800 lbs/sq. inch23.4% (technical grade containing 72% this compound)47.9%US Patent 2,182,056 (1939)[5]
Castor OilCalcium Oxide & Water-300~14 atmospheres28 parts (mixture of 2-octanone (B155638) and this compound)Not specifiedUS Patent 2,693,480 (1954)[6]
Castor OilCalcium Oxide & Water-250Autoclave18 parts (2-octanone)Not specifiedUS Patent 2,693,480 (1954)[6]
Castor OilSodium HydroxideRed Lead (1%)280 ± 2Not specified70.1%72.5%Vasishtha et al. (1990)
Ricinoleic AcidSodium Hydroxide-200-210Not specified400 parts crude (containing 6% 2-octanone) from 1300 parts ricinoleic acid500 partsUS Patent 6,392,074 B1 (2002)[7]
Detailed Historical Experimental Protocol (Based on US Patent 2,693,480)

This protocol is an interpretation of the procedures described in a 1954 patent for the production of this compound and 2-octanone from castor oil using calcium oxide.[6]

Objective: To produce this compound and 2-octanone from castor oil via a high-temperature reaction with calcium oxide.

Materials:

  • Castor oil (100 parts by weight)

  • Calcium oxide (22 parts by weight)

  • Water (45 parts by weight)

  • Autoclave or pressure reactor

  • Distillation apparatus

Procedure:

  • A mixture of 100 parts of castor oil, 22 parts of calcium oxide, and 45 parts of water was prepared.

  • The mixture was charged into an autoclave.

  • The autoclave was heated to a temperature of 300°C, and the pressure was maintained at approximately 14 atmospheres.

  • The reaction was allowed to proceed for five minutes.

  • After the reaction period, the autoclave was cooled, and the product mixture was collected.

  • The volatile components, consisting of a mixture of 2-octanone and this compound, were recovered from the product mixture, likely through steam distillation.

  • The patent reports the recovery of approximately 28 parts of a mixture of 2-octanone and this compound.

Experimental_Workflow_Alkali_Fusion start Start mixing Mix Castor Oil, Calcium Oxide, and Water start->mixing autoclave Charge into Autoclave mixing->autoclave heating Heat to 300°C (14 atm) autoclave->heating reaction Hold for 5 minutes heating->reaction cooling Cool the Reactor reaction->cooling collection Collect Product Mixture cooling->collection distillation Recover this compound/2-Octanone (e.g., Steam Distillation) collection->distillation end End distillation->end

Caption: Experimental workflow for this compound/2-octanone production.

Guerbet Reaction

The Guerbet reaction, discovered by Marcel Guerbet in the late 19th century, is a self-condensation of a primary or secondary alcohol at high temperatures in the presence of a base to form a higher, branched alcohol.[8][9] While historically more associated with the production of primary alcohols like 2-ethylhexanol from n-butanol, the condensation of secondary alcohols has also been reported.[10] Its application for the specific synthesis of this compound is not as well-documented as the alkali fusion of castor oil, but it represents a plausible historical synthetic route.

Generalized Reaction Pathway

The reaction mechanism involves a four-step sequence:

  • Dehydrogenation: The starting alcohol is dehydrogenated to its corresponding carbonyl compound (an aldehyde or ketone).

  • Aldol (B89426) Condensation: The carbonyl intermediate undergoes an aldol condensation.

  • Dehydration: The aldol adduct is dehydrated to form an α,β-unsaturated carbonyl compound.

  • Hydrogenation: The unsaturated intermediate and the carbonyl group are hydrogenated to yield the final branched alcohol.

Caption: Generalized mechanism of the Guerbet reaction.

Generalized Historical Experimental Protocol

The following is a generalized protocol for a Guerbet reaction based on historical descriptions.

Objective: To synthesize a higher branched alcohol from a simpler alcohol.

Materials:

  • Starting alcohol (e.g., a primary or secondary alcohol)

  • Basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or an alkoxide)

  • Hydrogenation catalyst (e.g., Raney Nickel) (optional, as the base can facilitate hydrogen transfer)

  • High-pressure reactor

Procedure:

  • The starting alcohol and the basic catalyst are charged into a high-pressure reactor.

  • If a separate hydrogenation catalyst is used, it is also added at this stage.

  • The reactor is sealed and heated to a high temperature, typically in the range of 180-360°C.[8]

  • The reaction is maintained at this temperature for several hours. The pressure inside the reactor will increase due to the formation of hydrogen gas during the initial dehydrogenation step.

  • After the reaction period, the reactor is cooled, and the pressure is carefully released.

  • The product mixture is then subjected to distillation to separate the unreacted starting alcohol, the desired Guerbet alcohol, and any byproducts.

Conclusion

Historically, the industrial production of this compound was dominated by the alkali fusion of castor oil. This method, leveraging a readily available natural feedstock, provided a direct route to this valuable secondary alcohol, albeit under harsh reaction conditions. While other synthetic methods like the Guerbet reaction existed and could theoretically be applied, their historical use for this compound synthesis is less evident. The detailed protocols and quantitative data presented in this guide offer a valuable resource for understanding the foundational chemistry that has shaped the production of this important chemical.

References

Methodological & Application

Application Notes and Protocols for 2-Octanol as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-octanol (B43104) as a solvent and reactant in various organic synthesis applications. Particular emphasis is placed on its role in biocatalysis, an area where its properties as a green and effective medium are well-documented.

Physicochemical Properties of this compound

This compound is a secondary alcohol characterized as a colorless, oily liquid with a high boiling point and low water solubility. Its amphiphilic nature, with a polar hydroxyl group and a nonpolar octyl chain, allows it to dissolve a range of organic compounds, making it a versatile solvent for various chemical transformations.[1] These properties, combined with its derivation from renewable resources, position this compound as a "green solvent" alternative to conventional volatile organic compounds.

PropertyValue
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol
Boiling Point174-181 °C
Melting Point-38 °C
Density0.819 g/cm³ at 20 °C
Water Solubility1.2 g/L at 25 °C
Flash Point71 °C
logP (Octanol/Water)2.9

Applications in Biocatalysis: Lipase-Catalyzed Reactions

This compound has demonstrated significant utility as both a solvent and a substrate in enzyme-catalyzed reactions, particularly those involving lipases. The mild reaction conditions and high selectivity of lipases are well-complemented by the properties of this compound.

Synthesis of Flavor Esters: Octyl Acetate (B1210297)

Application Note: The synthesis of flavor esters, such as octyl acetate (which has a characteristic orange-fruity aroma), can be efficiently achieved through lipase-catalyzed transesterification in a solvent-free system where this compound serves as one of the reactants. This approach aligns with green chemistry principles by minimizing waste and avoiding hazardous solvents. Immobilized lipases, such as that from Rhizopus oryzae, have been shown to be effective for this transformation.

Quantitative Data Summary:

ReactantsEnzymeTemperature (°C)Time (h)Molar Conversion (%)
This compound and Vinyl AcetateImmobilized Rhizopus oryzae NRRL 3562 (60 U)321292.35

Experimental Protocol: Synthesis of Octyl Acetate

Materials:

  • This compound

  • Vinyl acetate

  • Immobilized Rhizopus oryzae NRRL 3562 lipase

  • Deionized water

  • Screw-capped vials (e.g., 5 mL)

  • Orbital shaker

  • Centrifuge

Procedure:

  • In a screw-capped vial, prepare a 3 mL reaction mixture containing 2 M this compound in vinyl acetate.

  • Add 0.2% (v/v) deionized water to the mixture.

  • Initiate the reaction by adding 60 units of immobilized R. oryzae lipase.

  • Seal the vial and place it in an orbital shaker set at 200 rpm and 32°C.

  • Allow the reaction to proceed for 12 hours.

  • To stop the reaction and recover the enzyme, centrifuge the reaction mixture at approximately 1747 g for 10 minutes.

  • The supernatant containing the product, octyl acetate, can be analyzed and purified by standard methods such as gas chromatography.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Workup cluster_analysis Analysis prep1 Prepare 2M this compound in Vinyl Acetate prep2 Add 0.2% Water prep1->prep2 react1 Add Immobilized Lipase (60 U) prep2->react1 react2 Incubate at 32°C, 200 rpm for 12h react1->react2 workup1 Centrifuge to Remove Enzyme react2->workup1 workup2 Collect Supernatant workup1->workup2 analysis1 GC Analysis of Octyl Acetate workup2->analysis1 G racemate (R,S)-2-Octanol s_octanol (S)-2-Octanol racemate->s_octanol unreacted r_octanol (R)-2-Octanol racemate->r_octanol lipase Lipase + Acyl Donor s_octanol->lipase slow r_octanol->lipase r_acetate (R)-Octyl Acetate lipase->r_acetate fast G cluster_reactants Reactants in this compound aryl_halide Aryl Halide catalyst Pd Catalyst + Base aryl_halide->catalyst boronic_acid Boronic Acid boronic_acid->catalyst heating Heating catalyst->heating product Biaryl Product heating->product G cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Characterization precursor Metal Precursor in this compound reduction Reduction (e.g., heating) precursor->reduction nucleation Nucleation reduction->nucleation growth Particle Growth nucleation->growth isolation Centrifugation/Washing growth->isolation characterization TEM, DLS, etc. isolation->characterization

References

Application Notes and Protocols for 2-Octanol as a Frother in Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Octanol (B43104) is a secondary alcohol that finds application as a frother in the froth flotation of various minerals. Its primary role is to facilitate the formation of a stable froth phase that can effectively carry hydrophobic mineral particles to the surface for collection. As a heteropolar surface-active molecule, this compound adsorbs at the air-water interface, reducing surface tension and preventing bubble coalescence. This results in the generation of smaller, more stable bubbles, which is crucial for efficient particle-bubble attachment and recovery. These application notes provide a comprehensive overview of this compound's use in mineral flotation, including its properties, performance data, and detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound relevant to its function as a flotation frother is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₈H₁₈O[1]
Molar Mass130.23 g/mol [1]
AppearanceColorless oily liquid[1]
Density0.820 g/cm³ (at 20 °C)
Solubility in WaterPoorly soluble
Henry's Law Constant3.2276 x 10⁻⁵ atm-cu m/mol at 25 °C[1]

Applications in Mineral Flotation

This compound has been utilized as a frother for a variety of minerals, demonstrating effectiveness in different flotation systems. Its performance is often compared with other common frothers such as Methyl Isobutyl Carbinol (MIBC) and pine oil.

Coal and Carbonaceous Material Flotation

This compound has been shown to be an effective frother in the flotation of coal and other carbonaceous materials. It can influence combustible recovery and ash content in the concentrate.

Table 2: Performance of this compound in Coal Flotation

Coal TypeCollectorThis compound DosageCombustible Recovery (%)Concentrate Ash (%)Comparison FrotherComparison Frother PerformanceReference
Low-grade Carbonaceous OreKerosene (500 g/t)60-150 g/t~69%Not SpecifiedMIBCHigher MIBC dosages led to better selectivity.[2]
Ultrafine CoalDiesel8-40 µLPrimarily determined by frother additionNot SpecifiedMIBCMIBC showed better performance for all size fractions in terms of kinetics and selectivity.
Sulfide (B99878) Mineral Flotation

While specific quantitative data for this compound in sulfide mineral flotation is not as abundant in the provided search results, its general applicability as an alcohol-based frother suggests it can be used in these systems. Alcohol frothers are commonly used for the flotation of sulfide minerals like chalcopyrite, galena, and sphalerite.[3][4]

Oxide and Other Mineral Flotation

This compound has been investigated in the reverse flotation of iron ores and the flotation of other oxide minerals.

Table 3: Performance of this compound in Oxide and Other Mineral Flotation

MineralFlotation TypeCollectorThis compound PresenceEffect on FlotationReference
Magnetite/QuartzReverse FlotationDodecylamine (B51217) (DDA)With DDAImproved quartz recovery and magnetite beneficiation efficiency.[5]
Magnesite/Dolomite (B100054)/QuartzReverse FlotationDodecylamineWith DodecylamineDecreased magnesite flotation rate, increased dolomite and quartz flotation rates, improving selectivity.[6]
CassiteriteDirect FlotationAlkyl HydroxamatesNot explicitly with this compound, but alcohol frothers are common.Hydroxamates with longer carbon chains enhance cassiterite floatability.[7]
Phosphate OreDirect/ReverseFatty Acids/AminesNot explicitly with this compound, but alcohol frothers are used.Flotation is a key beneficiation technique.[8]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound as a flotation frother in a laboratory setting.

Protocol for Frother Performance Evaluation

This protocol outlines the steps for a standard laboratory flotation test to determine the effectiveness of this compound.

Materials and Equipment:

  • Representative ore sample, ground to a desired particle size (e.g., 80% passing 75 µm).

  • Laboratory flotation machine (e.g., Denver D12).

  • This compound solutions of varying concentrations.

  • Appropriate collector(s) for the mineral of interest.

  • pH meter and reagents for pH adjustment (e.g., lime, NaOH, HCl).

  • Filtered water.

  • Drying oven.

  • Analytical balance.

  • Assay equipment for determining mineral grades.

Procedure:

  • Sample Preparation: Prepare a representative ore sample by crushing, grinding, and sizing. A typical laboratory test might use 1 kg of solids.[9]

  • Pulp Preparation: Add the ground ore to the flotation cell with a known volume of water to achieve the desired pulp density (e.g., 30-35% solids by weight).[9]

  • pH Adjustment: Measure the natural pH of the pulp and adjust to the desired level using appropriate reagents. Allow the pulp to condition for a set time (e.g., 2-5 minutes).

  • Collector Addition and Conditioning: Add the selected collector at a predetermined dosage. Condition the pulp for a specific duration (e.g., 5-10 minutes) to allow for collector adsorption onto the mineral surfaces.[10]

  • Frother Addition and Conditioning: Add the desired concentration of this compound solution to the pulp. A short conditioning time (e.g., 1-2 minutes) is typically sufficient for the frother to disperse.[10]

  • Flotation: Initiate aeration and begin collecting the froth concentrate at timed intervals (e.g., 0.5, 1, 2, 4, 8 minutes). Maintain the pulp level by adding water as needed.[9]

  • Product Collection and Processing: Collect the concentrate and tailings separately. Filter, dry, and weigh both products.

  • Analysis: Assay the feed, concentrate, and tailings samples to determine the mineral grades.

  • Calculations: Calculate the mineral recovery and concentrate grade for each flotation time.

Protocol for Froth Stability Measurement

Froth stability is a critical parameter influenced by the frother. A common method to assess this is the froth half-life test.

Materials and Equipment:

  • Graduated cylinder or a dedicated froth stability column.

  • Air sparger.

  • Timer.

  • This compound solutions of varying concentrations in water.

Procedure:

  • Solution Preparation: Prepare solutions of this compound at various concentrations in the graduated cylinder.

  • Froth Generation: Introduce air through the sparger at a constant flow rate to generate a column of froth.

  • Measurement: Once a stable froth height is achieved, stop the airflow and simultaneously start the timer.

  • Data Collection: Record the time it takes for the froth column to collapse to half of its initial height. This is the froth half-life.

  • Repeat: Repeat the measurement for each this compound concentration to determine the effect of concentration on froth stability.

Protocol for Bubble Size Measurement

Bubble size is a key indicator of frother performance. The following is a generalized procedure for bubble size analysis.

Materials and Equipment:

  • Bubble size analyzer (e.g., camera-based system like the Anglo Platinum Bubble Sizer or a similar device).

  • Flotation cell or a transparent column.

  • Air source with a flowmeter.

  • This compound solutions.

Procedure:

  • System Setup: Set up the flotation cell or column with the bubble size analyzer positioned to capture images of the bubbles.

  • Solution Addition: Fill the cell with a this compound solution of a specific concentration.

  • Aeration: Introduce air at a controlled flow rate to generate bubbles.

  • Image Capture: Capture images or videos of the bubbles using the analyzer.

  • Image Analysis: Use image analysis software to measure the size distribution of the bubbles. The Sauter mean diameter (d₃₂) is a commonly used metric.

  • Data Analysis: Repeat the process for different this compound concentrations to determine the Critical Coalescence Concentration (CCC), which is the concentration above which bubble size remains relatively constant.

Visualizations

The following diagrams illustrate the logical workflow for evaluating this compound as a flotation frother.

Experimental_Workflow cluster_prep Preparation cluster_flotation Flotation Test cluster_analysis Analysis cluster_characterization Froth Characterization Ore Ore Sample Grinding Grinding Ore->Grinding Sizing Sizing Grinding->Sizing Pulp Pulp Preparation Sizing->Pulp pH_Adj pH Adjustment Pulp->pH_Adj Collector Collector Addition & Conditioning pH_Adj->Collector Frother This compound Addition & Conditioning Collector->Frother Flotation Froth Flotation Frother->Flotation Froth_Stability Froth Stability Test Frother->Froth_Stability Bubble_Size Bubble Size Measurement Frother->Bubble_Size Products Concentrate & Tailings Collection Flotation->Products Drying Drying & Weighing Products->Drying Assay Assaying Drying->Assay Calc Recovery & Grade Calculation Assay->Calc Performance_Eval Performance_Eval Calc->Performance_Eval Performance Evaluation Froth_Stability->Performance_Eval Bubble_Size->Performance_Eval

Caption: Experimental workflow for evaluating this compound as a flotation frother.

Frother_Performance_Evaluation_Logic input Input Variables (this compound Concentration, pH, Collector Dosage) process Flotation Experiment input->process output Outputs (Recovery, Grade, Froth Stability, Bubble Size) process->output analysis Data Analysis & Comparison output->analysis decision Optimal Frother Conditions? analysis->decision decision->input No, Iterate result Application Recommendation decision->result Yes

Caption: Logical flow for determining optimal this compound flotation conditions.

Conclusion

This compound serves as a viable frother in various mineral flotation applications, particularly for coal and in certain reverse flotation schemes for oxide minerals. Its performance is comparable to other alcohol-based frothers, and its effectiveness is dependent on the specific mineralogy, reagent suite, and operating conditions. The provided protocols offer a standardized approach for researchers to evaluate the efficacy of this compound for their specific applications and to optimize its dosage for maximum separation efficiency. Further research is warranted to expand the quantitative performance data of this compound across a broader range of sulfide and oxide mineral systems.

References

Application of 2-Octanol in the Fragrance and Flavor Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanol, a secondary fatty alcohol, is a versatile ingredient valued in the fragrance and flavor industry for its characteristic aroma and taste profile.[1][2][3] It is a colorless liquid with a scent described as sweet, fruity, spicy, and earthy.[4] Its flavor is characterized as earthy, fatty, and fresh.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance and flavor formulations, catering to researchers, scientists, and professionals in drug development who may use flavor and fragrance as excipients or for masking purposes.

Physicochemical and Sensory Properties of this compound

A thorough understanding of this compound's properties is crucial for its effective application.

PropertyValueReference(s)
Molecular Formula C8H18O[5]
Molecular Weight 130.23 g/mol [5]
Appearance Colorless, oily liquid[5]
Odor Profile Sweet, fruity, spicy, herbal, green, woody, earthy[4][6]
Flavor Profile Earthy, fat, fresh, spicy, herbal, green, mushroom, unripe banana[1][2][4]
Boiling Point 179 °C[5]
Melting Point -31.6 °C[5]
Flash Point 76 °C[5]
Solubility In water, 1120 mg/L at 25 °C; soluble in most organic solvents[5]
Vapor Pressure 0.24 mmHg at 25°C[5]
log Kow 2.90[5]
FEMA Number 2801[5]
JECFA Number 289[5]
Odor Threshold 0.009 ppm[5]

Applications in the Fragrance and Flavor Industry

This compound is utilized in several ways:

  • Direct Fragrance and Flavor Ingredient: It is used to impart its characteristic notes to a variety of products. In fragrances, it contributes to warm, fruity-floral compositions.[7] In flavors, it is used in food and tobacco formulations.[7]

  • Chemical Intermediate: this compound serves as a precursor for the synthesis of various esters, such as salicylates, which are themselves important fragrance ingredients.[8]

  • Solvent: Due to its properties, it can act as a low-volatility solvent in fragrance and flavor formulations.[8]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound - Odor Profile

Objective: To determine and verify the odor profile of a this compound sample using a trained sensory panel.

Materials:

  • This compound sample (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips

  • Odor-free evaluation booths

  • Panel of at least 10 trained sensory assessors

  • Sensory evaluation software or standardized ballots

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in the chosen solvent.

  • Panelist Training: Ensure panelists are familiar with a wide range of aroma descriptors, including fruity, floral, spicy, earthy, and woody notes.

  • Evaluation:

    • Dip a smelling strip into the this compound solution, ensuring about 1 cm is submerged.

    • Allow the solvent to evaporate for 30 seconds.

    • Present the strip to each panelist in an individual, odor-free booth.

    • Panelists evaluate the odor at different time intervals (top note, middle note, base note) over a period of at least one hour.

    • Panelists record the perceived odor characteristics and their intensity on the ballot or software.

  • Data Analysis: Compile the data from all panelists. Analyze the frequency of each descriptor and the average intensity ratings to establish a comprehensive odor profile.

Protocol 2: Sensory Evaluation of this compound - Flavor Profile

Objective: To determine the flavor profile and taste threshold of a this compound sample.

Materials:

  • This compound sample (food grade)

  • Deionized, flavor-free water

  • Sugar (for sweetness reference)

  • Citric acid (for sourness reference)

  • Sodium chloride (for saltiness reference)

  • Caffeine or quinine (B1679958) sulfate (B86663) (for bitterness reference)

  • Panel of at least 10 trained sensory assessors

  • Taste evaluation booths with controlled lighting and temperature

  • Coded, opaque tasting cups

  • Unsalted crackers and deionized water for palate cleansing

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in water at a concentration above its expected taste threshold.

  • Threshold Determination (Ascending Forced-Choice Method):

    • Prepare a series of dilutions from the stock solution.

    • Present panelists with three samples at each concentration level: two blanks (water) and one containing this compound.

    • Panelists must identify the "odd" sample.

    • The lowest concentration at which a statistically significant number of panelists can correctly identify the sample is determined as the detection threshold.

  • Flavor Profile Analysis:

    • Prepare a solution of this compound at a concentration clearly above the determined threshold.

    • Present the sample to the panelists alongside reference standards for basic tastes.

    • Panelists describe the flavor characteristics (e.g., earthy, fatty, fresh, spicy) and rate their intensity.

  • Data Analysis: Analyze the threshold data to determine the mean detection threshold. Compile the flavor descriptors and intensity ratings to create a flavor profile.

Protocol 3: Quantification of this compound in a Flavor or Fragrance Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound in a complex mixture.

Materials:

  • Flavor or fragrance sample containing this compound

  • This compound analytical standard

  • Internal standard (e.g., 2-nonanol, if not present in the sample)

  • Appropriate solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard and the internal standard.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations, each containing a fixed amount of the internal standard.

    • Prepare the sample by accurately weighing a known amount and adding a fixed amount of the internal standard, then diluting with the solvent.

  • GC-MS Analysis:

    • Inject the calibration standards and the prepared sample into the GC-MS.

    • Use an appropriate GC column (e.g., a non-polar or mid-polar capillary column) and temperature program to achieve good separation of this compound and the internal standard from other matrix components.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

    • Calculate the concentration of this compound in the sample using the calibration curve and the measured peak area ratio from the sample analysis.

Visualization of Experimental Workflows

sensory_evaluation_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_sample Sample Preparation (Dilution in Solvent) present_sample Present Sample to Panelists prep_sample->present_sample train_panel Panelist Training train_panel->present_sample record_data Record Sensory Data present_sample->record_data compile_data Compile Panelist Data record_data->compile_data analyze_data Statistical Analysis compile_data->analyze_data gen_profile Generate Odor/Flavor Profile analyze_data->gen_profile

Caption: Workflow for Sensory Evaluation of this compound.

gcms_quantification_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards inject_gcms Inject into GC-MS prep_standards->inject_gcms prep_sample Prepare Sample with Internal Standard prep_sample->inject_gcms acquire_data Acquire Mass Spectra Data inject_gcms->acquire_data gen_curve Generate Calibration Curve acquire_data->gen_curve calc_conc Calculate Concentration in Sample acquire_data->calc_conc gen_curve->calc_conc

Caption: Workflow for GC-MS Quantification of this compound.

Safety and Regulatory Information

This compound has been evaluated for safety by various organizations.

  • FEMA GRAS: this compound is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent.[6]

  • RIFM: The Research Institute for Fragrance Materials (RIFM) has assessed the safety of this compound as a fragrance ingredient. It is not considered a skin sensitizer.[9][10]

  • Toxicity Data:

    • Oral LD50 (rat): 200 mg/kg[1]

    • Skin Irritation: Mildly irritating to the skin.[11]

    • Eye Irritation: Causes serious eye irritation.[12]

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[13]

Conclusion

This compound is a valuable and versatile ingredient in the fragrance and flavor industry. Its distinct sensory properties allow for its use in a wide range of applications. The protocols outlined in this document provide a framework for the systematic evaluation and application of this compound, ensuring consistent and high-quality results in research and product development. Adherence to safety guidelines is essential when handling this compound.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Octanol (B43104) (sec-octyl alcohol) is a secondary alcohol with a characteristic scent, finding applications in the flavor and fragrance industries. It is also a chiral compound, existing as two distinct enantiomers, (R)-(-)-2-octanol and (S)-(+)-2-octanol. The accurate qualitative and quantitative analysis of this compound, including the determination of its enantiomeric composition, is crucial for quality control, research, and development. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like this compound, offering high resolution and sensitivity. This document provides detailed application notes and protocols for the analysis of this compound using GC, with a focus on both achiral and chiral separations.

Principle of Gas Chromatography

Gas chromatography separates chemical compounds in a complex mixture based on their distribution between a stationary phase and a mobile phase.[1] The sample is vaporized and injected into the head of a chromatographic column.[2] A chemically inert gas, the mobile phase, carries the vaporized sample through the column.[1] The column contains a stationary phase, which can be a liquid or a solid.[1] Compounds that have a higher affinity for the stationary phase will move more slowly through the column, while compounds with a lower affinity will move more quickly, resulting in separation.[3] The time it takes for a specific compound to travel through the column is known as its retention time, a key parameter for identification.[4]

Experimental Protocols

Protocol 1: General Quantitative Analysis of this compound using GC-FID

This protocol outlines a general method for the quantification of this compound in a liquid sample using a gas chromatograph equipped with a Flame Ionization Detector (FID).

1. Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a common technique to separate analytes based on their solubility in different immiscible solvents.[5]

  • Objective: To extract this compound from an aqueous matrix into an organic solvent suitable for GC analysis.

  • Materials:

    • Sample containing this compound.

    • Organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).[5][6]

    • Separatory funnel or centrifuge tubes.

    • Anhydrous sodium sulfate (B86663) (for drying).

    • GC vials.

  • Procedure:

    • Place a known volume of the aqueous sample into a separatory funnel.

    • Add an equal volume of the organic solvent.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer containing the this compound will be the top or bottom layer depending on the solvent's density relative to water.

    • Carefully drain the organic layer into a clean flask.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Transfer the dried organic extract into a GC vial for analysis.

2. GC-FID Analysis

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for the analysis of organic compounds like this compound.[7]

  • GC Conditions: The following table summarizes typical GC conditions for the analysis of alcohols.

ParameterValue
Column DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm[8]
Injector Temperature 250 °C[8]
Split Ratio 30:1[8]
Carrier Gas Helium, constant flow at 1 mL/min[8]
Oven Program 40 °C (hold 4 min), ramp at 5 °C/min to 100 °C, then ramp at 10 °C/min to 200 °C (hold 10 min)[8]
Detector Temperature 250 °C[8]
Hydrogen Flow 30 mL/min[8]
Air Flow 300 mL/min[8]
Makeup Gas (N2) 25 mL/min[8]
Injection Volume 1 µL
  • Data Analysis:

    • Prepare a series of calibration standards of this compound at known concentrations.

    • Inject the standards into the GC-FID system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Chiral Separation of this compound Enantiomers by GC

The separation of enantiomers requires a chiral stationary phase (CSP) that interacts differently with each enantiomer.[9]

1. Sample Preparation

  • Direct Injection: If the sample is already in a suitable volatile solvent and at an appropriate concentration (e.g., 1 mg/mL), it can be directly injected.[10]

  • Derivatization (Optional but Recommended): Acetylation of this compound can significantly improve the separation of its enantiomers.[11]

    • Procedure: React the this compound sample with acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine) to form 2-octyl acetate. The resulting ester can then be extracted and analyzed by GC. This derivatization can increase the separation factor between the enantiomers.[11]

2. Chiral GC Analysis

  • Instrumentation: A gas chromatograph with an FID is suitable.

  • Chiral GC Conditions:

ParameterValue
Column CP Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness[11]
Injector Temperature 230 °C[11]
Detector Temperature 250 °C[11]
Carrier Gas Hydrogen, 80 cm/s[11]
Oven Program Isothermal or a temperature ramp may be required to achieve optimal separation. A typical starting point could be 80-100°C.
Injection Volume 1 µL
Split Ratio 50:1 (adjustable)[9]
  • Data Analysis:

    • The two enantiomers will have different retention times on the chiral column.

    • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Quantitative Data Summary

The following table summarizes quantitative data relevant to the GC analysis of alcohols. While specific LOD and LOQ values for this compound were not found in the initial search, the data for other short-chain alcohols on a similar system provides an expected range of performance.

AnalyteMethodLinearity (r²)LOD (ppm)LOQ (ppm)Reference
MethanolGC-FID0.999702.7 (± 0.3)8.3 (± 0.8)[12]
EthanolGC-FID0.999971.8 (± 0.2)5.6 (± 0.6)[12]
Various AlcoholsGC-FID≥0.9992Not SpecifiedNot Specified[8]

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis Sample Sample Matrix (e.g., Aqueous Solution) LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->LLE Add Solvent Dry Drying (Anhydrous Na2SO4) LLE->Dry Collect Organic Layer Extract Final Extract in GC Vial Dry->Extract Injection Injection Port (Vaporization) Extract->Injection Autosampler Column GC Column (Separation) Injection->Column Carrier Gas Flow Detector Detector (FID) (Signal Generation) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: General workflow for the GC analysis of this compound.

Chiral_Separation_Logic Start Racemic this compound (R and S enantiomers) Derivatization Optional: Derivatization (e.g., Acetylation) Start->Derivatization Injection Injection onto Chiral GC Column Start->Injection Direct Injection Derivatization->Injection CSP Chiral Stationary Phase (CSP) Interacts Differently with R and S Enantiomers Injection->CSP Separation Differential Migration through Column CSP->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram Quantification Quantification (Peak Area Integration & Enantiomeric Excess Calculation) Chromatogram->Quantification

Caption: Logical flow for chiral separation of this compound by GC.

References

Application Notes and Protocols: 2-Octanol Derivatives as Bio-Based Plasticizers for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-octanol (B43104) and its derivatives as promising bio-based plasticizers for a range of polymers. The information presented is intended to guide researchers in the formulation and evaluation of polymeric materials with enhanced flexibility and reduced environmental impact.

Introduction to this compound as a Plasticizer Feedstock

This compound, a secondary fatty alcohol, is a versatile chemical intermediate that can be derived from renewable resources such as castor oil.[1] Its ester derivatives are gaining attention as effective and potentially safer alternatives to traditional petroleum-based plasticizers, such as phthalates.[2] The incorporation of this compound-based plasticizers can improve the flexibility, workability, and low-temperature properties of various thermoplastic polymers, including Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).[2][3]

Plasticizers are essential additives that increase the plasticity and reduce the brittleness of a material by increasing the free volume between polymer chains.[4] This increased molecular mobility leads to a lower glass transition temperature (Tg), making the polymer more flexible and easier to process.[4][5] this compound serves as a valuable building block for the synthesis of various ester plasticizers, such as di-2-octyl phthalate (B1215562) (DOP), di-2-octyl adipate (B1204190) (DOA), and di-2-octyl terephthalate (B1205515) (DOTP).

Performance Data of 2-Octyl Ester Plasticizers

The following tables summarize the performance of various 2-octyl esters as plasticizers in comparison to the commercial standard, di-2-ethylhexyl adipate (DOA). The data is derived from patent literature and showcases the potential of these bio-based alternatives.[2]

Table 1: Mechanical Properties of PVC Plasticized with 2-Octyl Esters

Plasticizer (40 phr in PVC)PolymerShore D Hardness
Di-2-octyl succinatePVC45
Di-2-octyl sebacatePVC43
Di-2-octyl azelatePVC44
Di-2-ethylhexyl adipate (DOA)PVC44

Source: WO2017215747A1[2]

Table 2: Hydrolysis Stability of 2-Octyl Esters

EsterAcid Number after 7 days at 90°C with 10% WaterAcid Number after 14 days at 90°C with 10% Water
Di-2-octyl succinate0.20.3
Di-1-octyl succinate0.50.8
Di-2-ethylhexyl succinate0.40.6
Di-2-octyl sebacate0.10.2
Di-1-octyl sebacate0.30.5
Di-2-ethylhexyl sebacate0.20.4

Source: WO2017215747A1[2]

Experimental Protocols

Detailed methodologies for the evaluation of this compound-based plasticizers are provided below. These protocols are based on established ASTM standards and common laboratory practices.

Synthesis of 2-Octyl Esters

Objective: To synthesize di-2-octyl esters of various dicarboxylic acids (e.g., succinic, sebacatic, azelaic acid).

Materials:

  • This compound

  • Dicarboxylic acid (e.g., succinic acid, sebacic acid, azelaic acid)

  • Catalyst (e.g., tin(II) oxalate)

  • Nitrogen gas

  • Deionized water

  • Bleaching earth

Procedure:

  • Combine this compound and the dicarboxylic acid in a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation setup.

  • Add the catalyst to the mixture.

  • Heat the mixture to approximately 170°C under a nitrogen atmosphere to initiate the esterification reaction, evidenced by the production of water.

  • After approximately 3 hours, begin removing the water produced by applying a vacuum. Gradually reduce the pressure over 4 hours to about 15 mbar.

  • Increase the reaction temperature to approximately 230°C.

  • Monitor the reaction progress by measuring the acid number. Once the acid number is less than 1, the reaction is considered complete.

  • Distill off any excess this compound.

  • Cool the resulting ester to 90°C and wash with deionized water to remove the catalyst.

  • Dry the ester and filter it using bleaching earth to obtain the purified di-2-octyl ester.

Preparation of Plasticized Polymer Films

Objective: To prepare polymer films (e.g., PVC, PLA) containing a specific concentration of a 2-octyl ester plasticizer.

Materials:

  • Polymer resin (e.g., PVC, PLA)

  • 2-Octyl ester plasticizer

  • Heat stabilizer (for PVC)

  • Two-roll mill

  • Hydraulic press

Procedure:

  • Determine the desired concentration of the plasticizer (e.g., 40 parts per hundred of resin - phr).

  • In a suitable mixer, blend the polymer resin, 2-octyl ester plasticizer, and any other necessary additives (e.g., heat stabilizer for PVC) until a homogeneous mixture is obtained.

  • Process the mixture on a two-roll mill at a temperature appropriate for the polymer (e.g., 185°C for PVC) for approximately 5 minutes to form a uniform sheet.

  • Cut the milled sheet to the desired dimensions and place it in a mold.

  • Use a hydraulic press to mold the sheet into a film of a specified thickness (e.g., 3 mm) at a suitable temperature and pressure (e.g., 150°C at 50 bar for 9 minutes, followed by 300 bar for 1 minute for PVC).

  • Allow the film to cool to room temperature before removing it from the mold.

Evaluation of Mechanical Properties

Objective: To determine the effect of the 2-octyl ester plasticizer on the mechanical properties of the polymer.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Procedure:

  • Cut dumbbell-shaped specimens from the prepared polymer films according to the dimensions specified in ASTM D638.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.

  • Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of elasticity of the specimens.

Evaluation of Thermal Properties

Objective: To determine the effect of the 2-octyl ester plasticizer on the thermal properties of the polymer.

Procedure:

  • Differential Scanning Calorimetry (DSC):

    • Use a DSC instrument to determine the glass transition temperature (Tg) of the plasticized polymer.

    • Heat a small sample of the polymer film at a controlled rate (e.g., 10°C/min) and observe the change in heat flow to identify the Tg. A lower Tg compared to the unplasticized polymer indicates effective plasticization.[3]

  • Thermogravimetric Analysis (TGA):

    • Use a TGA instrument to assess the thermal stability of the plasticized polymer.

    • Heat a small sample of the polymer film at a controlled rate and measure the weight loss as a function of temperature. This provides information on the onset of degradation.

Evaluation of Plasticizer Migration

Objective: To determine the extent to which the 2-octyl ester plasticizer migrates out of the polymer matrix.

Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.

Procedure:

  • Cut a specimen of the plasticized polymer film of known weight and surface area.

  • Place the specimen in contact with a food simulant (e.g., ethanol, olive oil) or an absorbing material like activated carbon.

  • Store the setup at a specified temperature and for a defined period.

  • After the exposure period, remove the specimen, clean its surface, and reweigh it to determine the weight loss due to plasticizer migration.

  • Alternatively, the concentration of the plasticizer in the food simulant can be quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate the experimental workflow for evaluating this compound-based plasticizers and the conceptual mechanism of polymer plasticization.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_characterization Characterization & Testing cluster_analysis Data Analysis synthesis Synthesis of 2-Octyl Ester formulation Polymer Formulation (PVC/PLA + Plasticizer) synthesis->formulation film_prep Film Preparation (Milling & Pressing) formulation->film_prep mechanical Mechanical Testing (ASTM D638) - Tensile Strength - Elongation film_prep->mechanical thermal Thermal Analysis - DSC (Tg) - TGA (Stability) film_prep->thermal migration Migration Testing (ASTM D1203) - Weight Loss - GC/HPLC film_prep->migration data_analysis Comparative Analysis vs. Commercial Plasticizers mechanical->data_analysis thermal->data_analysis migration->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of this compound-based plasticizers.

Caption: Conceptual illustration of the mechanism of polymer plasticization by 2-octyl esters.

References

Application Notes and Protocols for the Esterification of 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 2-octanol (B43104) is a critical transformation in organic synthesis, yielding valuable esters used in a wide range of applications, including fragrances, flavorings, solvents, and as intermediates in the pharmaceutical and cosmetic industries. The secondary alcohol nature of this compound presents unique considerations for esterification compared to primary alcohols. This document provides detailed protocols for several common and effective methods for the esterification of this compound, including Fischer-Speier esterification, acylation with acid chlorides and anhydrides, transesterification, and enzymatic esterification.

Methods Overview

Four primary methods for the esterification of this compound are detailed below, offering a range of options depending on the desired ester, reaction scale, and available resources.

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction between this compound and a carboxylic acid. It is a cost-effective and widely used method.[1][2][3][4]

  • Acylation with Acid Chlorides and Anhydrides: A generally faster and higher-yielding method that is not reversible, involving the reaction of this compound with a more reactive acylating agent.[3][5][6][7]

  • Enzymatic Esterification: A green chemistry approach utilizing lipases as biocatalysts, offering high selectivity and mild reaction conditions.[11][12][13][14][15][16][17][18][19]

Data Presentation

The following tables summarize quantitative data for various esterification methods. Note that some data may be for n-octanol, a primary alcohol isomer, but provides a useful benchmark for the esterification of this compound.

Table 1: Fischer-Speier Esterification of Octanols

Carboxylic AcidCatalystMole Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Acetic AcidSilica Sulfuric Acid1:275492.72[20]
Acetic AcidSulfuric Acid-100-120--[21]
Acrylic AcidHeterogeneous Sulfonic Acid1:1 to 1:1060-130-15-70 (yield)[22]

Table 2: Transesterification of Octanols

EsterCatalystMole Ratio (Ester:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Ethyl Acetate (B1210297)Porous Phenolsulphonic Acid-Formaldehyde Resin10:1802493 (GC Yield)[9]
Sunflower OilPotassium Hydroxide10:1 (Oil:1-Octanol)60199.2[23]
Ethyl Acrylate (B77674)Ethyl Titanate1.3:1 to 1.8:1---[8]

Table 3: Enzymatic Esterification of Octanols

Acyl DonorEnzymeMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Acetic AcidFermase CALB™ 100001:260493.73[16]
Formic AcidNovozym 4351:740-96.51[14]
Vinyl AcetateNovozym 4352:140250.5[12]

Table 4: Acylation of Octanols

Acylating AgentConditionsMole Ratio (Acylating Agent:Alcohol)TemperatureReaction TimeYield (%)Reference
Acetic AnhydrideFischer reaction process-Reflux-51.66[24]
Acetyl ChlorideSolvent-free, catalyst-free--ShortHigh to Excellent[6]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid

This protocol describes the synthesis of 2-octyl acetate using a strong acid catalyst.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[21]

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound and a molar excess of glacial acetic acid (e.g., a 1:2 to 1:4 molar ratio of alcohol to acid).[25]

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~3% of the total volume) to the mixture while stirring.[21][25][26]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-120°C) for several hours.[21][25] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of cold water and diethyl ether. Shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer contains the ester.

  • Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid, watch for gas evolution), followed by water, and finally with brine.[24]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2-octyl acetate.

  • The crude product can be further purified by distillation.

Protocol 2: Acylation of this compound with Acetyl Chloride

This protocol provides a method for the synthesis of 2-octyl acetate using a highly reactive acylating agent. This reaction is typically fast and exothermic.[3]

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous solvent (e.g., Dichloromethane or THF)[27]

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Add a non-nucleophilic base (e.g., triethylamine, typically in slight excess) to the solution.

  • Cool the flask in an ice bath.

  • Slowly add acetyl chloride (in a 1:1 molar ratio with the alcohol) dropwise from the addition funnel with vigorous stirring.[27] The reaction is exothermic, so maintain a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (can be monitored by TLC).

  • Quench the reaction by slowly adding cold water.[28]

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dilute HCl (to remove the base), saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product by distillation if necessary.

Protocol 3: Enzymatic Esterification of this compound

This protocol outlines a greener synthesis of 2-octyl esters using an immobilized lipase (B570770).

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic Acid or Formic Acid)

  • Immobilized Lipase (e.g., Novozym 435 or Fermase CALB™ 10000)[14][16]

  • Organic solvent (optional, e.g., n-heptane or 1,2-dichloroethane)[12][14] or solvent-free system[16]

  • Molecular sieves (optional, to remove water)[16]

  • Shaking incubator or stirred reactor

  • Filtration setup

Procedure:

  • Combine this compound and the desired carboxylic acid in a flask. A molar excess of one of the reactants may be used to shift the equilibrium.[14]

  • If using a solvent, add it to the flask. For a solvent-free system, proceed without.

  • Add the immobilized lipase to the reaction mixture (e.g., 2% w/v).[16]

  • If desired, add molecular sieves to remove the water produced during the reaction, which can improve the conversion.[16]

  • Incubate the mixture at a specific temperature (e.g., 40-60°C) with continuous shaking or stirring.[14][16]

  • Monitor the reaction progress over time using GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.[12]

  • The product can be isolated from the reaction mixture, which may involve washing to remove any unreacted acid and purification by distillation.

Visualizations

The following diagrams illustrate the general workflows for the described esterification protocols.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2_Octanol 2_Octanol Mix_and_Add_Catalyst Mix Reactants & Add Acid Catalyst 2_Octanol->Mix_and_Add_Catalyst Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Mix_and_Add_Catalyst Reflux Heat to Reflux Mix_and_Add_Catalyst->Reflux Cool_and_Quench Cool & Quench with Water Reflux->Cool_and_Quench Extraction Solvent Extraction Cool_and_Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Distillation Evaporate->Purify

Caption: Workflow for Fischer-Speier Esterification.

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2_Octanol_Base This compound & Base in Solvent Cool_and_Add Cool and Add Acylating Agent 2_Octanol_Base->Cool_and_Add Acid_Chloride Acid Chloride/ Anhydride Acid_Chloride->Cool_and_Add Stir Stir at Room Temp Cool_and_Add->Stir Quench Quench with Water Stir->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Distillation Evaporate->Purify

Caption: Workflow for Acylation with Acid Chlorides/Anhydrides.

Enzymatic_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2_Octanol 2_Octanol Combine Combine Reactants & Enzyme 2_Octanol->Combine Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Combine Enzyme Immobilized Lipase Enzyme->Combine Incubate Incubate with Shaking/Stirring Combine->Incubate Filter Filter to Remove Enzyme Incubate->Filter Wash Wash Mixture Filter->Wash Purify Distillation Wash->Purify

Caption: Workflow for Enzymatic Esterification.

References

2-Octanol as an internal standard in chemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

An internal standard (IS) is a chemical substance added in a consistent amount to all samples, calibration standards, and controls in a quantitative analysis.[1] The primary role of an internal standard is to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.[1][2] By comparing the analyte signal to the internal standard signal, a more accurate and precise quantification can be achieved.[1] 2-Octanol (B43104) is a frequently utilized internal standard in gas chromatography (GC), particularly for the analysis of volatile and semi-volatile organic compounds.[3][4] Its chemical properties make it a suitable reference for a wide array of analytes in diverse and complex matrices.[4]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an analytical standard is fundamental for the development of robust analytical methods.

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol [5]
CAS Number 123-96-6[5]
Boiling Point 173 °C
Density 0.819 g/mL at 20 °C[5]
Solubility Soluble in alcohol, hydrocarbons, ether, esters; slightly soluble in water.
Purity (Analytical Standard) ≥97.0% (GC)[5]

Applications of this compound as an Internal Standard

This compound is a versatile internal standard employed across various fields, including the food and beverage industry and environmental analysis. Its utility is particularly pronounced in the quantification of volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of Volatile Compounds in Food and Beverages

This compound is widely used for the quantitative analysis of aroma-active compounds in complex food and beverage matrices.

  • Wine Analysis : In the analysis of volatile compounds in wine, this compound is one of the most commonly used internal standards.[3] It helps to compensate for matrix effects and variations during the extraction and analysis process.[3]

  • Baijiu Analysis : For the determination of volatile compounds in fermented grains used for Baijiu production, this compound is added as an internal standard to enable semi-quantification of these compounds.[6]

  • Apple Cultivar Fingerprinting : In studies aiming to differentiate apple cultivars based on their volatile organic compound (VOC) profiles, this compound has been used as an internal standard to quantify the concentrations of various esters, alcohols, aldehydes, and ketones.[7]

  • Bee Pollen Analysis : For the semi-quantification of volatile metabolites in bee pollen from different floral sources, this compound is employed as an internal standard.[8]

The following table summarizes quantitative data from a study on the variation of volatile compounds during a double-round bottom fermentation process of strong-flavor Baijiu, where this compound was used as the internal standard.[6]

Compound ClassConcentration on Day 0 (μg/g)Concentration on Day 2 (μg/g)Final Concentration (μg/g)
Esters753.85 ± 54.13153.97 ± 33.15295.81 ± 60.12
Alcohols51.87 ± 9.0019.41 ± 5.6931.60 ± 10.73
Acids221.81 ± 9.7231.71 ± 11.9646.95 ± 13.30
Aromatic Compounds27.36 ± 4.279.01 ± 0.9512.42 ± 4.96

Experimental Protocols

Protocol 1: Semi-Quantification of Volatile Compounds in Fermented Grains using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is adapted from a method for the analysis of volatile compounds in fermented grains for Baijiu production.[6]

1. Sample Preparation:

  • Weigh approximately 0.5 g of the fermented grain sample into a headspace vial.[6]

  • Add 8 mL of a saturated NaCl solution to the vial.[6]

  • Add 10 μL of a 0.728 mg/mL solution of this compound (internal standard) to the vial.[6]

2. HS-SPME Procedure:

  • Precondition a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber according to the manufacturer's instructions.

  • Expose the SPME fiber to the headspace of the sample vial.

  • Equilibrate the sample to allow the volatile compounds to partition into the headspace.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[9]

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[9]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[9]

  • Inlet: Splitless mode, 250°C.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.[6]

    • Ramp to 100°C at a rate of 5°C/min.[6]

    • Ramp to 230°C at a rate of 6°C/min, and hold for 10 minutes.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Scan Range: m/z 40 to 500.[6]

    • Ion Source Temperature: 230°C.[6]

    • Interface Temperature: 250°C.[6]

4. Semi-Quantification: The relative concentration of each volatile compound is calculated using the following formula[6]:

C₂ = (C₁ × A₂) / (A₁ × m)

Where:

  • C₂ = Relative concentration of the volatile compound (μg/g of fermented grains)

  • C₁ = Concentration of the internal standard (0.728 mg/mL)

  • A₂ = Peak area of the volatile compound in the sample

  • A₁ = Peak area of the internal standard

  • m = Mass of the fermented grain sample (g)

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Spiked_Sample Sample + Known Amount of IS Sample->Spiked_Sample IS_Stock Internal Standard Stock (this compound) IS_Stock->Spiked_Sample Spiked_Cal Calibration Standards + Known Amount of IS IS_Stock->Spiked_Cal Cal_Standards Calibration Standards Cal_Standards->Spiked_Cal Instrument GC-MS Analysis Spiked_Sample->Instrument Spiked_Cal->Instrument Peak_Integration Peak Area Integration (Analyte and IS) Instrument->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve For Calibration Standards Quantification Quantify Analyte in Sample Ratio_Calc->Quantification For Sample Cal_Curve->Quantification

Caption: General workflow for the internal standard method in chemical analysis.

G cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., 0.5g Fermented Grains) Add_IS Add Internal Standard (10µL of 0.728 mg/mL this compound) Sample->Add_IS Add_Salt Add Saturated NaCl Solution (8mL) Add_IS->Add_Salt Seal_Vial Seal Headspace Vial Add_Salt->Seal_Vial Equilibration Equilibrate Sample Seal_Vial->Equilibration Extraction Expose SPME Fiber to Headspace (e.g., 30 min at 60°C) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Semi-Quantification using Internal Standard Data_Acquisition->Quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis with an internal standard.

Method Validation Considerations

The validation of an analytical method is crucial to ensure the reliability and consistency of the results.[2] When using an internal standard like this compound, key validation parameters should be assessed.[2]

Validation ParameterAcceptance Criteria
Linearity (r²) The correlation coefficient (r²) for the calibration curve (plot of peak area ratio vs. concentration) should be ≥ 0.99.[2]
Accuracy The mean concentration of quality control samples should be within ±15% of the nominal value.[2]
Precision (RSD) The relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision) should be ≤ 15%.[2]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

By adhering to these validation principles, researchers, scientists, and drug development professionals can confidently employ this compound as an internal standard to achieve accurate and reproducible quantitative results in their analytical workflows.

References

Application Notes and Protocols: 2-Octanol in Surfactant Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Octanol (also known as capryl alcohol) is a versatile C8 secondary fatty alcohol that serves as a crucial chemical intermediate in the manufacturing of a variety of surface-active agents.[1] Its branched, eight-carbon hydrophobic tail provides a unique structural foundation for surfactants, influencing their solubility, surface activity, and performance characteristics. By modifying its terminal hydroxyl group through common industrial reactions such as alkoxylation and sulfation, this compound is transformed into effective nonionic and anionic surfactants.[1] These derivatives are utilized in numerous applications, including industrial and institutional cleaning, agricultural formulations, mineral processing, and personal care products.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of surfactants from this compound, intended for researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of Nonionic Surfactants via Alkoxylation

Nonionic surfactants are synthesized from this compound through alkoxylation, a process involving the addition of ethylene (B1197577) oxide (ethoxylation) or propylene (B89431) oxide (propoxylation) to the alcohol's hydroxyl group.[1] This reaction creates a polyether chain that serves as the hydrophilic portion of the surfactant molecule. The length and composition of this chain can be precisely controlled to tailor the surfactant's properties, such as its Hydrophilic-Lipophilic Balance (HLB), cloud point, and detergency. While the following protocol is detailed for the structurally similar 2-ethylhexanol, the methodology is directly applicable to this compound.[4][5]

Experimental Protocol: Synthesis of this compound Alkoxylates

This protocol is adapted from the synthesis of 2-ethylhexanol derivatives and outlines the procedure for ethoxylation and propoxylation in a laboratory-scale autoclave.[4]

Materials:

  • This compound (starter/hydrophobe)

  • Ethylene Oxide (EO) or Propylene Oxide (PO)

  • Catalyst (e.g., Potassium Hydroxide - KOH, or a dimetalcyanide - DMC complex)

  • High-purity Nitrogen gas

Equipment:

  • 1-dm³ laboratory autoclave equipped with an automatic mixer, heating mantle, and cooling system

  • Gas inlet for nitrogen and alkylene oxides

  • Temperature and pressure sensors

Procedure:

  • Reactor Preparation: Charge the autoclave with a pre-weighed amount of this compound and the selected catalyst (e.g., KOH).

  • Dehydration: Seal the autoclave and purge the system with high-purity nitrogen for approximately 20 minutes at 120 °C to remove any residual water.

  • Reaction Initiation: Heat the reactor to the target synthesis temperature (e.g., 130 °C).

  • Alkylene Oxide Addition: Introduce a pre-determined amount of ethylene oxide or propylene oxide into the reactor under controlled pressure. The reaction is exothermic and requires careful temperature management via the cooling system.

  • Reaction Period: Maintain the mixture at the reaction temperature with continuous stirring until the pressure stabilizes, indicating the consumption of the alkylene oxide. Allow the reaction to proceed for an additional 60 minutes to ensure completion.

  • Product Recovery: Cool the reactor to a safe temperature and unload the final liquid surfactant product.

Alkoxylation_Workflow Experimental Workflow for this compound Alkoxylation cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery start Start charge_reactor Charge Autoclave with This compound and Catalyst start->charge_reactor dehydrate Dehydrate via N2 Purge (120°C, 20 min) charge_reactor->dehydrate heat_reactor Heat to Reaction Temp (e.g., 130°C) dehydrate->heat_reactor add_alkoxide Introduce Ethylene/Propylene Oxide heat_reactor->add_alkoxide react Maintain Temp & Stir (approx. 60 min post-addition) add_alkoxide->react cool_down Cool Reactor react->cool_down unload Unload Product cool_down->unload end_node End unload->end_node Sulfation_Reaction Sulfation of this compound with Sulfur Trioxide r1 This compound plus + r2 SO₃ (Sulfur Trioxide) arrow p1 2-Octyl Hydrogen Sulfate arrow->p1 Sulfosuccinate_Pathway Synthesis Pathway for 2-Octyl Sulfosuccinate start_alc This compound intermediate 2-Octyl Maleate (Monoester Intermediate) start_alc->intermediate Step 1: Esterification maleic Maleic Anhydride maleic->intermediate Step 1: Esterification final_product Sodium Dioctyl Sulfosuccinate intermediate->final_product Step 2: Sulfonation bisulfite Sodium Bisulfite (NaHSO₃) bisulfite->final_product Step 2: Sulfonation

References

Application Notes and Protocols: 2-Octanol as a Defoaming Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Octanol (B43104) as a defoaming agent, with a focus on its application in research and pharmaceutical development. Detailed protocols for evaluating its efficacy and biocompatibility are also included.

Introduction to this compound as a Defoaming Agent

This compound (sec-octyl alcohol) is a secondary eight-carbon alcohol that finds application as a defoaming agent in various industrial and laboratory settings.[1] Its amphiphilic nature, with a polar hydroxyl group and a nonpolar alkyl chain, allows it to interface between the liquid and gas phases of foam, disrupting the forces that stabilize bubbles. In the context of pharmaceutical and biological research, this compound can be employed to control foaming in bioreactors, cell culture, and downstream processing, where excessive foam can lead to reduced process efficiency and potential damage to cells and biomolecules.

The primary mechanism of action for alcohol-based defoamers like this compound involves their low surface tension and ability to rapidly spread at the gas-liquid interface.[2] This displaces the stabilizing surfactants, creating a localized area of lower surface tension that leads to bubble coalescence and rupture.

Quantitative Data on Defoaming Performance

The effectiveness of a defoaming agent is concentration-dependent. The following tables summarize available data on the foaming properties of this compound and related compounds.

Table 1: Maximum Foam Volume of Aqueous Solutions Containing this compound and Other Surfactants

SurfactantConcentration (ppm)Maximum Foam Volume (mL)
This compound50~150
100~200
150~250
200~280
250~300
Methyl Isobutyl Carbinol (MIBC)50~120
100~180
150~220
200~250
250~280
Polypropylene (B1209903) Glycol 400 (PPG400)50~300
100~380
150~420
200~450
250~480

Data adapted from a study on the properties of aqueous foams stabilized by aliphatic alcohols and polypropylene glycol.[3]

Table 2: Surface Tension of Alcohols at 20°C

AlcoholSurface Tension (mN/m)
1-Octanol (B28484)27.60[4]
This compoundNot explicitly found in a comparable format
Water72.8

Note: While specific data for this compound's surface tension at various aqueous concentrations was not available in a tabular format, it is expected to be lower than that of water, a key characteristic for a defoaming agent.[1] Generally, straight-chain alcohols like 1-octanol are considered to have slightly better defoaming properties than their branched-chain isomers like this compound.[5]

Experimental Protocols

Protocol for Evaluating Defoaming Efficiency in a Non-Cellular Aqueous System

This protocol provides a standardized method for assessing the "knockdown" efficiency of this compound.

Materials:

  • This compound

  • Foaming solution (e.g., 1% w/v solution of a surfactant like sodium lauryl sulfate (B86663) in deionized water)

  • 100 mL graduated cylinders with stoppers (x3)

  • Pipettes

  • Stopwatch

  • Vortex mixer or shaker

Procedure:

  • Prepare Test Solutions:

    • Cylinder 1 (Control): Add 50 mL of the foaming solution.

    • Cylinder 2 (Test): Add 50 mL of the foaming solution and a specific concentration of this compound (e.g., 100 ppm).

    • Cylinder 3 (Comparative): Add 50 mL of the foaming solution and a specific concentration of a reference defoamer (e.g., 1-Octanol at 100 ppm).

  • Foam Generation:

    • Securely stopper each cylinder.

    • Invert each cylinder 20 times in a consistent manner to generate foam.

  • Data Collection:

    • Immediately after shaking, place the cylinders on a level surface.

    • Record the initial foam height (in mL) in each cylinder.

    • Start the stopwatch and record the foam height at regular intervals (e.g., 30, 60, 120, 300 seconds).

    • Record the time it takes for the foam to completely dissipate or reach a stable, minimal level.

Data Analysis:

  • Calculate the percentage of foam reduction at each time point compared to the initial foam height.

  • Plot foam height versus time for each condition to visualize the rate of foam collapse.

Defoaming_Efficiency_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare Foaming and Defoamer Solutions Generate_Foam Generate Foam (Shaking) Prep_Solutions->Generate_Foam Record_Initial_Height Record Initial Foam Height Generate_Foam->Record_Initial_Height Record_Decay Record Foam Height Over Time Record_Initial_Height->Record_Decay Calculate_Reduction Calculate % Foam Reduction Record_Decay->Calculate_Reduction Plot_Data Plot Foam Height vs. Time Calculate_Reduction->Plot_Data

Workflow for Evaluating Defoaming Efficiency.
Protocol for Assessing Biocompatibility and Defoaming in Mammalian Cell Culture

This protocol is adapted from studies on antifoam agents in Chinese Hamster Ovary (CHO) cell cultures and is intended to assess the impact of this compound on cell viability and its effectiveness in a bioreactor setting.[6][7][8]

Materials:

  • CHO cell line (or other relevant mammalian cell line)

  • Appropriate cell culture medium

  • This compound (sterile filtered)

  • Bioreactor with sparging capabilities

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Viability stain (e.g., trypan blue)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Part A: Cytotoxicity Assessment

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Treatment: After 24 hours, add varying concentrations of sterile this compound to the wells (e.g., 1, 10, 50, 100, 200 ppm). Include a vehicle control (medium only).

  • Incubation: Incubate for a period relevant to your process (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • At each time point, determine cell viability using trypan blue exclusion.

    • Perform an LDH assay on the culture supernatant to quantify membrane damage.

  • Data Analysis:

    • Calculate the IC50 (concentration at which 50% of cell growth is inhibited).

    • Plot cell viability and LDH release against this compound concentration.

Table 3: Cytotoxicity of Short-Chain Aliphatic Alcohols in Rat Liver Epithelial Cells (1-hour exposure)

AlcoholLDH50 (M)EC50 (M)Log P
Methanol2.63.5-0.77
Ethanol (B145695)1.11.5-0.31
1-Propanol0.450.600.25
1-Butanol0.130.170.88
1-Pentanol0.0380.0501.51
1-Hexanol0.0110.0152.03
1-Heptanol0.00320.00422.72
1-Octanol0.000890.00123.00
2-Butanol0.500.670.61

LDH50: Concentration for a 50% increase in LDH release relative to control. EC50: Concentration for 50% of maximal LDH release. Log P: Octanol/water partition coefficient. Data adapted from a study on the correlation between hydrophobicity and plasma membrane integrity.[9] Note: Data for this compound was not specifically available in this study; 1-Octanol and 2-Butanol are provided for reference.

Part B: Defoaming Efficacy in a Bioreactor

  • Bioreactor Setup: Set up a lab-scale bioreactor with your cell line at a desired density (e.g., >1x10^6 cells/mL).

  • Induce Foaming: Increase the sparging rate to induce foam formation.

  • Add Defoamer: Once a stable foam layer has formed, add a pre-determined, non-toxic concentration of sterile this compound.

  • Monitor Foam Dissipation: Visually or with a camera, monitor the time it takes for the foam to collapse.

  • Long-term Culture Monitoring: Continue the culture, monitoring cell growth, viability, and product titer (if applicable) to assess any long-term effects of this compound addition.

Biocompatibility_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_defoaming Defoaming in Bioreactor Seed_Cells Seed Cells Add_2_Octanol Add this compound (Varying Concentrations) Seed_Cells->Add_2_Octanol Incubate Incubate Add_2_Octanol->Incubate Assess_Viability Assess Viability (Trypan Blue) and Membrane Damage (LDH) Incubate->Assess_Viability Setup_Bioreactor Setup Bioreactor with Cells Induce_Foam Induce Foaming (Sparging) Setup_Bioreactor->Induce_Foam Add_Defoamer Add this compound Induce_Foam->Add_Defoamer Monitor_Dissipation Monitor Foam Dissipation Add_Defoamer->Monitor_Dissipation Monitor_Culture Monitor Long-Term Culture Health Monitor_Dissipation->Monitor_Culture

Workflow for Biocompatibility and Defoaming Assessment.

Potential Cellular Interactions and Signaling Pathways

While specific studies on this compound's impact on cellular signaling are limited, the effects of other short-chain alcohols, such as ethanol and 1-octanol, on cell membranes and signaling have been investigated. These can provide insights into the potential mechanisms of action for this compound, particularly at higher concentrations or with prolonged exposure.

Alcohols can interact with the lipid bilayer of cell membranes, potentially altering membrane fluidity and permeability.[10] This can, in turn, affect the function of membrane-bound proteins, including receptors and ion channels. For instance, ethanol has been shown to interact with membrane-associated signal transduction mechanisms, such as activating phospholipase C, which can lead to a cascade of downstream signaling events.

Furthermore, at cytotoxic concentrations, alcohols can induce apoptosis. This may involve the intrinsic (mitochondrial) pathway, characterized by changes in the expression of Bcl-2 family proteins and the release of cytochrome c.

Cellular_Interaction_Pathway cluster_membrane Cell Membrane Interaction cluster_signaling Downstream Signaling cluster_apoptosis Apoptotic Pathway (at high concentrations) Two_Octanol This compound Membrane Lipid Bilayer Two_Octanol->Membrane Fluidity Altered Membrane Fluidity/Permeability Membrane->Fluidity Protein_Function Altered Membrane Protein Function Fluidity->Protein_Function Mitochondria Mitochondrial Perturbation Fluidity->Mitochondria Signaling_Cascade Activation of Signaling Cascades (e.g., Phospholipase C) Protein_Function->Signaling_Cascade Apoptosis Apoptosis Mitochondria->Apoptosis

Potential Cellular Interaction Pathways of this compound.

Conclusion

This compound can be an effective defoaming agent for various research and drug development applications. However, its use, particularly in cell-based systems, requires careful consideration of its potential cytotoxicity. The protocols outlined above provide a framework for evaluating the efficacy and biocompatibility of this compound in specific applications. It is recommended to perform dose-response studies to determine the optimal concentration that provides effective foam control with minimal impact on cell health and process outcomes. Further research into the specific effects of this compound on cellular signaling pathways would be beneficial for its application in sensitive biological systems.

References

Application Notes and Protocols for 2-Octanol in the Synthesis of Cosmetic Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanol (B43104), a secondary fatty alcohol, serves as a versatile precursor in the synthesis of a variety of cosmetic emollients.[1][2] These emollient esters are integral components in skincare and cosmetic formulations, prized for their ability to impart a soft, smooth, and non-greasy feel to the skin.[3] By reacting this compound with various fatty acids, a range of esters with distinct physicochemical and sensory properties can be engineered. These esters function as skin-conditioning agents, solvents, and fragrance fixatives in cosmetic products.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of cosmetic emollients using this compound, focusing on both chemical and enzymatic routes. It also presents a compilation of quantitative data on the properties of these emollients to aid in formulation development.

Synthesis of 2-Octyl Esters: Chemical and Enzymatic Approaches

The synthesis of 2-octyl esters for cosmetic applications can be broadly categorized into two primary methods: chemical esterification and enzymatic synthesis.

Chemical esterification typically involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid.[6] This method is often characterized by high yields but may require elevated temperatures and can lead to the formation of byproducts, necessitating thorough purification steps.[6][7]

Enzymatic synthesis , on the other hand, utilizes lipases as biocatalysts to facilitate the esterification reaction.[8] This "green chemistry" approach offers several advantages, including milder reaction conditions, high selectivity, and the generation of fewer side products.[8][9] Immobilized lipases are often employed to allow for catalyst recovery and reuse, enhancing the economic viability of the process.[10][11]

Featured 2-Octyl Emollients:
  • 2-Octyl Palmitate: An ester of this compound and palmitic acid, it is used as a solvent, carrying agent, pigment wetting agent, fragrance fixative, and emollient.[4][5]

  • 2-Octyl Stearate (B1226849): Formed from this compound and stearic acid, it functions as an emollient, moisturizer, and skin conditioning agent, improving the texture and feel of cosmetic formulations.[6][12]

  • 2-Octyl Caprylate (Octyl Octanoate): The esterification product of this compound and caprylic acid (octanoic acid), it is known for its emollient and skin-conditioning properties, offering a light, non-greasy sensory profile.[13]

Data Presentation: Physicochemical and Sensory Properties

The selection of an emollient is crucial for the desired sensory experience of a cosmetic product.[4] The following tables summarize the key physicochemical and sensory properties of this compound-derived emollients and other relevant esters.

Table 1: Physicochemical Properties of this compound and Related Emollients

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive IndexViscosity (cP)
This compoundC8H18O130.231791.426~4.5
2-Octyl PalmitateC24H48O2368.64-~1.447-
2-Octyl StearateC26H52O2396.70---
Isopropyl PalmitateC19H38O2298.51-1.4387
Dimethicone(C2H6OSi)n--1.397-1.4055-1000
Caprylic/Capric Triglyceride-~500-1.448-1.45025-35

Note: Data for 2-octyl esters are less commonly tabulated and may vary based on purity and measurement conditions. The values for related emollients are provided for comparison.

Table 2: Comparative Sensory Attributes of Common Emollients

Sensory AttributeMineral OilIsopropyl PalmitateDimethiconeCaprylic/Capric Triglyceride
Spreadability7.58.29.07.8
Absorbency4.26.58.56.8
Greasiness8.05.52.15.0
Tackiness3.52.01.52.2
Softness6.87.57.07.2
Gloss7.24.83.55.5

Note: Values are illustrative and compiled from multiple sources for comparative purposes, typically on a 0-10 scale where 10 is high.[4]

Experimental Protocols

The following are detailed protocols for the synthesis of 2-octyl esters.

Protocol 1: Chemical Synthesis of 2-Octyl Stearate using p-Toluenesulfonic Acid

Objective: To synthesize 2-octyl stearate via acid-catalyzed esterification.

Materials:

  • This compound

  • Stearic Acid

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene (B28343) (as azeotroping agent)

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add stearic acid (e.g., 0.1 mol), this compound (e.g., 0.12 mol, 1.2 equivalents), and toluene (e.g., 100 mL).

  • Add p-toluenesulfonic acid monohydrate (e.g., 1-2 mol% relative to the limiting reactant).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude 2-octyl stearate.

  • Further purification can be achieved by vacuum distillation if required.

Protocol 2: Enzymatic Synthesis of 2-Octyl Palmitate using Immobilized Lipase (B570770)

Objective: To synthesize 2-octyl palmitate using an immobilized lipase in a solvent-free system.

Materials:

  • This compound

  • Palmitic Acid

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Molecular sieves (3Å or 4Å, activated)

  • Jacketed glass reactor with overhead stirring

  • Temperature-controlled water bath

  • Vacuum pump

Procedure:

  • Add palmitic acid (e.g., 0.1 mol) and this compound (e.g., 0.11 mol, 1.1 equivalents) to the jacketed glass reactor.

  • Heat the mixture to the desired reaction temperature (e.g., 60-70°C) with stirring to melt the palmitic acid and create a homogenous mixture.

  • Add the immobilized lipase (e.g., 5-10% by weight of the total substrates).

  • Add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction, or apply a vacuum to remove water.

  • Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 6-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing the acid value or by using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). A conversion of over 95% is typically achievable.[14][15]

  • Upon completion, stop the reaction by cooling the mixture and filtering to remove the immobilized lipase. The lipase can be washed with a solvent (e.g., hexane) and dried for reuse.

  • The resulting product is typically of high purity and may not require extensive downstream processing. Unreacted starting materials can be removed by vacuum distillation if necessary.

Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflows.

Chemical_Synthesis_of_2_Octyl_Stearate This compound This compound Reaction_Vessel Esterification Reaction (Toluene, Reflux) This compound->Reaction_Vessel Stearic_Acid Stearic Acid Stearic_Acid->Reaction_Vessel p_TsOH p-TsOH (catalyst) p_TsOH->Reaction_Vessel Heat Heat Heat->Reaction_Vessel 2_Octyl_Stearate 2-Octyl Stearate Reaction_Vessel->2_Octyl_Stearate Water Water Reaction_Vessel->Water (byproduct)

Caption: Chemical synthesis of 2-Octyl Stearate.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_purification Purification 2_Octanol This compound Reactor Jacketed Reactor (Solvent-free, 60-70°C) 2_Octanol->Reactor Fatty_Acid Fatty Acid (e.g., Palmitic Acid) Fatty_Acid->Reactor Filtration Filtration Reactor->Filtration Lipase Immobilized Lipase Lipase->Reactor Product 2-Octyl Ester (Emollient) Filtration->Product Recycled_Lipase Recycled Lipase Filtration->Recycled_Lipase

Caption: Workflow for enzymatic synthesis of 2-octyl esters.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Octanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and optimizing the synthesis of 2-octanol (B43104). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The three most common laboratory-scale methods for the synthesis of this compound are:

Q2: My this compound synthesis resulted in a low yield. What are the general areas I should investigate?

A2: Low yields in organic synthesis can often be attributed to several key factors:

  • Reagent Quality: Degradation of starting materials or reagents, especially moisture-sensitive ones like Grignard reagents and sodium borohydride.

  • Reaction Conditions: Suboptimal temperature, reaction time, or mixing.

  • Stoichiometry: Incorrect molar ratios of reactants.

  • Atmospheric Contamination: Presence of water or oxygen in reactions requiring anhydrous and/or inert conditions.

  • Workup and Purification: Loss of product during extraction, washing, or purification steps.

Q3: Are there common side products I should be aware of for each synthesis method?

A3: Yes, each method has characteristic side products that can impact yield and purity:

  • Grignard Reaction: Common side products include the Wurtz coupling product (octane) from the reaction of the Grignard reagent with the alkyl halide, and unreacted starting materials.

  • Reduction of 2-Octanone: The primary impurity is often unreacted 2-octanone. Borate (B1201080) esters are formed as intermediates and must be properly hydrolyzed during workup.

  • Hydroboration-Oxidation of 1-Octene: The main byproduct is the constitutional isomer, 1-octanol. The ratio of 1-octanol to this compound is dependent on the regioselectivity of the hydroboration step.[1]

Troubleshooting Guides

Method 1: Grignard Reaction of Hexanal with Ethylmagnesium Bromide

Q: My Grignard reaction to produce this compound has a low yield. What are the likely causes?

A: Low yields in this Grignard synthesis can stem from several issues. Here's a troubleshooting guide:

Symptom Possible Cause Recommended Solution
Reaction fails to initiate (no bubbling or heat) Inactive magnesium surface.Use fresh magnesium turnings or activate them by crushing them in a dry flask. A small crystal of iodine can also be added to initiate the reaction.
Wet glassware or solvent.Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use anhydrous solvents.
Low yield of this compound with recovery of hexanal Incomplete reaction.Ensure the Grignard reagent was fully formed before adding the hexanal. Titrate the Grignard reagent to determine its exact concentration and use a slight excess (1.1-1.2 equivalents).
Low reaction temperature.While the initial formation of the Grignard reagent is exothermic, the addition of the aldehyde may require gentle warming to proceed to completion.
Significant amount of octane (B31449) byproduct detected Wurtz coupling.Add the ethyl bromide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.
Emulsion formation during workup Magnesium salts precipitation.Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching instead of water to help dissolve the magnesium salts.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from hexanal and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Hexanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq.). Add a small crystal of iodine. To the dropping funnel, add a solution of ethyl bromide (1.0 eq.) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Hexanal: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of hexanal (1.0 eq.) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation.

Signaling Pathway for Grignard Synthesis of this compound:

Grignard_Synthesis EtBr Ethyl Bromide EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtBr->EtMgBr  + Mg in ether Mg Magnesium Mg->EtMgBr Hexanal Hexanal Intermediate Magnesium Alkoxide Intermediate Hexanal->Intermediate EtMgBr->Intermediate  + Hexanal TwoOctanol This compound Intermediate->TwoOctanol  + Workup Workup Aqueous Workup (NH4Cl) Workup->TwoOctanol

Caption: Grignard synthesis of this compound from ethyl bromide and hexanal.

Method 2: Reduction of 2-Octanone with Sodium Borohydride (NaBH₄)

Q: My reduction of 2-octanone to this compound using NaBH₄ is giving a low yield. What should I check?

A: Low yields in this reduction are often related to the quality of the reducing agent and the reaction conditions.

Symptom Possible Cause Recommended Solution
Incomplete reaction (2-octanone remains) Decomposed NaBH₄.Sodium borohydride is moisture-sensitive. Use a fresh bottle or a properly stored reagent.
Insufficient NaBH₄.Although stoichiometrically 0.25 equivalents are needed, it is common to use a slight excess (e.g., 0.3-0.5 equivalents) to ensure complete reaction.
Low reaction temperature.While the reaction is often performed at room temperature, gentle warming may be necessary to drive it to completion. Monitor the reaction by TLC.
Short reaction time.Allow the reaction to stir for a sufficient duration. Monitor the disappearance of the starting material by TLC.
Product loss during workup Incomplete extraction.This compound has some water solubility. Perform multiple extractions with an organic solvent to maximize recovery.
Hydrolysis of borate esters.Ensure the workup includes an acidic or basic wash to fully hydrolyze the borate ester intermediates, releasing the alcohol.

Experimental Protocol: Reduction of 2-Octanone with NaBH₄

This protocol details the reduction of 2-octanone to this compound using sodium borohydride.

Materials:

  • 2-Octanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-octanone (1.0 eq.) in methanol. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (0.3 eq.) in portions to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup: Slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2] Purify by distillation if necessary.

Workflow for the Reduction of 2-Octanone:

Reduction_Workflow start Start dissolve Dissolve 2-Octanone in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ in portions cool->add_nabh4 stir_rt Stir at Room Temperature (1 hr) add_nabh4->stir_rt quench Quench with 1M HCl stir_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate end This compound concentrate->end

Caption: Step-by-step workflow for the reduction of 2-octanone.

Method 3: Hydroboration-Oxidation of 1-Octene

Q: I am getting a low yield of this compound from the hydroboration-oxidation of 1-octene, with a large amount of 1-octanol. How can I improve the regioselectivity?

A: The hydroboration-oxidation of terminal alkenes like 1-octene typically favors the anti-Markovnikov product (1-octanol). However, the regioselectivity can be influenced by the choice of the borane (B79455) reagent.[3]

Symptom Possible Cause Recommended Solution
High 1-octanol to this compound ratio Use of a small borane reagent (e.g., BH₃-THF).Use a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) to increase steric hindrance at the terminal carbon, which can favor the formation of the this compound precursor.[1][4]
Low overall yield of alcohols Wet reagents or glassware.The hydroboration step is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
Incomplete oxidation.Ensure sufficient hydrogen peroxide and base are used in the oxidation step and that the reaction is allowed to proceed to completion.

Quantitative Data: Regioselectivity in Hydroboration of 1-Hexene (B165129)

Borane Reagent Ratio of 1-ol : 2-ol
BH₃~94 : 6
9-BBN>99 : <1
(Data is for 1-hexene and serves as an approximation for 1-octene)[5]

Experimental Protocol: Hydroboration-Oxidation of 1-Octene

This protocol is adapted from standard laboratory procedures for the hydroboration-oxidation of terminal alkenes.[6]

Materials:

Procedure:

  • Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve 1-octene (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C. Slowly add the borane reagent (BH₃-THF or 9-BBN, 1.1 eq.) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂. The reaction is exothermic, so maintain the temperature below 30°C. After the addition, stir the mixture at room temperature for 1 hour.

  • Workup: Add water and extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The ratio of 1-octanol to this compound can be determined by GC analysis.[7][8] The isomers can be separated by fractional distillation.

Logical Relationship in Hydroboration-Oxidation:

Hydroboration_Logic cluster_0 Hydroboration Step cluster_1 Oxidation Step Octene 1-Octene Alkylborane Alkylborane Intermediate Octene->Alkylborane Borane Borane Reagent (e.g., BH₃ or 9-BBN) Borane->Alkylborane Alcohols Mixture of 1-Octanol and this compound Alkylborane->Alcohols Oxidation Oxidant H₂O₂ / NaOH Oxidant->Alcohols

Caption: Two-step process of hydroboration-oxidation of 1-octene.

References

Technical Support Center: Optimizing Esterification of 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-octanol (B43104).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the esterification of this compound.

Q1: My ester yield is lower than expected. What are the potential causes and solutions?

A1: Low ester yield is a common issue in Fischer esterification, a reversible reaction. Several factors can contribute to this:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature. However, be cautious as excessively high temperatures can lead to side reactions.[1][2]

  • Presence of Water: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, reducing the ester yield.[1]

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.

  • Suboptimal Molar Ratio: An inappropriate molar ratio of the carboxylic acid to this compound can limit the conversion.

    • Solution: Use an excess of one reactant, typically the less expensive one, to drive the reaction forward. For long-chain alcohols, an excess of the carboxylic acid is sometimes used.[3] Molar ratios of alcohol to fatty acid from 3:1 to 20:1 have been reported to increase conversion.[1]

  • Catalyst Inactivity: The acid catalyst may be deactivated or used in an insufficient amount.

    • Solution: Ensure the catalyst is active and used at an appropriate concentration. For laboratory-scale reactions, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is typically sufficient.[4][5]

Q2: I am observing the formation of an alkene (octene) as a side product. How can I prevent this?

A2: The formation of octene is likely due to the acid-catalyzed dehydration of this compound, which is a competing side reaction, especially at high temperatures.[6]

  • Solution:

    • Lower the Reaction Temperature: Operate at the lowest effective temperature that still allows for a reasonable reaction rate.[6] Reaction temperatures for 2-octyl acrylate (B77674) formation are suggested to be between 60°C and 130°C, with higher temperatures increasing the rate of competing reactions.[6]

    • Choose a Milder Catalyst: Consider using a less aggressive acid catalyst.

    • Addition of Water: Unexpectedly, the inclusion of added water with the reactant feed can improve the selectivity for the formation of 2-octyl acrylate over octene.[6]

Q3: How can I effectively remove unreacted this compound from my final product?

A3: Due to its high boiling point and low water solubility, removing excess this compound can be challenging.[3][7]

  • Solution:

    • Vacuum Distillation: This is a common method for separating compounds with high boiling points.[3]

    • Column Chromatography: For smaller scale purifications, column chromatography is an effective option.[3]

    • Reaction Stoichiometry Adjustment: Use a slight excess of the carboxylic acid to ensure the complete consumption of this compound. The excess carboxylic acid can then be more easily removed by washing with a basic solution.[3]

Q4: What are the key differences between Fischer esterification and transesterification for preparing this compound esters?

A4: Both are common methods, but they differ in their starting materials and reaction conditions.

  • Fischer Esterification: This is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol (this compound).[8] It is a cost-effective and widely used method.[8]

  • Transesterification: This process involves the reaction of an existing ester with an alcohol (this compound) in the presence of an acid or base catalyst to produce a different ester.[8][9] This method is useful when the desired carboxylic acid is more readily available as a simple ester.[8]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for the esterification of this compound and analogous long-chain alcohols.

Table 1: Effect of Molar Ratio on Esterification of Oleic Acid with Octanol

Molar Ratio (Octanol:Oleic Acid)Temperature (°C)Catalyst (H₂SO₄ wt%)Reaction Time (h)Conversion (%)
3:1802.5294.8 ± 0.1
6:1801692.3 ± 0.2
9:18016-

Data adapted from a study on the esterification of oleic acid with various alcohols.[10]

Table 2: Influence of Temperature on 2-Octyl Acrylate Synthesis

Temperature Range (°C)Observation
60 - 100Favorable for minimizing side reactions.
100 - 130Increased reaction rate, but also increased potential for competing dehydration of this compound.[6]

Data derived from a patent on the selective synthesis of 2-octyl acrylate.[6]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with a Carboxylic Acid

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid and this compound. A typical molar ratio is 1:1, but an excess of one reactant can be used to drive the reaction.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, typically 1-2% by weight of the limiting reactant).

  • Heating: Heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the reactants. For the synthesis of 2-octyl acrylate from acrylic acid and this compound, temperatures between 80°C and 110°C are suggested.[6]

  • Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a non-polar solvent was not used, add an organic solvent like ethyl acetate (B1210297) to extract the ester.[1]

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1]

    • Wash with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be further purified by vacuum distillation or column chromatography.[1]

Protocol 2: Transesterification of a Simple Ester with this compound

  • Reactant and Catalyst Charging: To a reactor, add the starting ester (e.g., methyl acrylate or ethyl acrylate), this compound, and the transesterification catalyst.[9][11] For example, ethyl titanate can be used as a catalyst.[9]

  • Inhibitor Addition: Add a polymerization inhibitor if working with monomers prone to polymerization, such as acrylates.

  • Heating and Distillation: Heat the mixture. The reaction is often driven by distilling off the lower-boiling alcohol formed as a byproduct, which shifts the equilibrium towards the product. For the synthesis of 2-octyl acrylate from ethyl acrylate, the reaction can be heated to around 115°C.[9]

  • Monitoring: Monitor the reaction progress by analyzing the composition of the distillate and the reaction mixture.

  • Purification: After the reaction is complete, the desired 2-octyl ester is purified, typically by fractional distillation, to separate it from unreacted starting materials and the catalyst.[9]

Visualizations

TroubleshootingWorkflow start Start: Low Ester Yield check_equilibrium Has the reaction reached equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes increase_time_temp Increase reaction time or temperature check_equilibrium->increase_time_temp No check_ratio Is the molar ratio optimal? check_water->check_ratio Yes remove_water Employ Dean-Stark or dehydrating agent check_water->remove_water No check_catalyst Is the catalyst active and sufficient? check_ratio->check_catalyst Yes adjust_ratio Use excess of one reactant check_ratio->adjust_ratio No check_catalyst_activity Verify catalyst activity and concentration check_catalyst->check_catalyst_activity No end_success Yield Optimized check_catalyst->end_success Yes increase_time_temp->check_equilibrium remove_water->check_water adjust_ratio->check_ratio check_catalyst_activity->check_catalyst

Caption: Troubleshooting workflow for low ester yield in this compound esterification.

FischerEsterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation This compound This compound Nucleophilic_Attack Nucleophilic Attack by this compound This compound->Nucleophilic_Attack Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonation Heat Heat (Reflux) Tetrahedral_Intermediate Tetrahedral Intermediate Formation Proton_Transfer Proton Transfer Elimination Elimination of Water Deprotonation Deprotonation Protonation->Nucleophilic_Attack Nucleophilic_Attack->Tetrahedral_Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton_Transfer->Elimination Elimination->Deprotonation Water Water Elimination->Water Deprotonation->Acid_Catalyst regenerated Ester 2-Octyl Ester Deprotonation->Ester

References

Technical Support Center: Purification of Crude 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Octanol (B43104).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Poor separation of this compound and 2-Octanone (B155638) using simple distillation.

  • Question: Why am I getting poor separation between this compound and 2-Octanone when using simple distillation?

  • Answer: this compound and 2-Octanone have very close boiling points, differing by only about 5°C, which makes their separation by simple distillation difficult and inefficient.[1] For effective separation of components with boiling points that are less than 25°C apart, fractional distillation is the recommended technique.[2]

Issue 2: The purity of my this compound is not improving with fractional distillation.

  • Question: I'm using fractional distillation, but the purity of my this compound is not reaching the desired level. What could be the problem?

  • Answer: Several factors could be affecting the efficiency of your fractional distillation:

    • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to achieve the desired separation. Using a longer column or a column with a more efficient packing material (like stainless steel rings) can improve separation.[1]

    • Incorrect Reflux Ratio: A proper reflux ratio is crucial for good separation. For separating this compound and 2-Octanone, a reflux ratio between 1:1 and 4:1 is often recommended.[1] If the distillation rate is too fast (more than ~1 drop per second), the separation efficiency will be reduced.[2]

    • Heat Input: The heating rate should be carefully controlled to maintain a steady distillation rate. Fluctuations in temperature can disrupt the equilibrium in the column.[2][3]

    • Flooding or Foaming: Excessive vapor flow can lead to flooding, where liquid is carried up the column, or foaming, which can also hinder separation.[3][4] Reducing the heating rate can help mitigate these issues.

Issue 3: An azeotrope is forming during distillation.

  • Question: I suspect an azeotrope is forming during the distillation of my crude this compound, preventing further purification. What should I do?

  • Answer: this compound can form an azeotrope with water at approximately 98°C.[5] This property can be exploited for purification using azeotropic distillation. By adding water to the crude mixture, you can selectively remove certain impurities that form azeotropes with water at a lower temperature than this compound.[5] The water and impurities are distilled off, leaving a more purified this compound in the distillation flask.

Frequently Asked Questions (FAQs)

1. What are the common impurities found in crude this compound?

Crude this compound, especially when produced as an industrial chemical, is often a mixture containing 2-Octanone (methyl hexyl ketone) as a major impurity.[1] Other potential minor impurities can include hexanol, octane, and 2-methyl octene.[1]

2. What is the most effective method for purifying crude this compound containing 2-Octanone?

Azeotropic distillation with the addition of water is a highly effective method for separating this compound and 2-Octanone, even though their boiling points are very close.[1][5] This technique can yield this compound with a purity of over 99 wt%.[1]

3. Can I use liquid-liquid extraction to purify this compound?

Yes, liquid-liquid extraction is a viable purification technique.[6][7] This method separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[6][7] The choice of solvents is critical and depends on the nature of the impurities. For instance, to remove acidic or basic impurities, you can wash the crude this compound with an aqueous solution of a base or an acid, respectively.[8][9]

4. Is column chromatography suitable for this compound purification?

Column chromatography is a powerful technique for separating organic compounds based on their polarity.[10] It can be used to purify this compound, especially on a smaller laboratory scale, by separating it from impurities with different polarities.[10] However, for large-scale purifications, distillation is often more practical and cost-effective.[10]

Experimental Protocols

Protocol 1: Azeotropic Distillation of Crude this compound

This protocol is designed for the purification of crude this compound containing 2-Octanone as a major impurity.

Materials:

  • Crude this compound (containing 2-Octanone)

  • Deionized water

  • Distillation apparatus (round-bottom flask, fractionating column packed with stainless steel rings, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

Procedure:

  • Set up the fractional distillation apparatus.

  • Charge the round-bottom flask with the crude this compound mixture.

  • Add deionized water to the flask. The weight ratio of water to the organic mixture can range from 0.01:1 to 2:1.[1] A common starting point is a 0.08:1 ratio.[1]

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Begin heating the mixture to its boiling point.

  • Set the reflux ratio to between 1:1 and 4:1.[1]

  • Water, 2-Octanone, and other light components will distill over as an azeotrope.[1][5] Collect the distillate in the receiving flask. The temperature at the head of the column should be monitored and will be around the boiling point of the azeotrope (e.g., 96-100°C for the water azeotrope).[5]

  • The collected distillate will separate into an aqueous phase and an organic phase upon cooling.

  • Separate the two phases using a separatory funnel. The organic phase is rich in 2-Octanone.

  • Continue the distillation until the concentration of this compound in the distillation flask reaches the desired purity. This can be monitored by techniques like gas chromatography.

  • Once the desired purity is achieved, stop the distillation and collect the purified this compound from the still.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationTypical Purity AchievedKey AdvantagesKey Disadvantages
Fractional Distillation Difference in boiling points>95%Scalable, well-established technique.Difficult for components with very close boiling points.[2]
Azeotropic Distillation Formation and removal of azeotropes>99 wt%[1]Highly effective for separating components with close boiling points.[1][5]Requires an additional component (entrainer) and subsequent separation.
Liquid-Liquid Extraction Differential solubility in immiscible liquidsVariable, depends on solvent systemGood for removing specific types of impurities (e.g., acidic/basic).[8][9]Can be labor-intensive and require large volumes of solvents.
Column Chromatography Differential adsorption on a stationary phaseHigh purity achievableExcellent for small-scale, high-purity applications.[10]Not easily scalable, can be costly due to solvent and stationary phase usage.[10]

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_distillation_types Distillation Options cluster_end Final Product Crude Crude this compound (with impurities like 2-Octanone) Distillation Distillation Crude->Distillation Extraction Liquid-Liquid Extraction Crude->Extraction Chromatography Column Chromatography Crude->Chromatography Fractional Fractional Distillation Distillation->Fractional Azeotropic Azeotropic Distillation Distillation->Azeotropic Pure Purified this compound Extraction->Pure Chromatography->Pure Fractional->Pure Azeotropic->Pure

Caption: General workflow for the purification of crude this compound.

TroubleshootingFlow Start Start: Poor Separation Q1 What is the boiling point difference? Start->Q1 UseFractional Use Fractional Distillation Q1->UseFractional < 25°C CheckSimple Check Simple Distillation Parameters (e.g., heating rate, condenser efficiency) Q1->CheckSimple > 25°C A1_less < 25°C A1_more > 25°C Q2 Is purity still low with fractional distillation? UseFractional->Q2 CheckFractional Check: - Column Efficiency - Reflux Ratio - Heating Rate - Flooding/Foaming Q2->CheckFractional Yes Success Purification Successful Q2->Success No A2_yes Yes A2_no No ConsiderAzeotropic Consider Azeotropic Distillation if azeotrope is suspected CheckFractional->ConsiderAzeotropic ConsiderAzeotropic->Success

Caption: Troubleshooting logic for distillation-based purification of this compound.

References

Technical Support Center: Separation of 2-Octanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 2-octanol (B43104) isomers. The following sections address specific issues encountered during experimental procedures for both enantiomeric and constitutional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound isomers?

A1: The choice of separation method depends on whether you are separating enantiomers ((R)- and (S)-2-octanol) or constitutional isomers (e.g., this compound, 3-octanol, 4-octanol).

  • For Enantiomers ((R)- and (S)-2-octanol):

    • Chiral Gas Chromatography (GC): A powerful technique for separating volatile enantiomers using a chiral stationary phase (CSP).

    • Chiral High-Performance Liquid Chromatography (HPLC): A versatile method that employs a chiral stationary phase to resolve enantiomers. This is a widely used technique in the pharmaceutical industry.[1]

    • Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[2]

  • For Constitutional Isomers (e.g., this compound, 3-octanol):

    • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are the most common methods for separating constitutional isomers of alcohols based on differences in their boiling points and interactions with the stationary phase.[3]

    • High-Performance Liquid Chromatography (HPLC): While less common for volatile alcohols, HPLC can be used, particularly with derivatization to enhance detection and separation. Normal-phase HPLC can be effective for isomer separation.[2]

Q2: How do I choose between Chiral GC and Chiral HPLC for enantiomeric separation of this compound?

A2: The decision depends on several factors:

  • Volatility and Thermal Stability: this compound is volatile and thermally stable, making it suitable for Chiral GC.

  • Sample Matrix: For complex matrices, the selectivity of HPLC and the variety of available stationary and mobile phases can be advantageous.

  • Instrumentation Availability: Your choice will naturally be guided by the equipment available in your laboratory.

  • Scale of Separation: HPLC is often more readily scalable for preparative separations to isolate larger quantities of each enantiomer.

Q3: Is derivatization necessary to separate this compound isomers?

A3: Derivatization is not always required but can be highly beneficial in certain scenarios:

  • Chiral GC: While direct separation is possible, derivatization can improve peak shape and resolution.

  • Chiral HPLC: Derivatization of the hydroxyl group can enhance interactions with the chiral stationary phase, leading to better separation. It is also used to introduce a chromophore for UV detection.[4]

  • Constitutional Isomers (HPLC): Derivatization is often employed to improve the detection of fatty alcohols, which lack a strong chromophore.[2]

Q4: Can I use the same column to separate both enantiomers and constitutional isomers of octanol (B41247)?

A4: Generally, this is not recommended as the separation mechanisms are different. Chiral columns are specifically designed with a chiral selector to differentiate between enantiomers. While they might show some separation of constitutional isomers, they are not optimized for this purpose and are significantly more expensive.[5] For constitutional isomers, a standard non-chiral column (e.g., DB-5ms for GC, or a C8 or C18 for HPLC) is typically used.[6][7]

Troubleshooting Guides

Chiral Separation of this compound Enantiomers

Issue 1: Poor or no resolution of enantiomers in Chiral GC.

  • Possible Cause: Inappropriate column or temperature program.

    • Troubleshooting Steps:

      • Verify Column Choice: Ensure you are using a suitable chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB).[8]

      • Optimize Temperature Program: A slow temperature ramp (e.g., 2°C/min) can improve the separation of closely eluting enantiomers.[8]

      • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.

  • Possible Cause: Co-elution with impurities.

    • Troubleshooting Steps:

      • Analyze a Standard: Inject a certified reference standard of racemic this compound to confirm expected retention times.

      • Check Sample Purity: Analyze the sample on a non-chiral column to identify any impurities that might be co-eluting.

Issue 2: Peak tailing or broad peaks in Chiral HPLC.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Troubleshooting Steps:

      • Mobile Phase Additives: For basic analytes, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1-0.5%) to the mobile phase can improve peak shape.[9]

      • Acidic Modifier: An acidic modifier like trifluoroacetic acid (TFA) or formic acid may also be needed to improve selectivity.[10]

  • Possible Cause: Column overload.

    • Troubleshooting Steps:

      • Dilute the Sample: Prepare a more dilute sample and re-inject.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

Issue 3: Inconsistent results in enzymatic kinetic resolution.

  • Possible Cause: Enzyme deactivation.

    • Troubleshooting Steps:

      • Check Temperature and pH: Ensure the reaction conditions are within the optimal range for the enzyme's activity.

      • Solvent Effects: The choice of organic solvent can impact enzyme stability and activity.[11] Consider screening different solvents.

  • Possible Cause: Low enantioselectivity.

    • Troubleshooting Steps:

      • Acyl Donor: The choice of acyl donor can influence the reaction rate and enantioselectivity. Vinyl acetate (B1210297) is a commonly used and effective acyl donor.[2][3]

      • Water Activity: The amount of water in the reaction medium can significantly affect enzyme performance.

Separation of Constitutional Octanol Isomers

Issue 4: Co-elution of this compound, 3-octanol, and 4-octanol (B147376) in GC.

  • Possible Cause: Inappropriate stationary phase.

    • Troubleshooting Steps:

      • Select a Polar Column: For separating alcohols, a polar stationary phase (e.g., a wax-type column like Carbowax 20M) often provides better resolution than a non-polar phase.[12]

      • Consult Retention Index Data: Use retention index databases to predict the elution order on different stationary phases and select the one with the best selectivity for your isomers of interest.[13]

  • Possible Cause: Sub-optimal temperature program.

    • Troubleshooting Steps:

      • Lower Initial Temperature: A lower starting temperature can improve the separation of volatile isomers.

      • Slower Ramp Rate: A slower temperature ramp rate will increase the interaction time with the stationary phase and can enhance resolution.

Experimental Protocols and Data

Chiral GC Separation of (R/S)-2-Octanol

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent like hexane (B92381) or dichloromethane.[8]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • GC Conditions:

    • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Carrier Gas: Hydrogen or Helium.[8]

    • Injector Temperature: 230 °C.[8]

    • Detector Temperature: 250 °C.[8]

    • Oven Program: 40°C (hold 1 min), then ramp at 2°C/min to 230°C (hold 3 min).[8]

    • Injection: 1 µL with a split ratio of 50:1.[8]

  • Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.

Quantitative Data Summary:

ParameterValueReference
Column TypeCP Chirasil-DEX CB[8]
Temperature Program40°C (1 min) -> 2°C/min -> 230°C (3 min)[8]
Expected Resolution (Rs)≥ 1.5[8]
Enzymatic Kinetic Resolution of (R,S)-2-Octanol

Methodology:

  • Reaction Setup: In a suitable vessel, combine (R,S)-2-octanol, an acyl donor (e.g., vinyl acetate), and an immobilized lipase (B570770) (e.g., Novozym 435) in an organic solvent (e.g., n-heptane).[2]

  • Reaction Conditions:

    • Temperature: 40-60 °C.[2][3]

    • Agitation: Stir the reaction mixture to ensure proper mixing.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up: After reaching the desired conversion (typically around 50%), stop the reaction and separate the enzyme by filtration. The remaining this compound and the formed ester can be separated by distillation or column chromatography.

Quantitative Data Summary:

ParameterConditionResultReference
EnzymeNovozym 435 (immobilized Candida antarctica lipase B)High activity and enantioselectivity[2]
Acyl DonorVinyl AcetateHigh conversion and e.e.[2]
Solventn-HeptaneGood medium for the reaction[2]
Temperature60 °C (under microwave irradiation)50.5% conversion, 99% e.e. of (S)-2-octanol in 2h[2]
GC-MS Separation of Constitutional Octanol Isomers

Methodology:

  • Sample Preparation: Prepare a solution of the octanol isomer mixture (e.g., 1 mg/mL of each isomer) in a suitable solvent like methanol (B129727) or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or similar polyethylene (B3416737) glycol phase) is recommended for better separation of alcohols.

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50°C (hold for 2 minutes), then ramp at 5°C/min to 200°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

  • Data Analysis: Identify the isomers based on their retention times and confirm their identity by comparing their mass spectra to a library (e.g., NIST).

Quantitative Data Summary (Illustrative):

IsomerExpected Retention Order (Polar Column)Key Mass Fragments (m/z)
This compoundFirst45, 59, 73, 87
3-OctanolSecond59, 73, 87, 101
4-OctanolThird73, 87, 101

Note: The exact retention order and times will depend on the specific column and conditions used.

Visualizations

Separation_Method_Selection start Start: Isomer Separation Task isomer_type What type of isomers? start->isomer_type enantiomers Enantiomers ((R)- and (S)-2-Octanol) isomer_type->enantiomers Stereoisomers constitutional Constitutional Isomers (e.g., this compound, 3-Octanol) isomer_type->constitutional Structural Isomers chiral_method Choose Chiral Method enantiomers->chiral_method gc_method Choose GC Method constitutional->gc_method chiral_gc Chiral GC chiral_method->chiral_gc Volatile Sample chiral_hplc Chiral HPLC chiral_method->chiral_hplc Scalability/Flexibility enzymatic Enzymatic Resolution chiral_method->enzymatic Biocatalytic Approach gc_ms GC-MS gc_method->gc_ms Standard Method hplc HPLC (with derivatization) gc_method->hplc Alternative/Confirmatory

Caption: Decision tree for selecting a this compound isomer separation method.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep Dissolve racemic this compound in appropriate solvent (e.g., 1 mg/mL in Hexane) inject Inject sample into GC with Chiral Stationary Phase prep->inject separate Enantiomers separate based on differential interaction with CSP inject->separate detect Detect separated enantiomers (FID) separate->detect chromatogram Obtain chromatogram with two resolved peaks detect->chromatogram calculate Integrate peak areas and calculate enantiomeric excess (e.e.) chromatogram->calculate

Caption: Workflow for chiral GC separation of this compound enantiomers.

Troubleshooting_Poor_Resolution start {Problem|Poor Peak Resolution} check_method Initial Checks Verify correct column (chiral/polar) Ensure mobile phase/carrier gas is correct Check for leaks start->check_method optimize_conditions Optimization Steps Adjust Temperature Program (slower ramp) Optimize Flow Rate Modify Mobile Phase Composition check_method->optimize_conditions Method OK solution {Outcome|Improved Resolution} check_method->solution Problem Found check_sample Sample Issues Dilute sample (check for overload) Check sample solvent compatibility Ensure sample purity optimize_conditions->check_sample Still Poor optimize_conditions->solution Resolution Improved check_sample->solution Issue Resolved

Caption: Logical workflow for troubleshooting poor peak resolution.

References

resolving common issues in 2-Octanol distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the distillation of 2-Octanol. It is intended for researchers, scientists, and drug development professionals.

Physical Properties of this compound

A clear understanding of this compound's physical properties is crucial for successful distillation. The following table summarizes key data points.

PropertyValueUnits
Boiling Point (at 760 mmHg) 178.5 - 182°C
Boiling Point (at 20 mmHg) 86°C
Melting Point -38°C
Density (at 20°C) 0.819g/cm³
Solubility in Water (at 25°C) 1.12g/L
Flash Point 71 - 88°C
Vapor Pressure (at 25°C) 0.323hPa

Frequently Asked Questions (FAQs)

Safety First: Peroxide Formation

Q1: I've heard this compound can be hazardous to distill. What are the primary safety concerns?

A1: The most significant hazard associated with distilling this compound is the potential for peroxide formation.[1] this compound is a peroxide-forming chemical, meaning it can react with atmospheric oxygen over time to form explosive peroxide compounds.[1] These peroxides are highly unstable and can detonate when subjected to heat, friction, or shock, which are all present during distillation.[2][3] It is crucial to test for the presence of peroxides before any distillation and to never distill the flask to dryness.[1][4]

Q2: How can I test for the presence of peroxides in my this compound sample?

A2: There are several methods to test for peroxides. A common and rapid method involves adding 0.5-1.0 mL of the this compound to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide. A yellow color indicates a low concentration of peroxides, while a brown color signifies a high and dangerous concentration. Commercial peroxide test strips are also available and provide a semi-quantitative measurement.

Q3: What should I do if my this compound tests positive for peroxides?

A3: If peroxides are detected, they must be removed before distillation. A common method for quenching peroxides is to pass the this compound through a column of activated alumina (B75360). Alternatively, peroxides can be reduced by adding a solution of sodium thiosulfate (B1220275) or ferrous sulfate. For detailed procedures on peroxide removal, it is essential to consult established laboratory safety protocols. Never attempt to distill this compound that contains peroxides.

Common Distillation Problems

Q4: My distillation is proceeding very slowly, or the temperature is not reaching the expected boiling point. What could be the issue?

A4: This could be due to several factors:

  • Inadequate Heating: The heating mantle or oil bath may not be set to a high enough temperature. For high-boiling-point alcohols like this compound, the heating source should typically be set 30-50°C above the expected boiling point.

  • Vacuum Leaks (for vacuum distillation): Even a small leak in the system will prevent it from reaching the desired low pressure, thus keeping the boiling point high. Check all joints and connections for a proper seal.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is distilling.

Q5: The liquid in the distillation flask is bumping violently. How can I prevent this?

A5: Bumping is caused by superheating of the liquid, where it heats above its boiling point without forming bubbles smoothly. To prevent this, always add a few boiling chips or a magnetic stir bar to the distillation flask before heating. For vacuum distillations, a magnetic stirrer is more effective than boiling chips.

Q6: I'm observing foaming, and it's carrying over into my condenser and distillate. What should I do?

A6: Foaming can be caused by impurities in the this compound or too rapid boiling. To mitigate this, you can:

  • Reduce the heating rate to control the boil.

  • If performing a vacuum distillation, ensure the vacuum is applied gradually.

  • In some cases, adding a small amount of an anti-foaming agent can be effective.

Q7: I'm trying to separate this compound from an impurity with a close boiling point, but the separation is poor. What type of distillation should I use?

A7: For separating liquids with boiling points that are close to each other (generally less than 70°C apart), a simple distillation will not be effective.[5][6] You should use fractional distillation.[5][6] A fractionating column provides a large surface area (through glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation, which allows for a much better separation of the components.

Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common distillation issues.

Troubleshooting_Workflow Troubleshooting Low Distillation Rate start Low/No Distillate Collected check_heating Is the heating mantle/oil bath hot enough? start->check_heating increase_heat Increase temperature gradually. check_heating->increase_heat No check_thermometer Is the thermometer placed correctly? check_heating->check_thermometer Yes continue_dist Continue distillation. increase_heat->continue_dist adjust_thermometer Adjust thermometer bulb to be just below the side arm. check_thermometer->adjust_thermometer No check_vacuum Performing vacuum distillation? check_thermometer->check_vacuum Yes adjust_thermometer->continue_dist inspect_leaks Check all joints and connections for leaks. check_vacuum->inspect_leaks Yes check_vacuum->continue_dist No inspect_leaks->continue_dist

Caption: Troubleshooting workflow for a low distillation rate.

Peroxide_Safety_Workflow Peroxide Safety Workflow for this compound Distillation start Before Distilling this compound test_peroxides Test for peroxides using an appropriate method. start->test_peroxides peroxides_present Are peroxides detected? test_peroxides->peroxides_present quench_peroxides Quench peroxides using a suitable procedure (e.g., alumina column). peroxides_present->quench_peroxides Yes proceed_distillation Proceed with distillation. NEVER distill to dryness. peroxides_present->proceed_distillation No quench_peroxides->proceed_distillation dispose_safely Consult safety protocols for disposal of peroxide-contaminated material. proceed_distillation->dispose_safely After Distillation

References

Technical Support Center: 2-Octanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying and removing impurities in 2-Octanol (B43104).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: The most prevalent impurity in this compound is typically 2-octanone (B155638) (also known as methyl hexyl ketone), which has a boiling point very close to that of this compound, making separation challenging.[1][2] Other common impurities can include water, lighter alcohols (such as amyl alcohol and hexanol), aldehydes (like enanthol), and various hydrocarbons (e.g., octane, 2-methyl octene).[1] The concentration of 2-octanone can vary, with solvent-grade this compound potentially containing up to 14%.[2]

Q2: How can I identify and quantify the impurities in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used analytical technique for identifying and quantifying impurities in this compound.[3][4] This method separates the individual components of the mixture, which are then identified based on their unique mass spectra.[3] By comparing the results to a spectral library and using standards, you can confirm the identity and determine the concentration of each impurity.[5]

Q3: What is the most effective method for removing 2-octanone from this compound?

A3: Due to the close boiling points of this compound (approx. 179 °C) and 2-octanone (approx. 174 °C), a simple distillation is often ineffective.[1][2] The most effective methods for their separation are:

  • Fractional Distillation: This technique enhances the separation of liquids with close boiling points by providing a large surface area (in a fractionating column) for repeated vaporization and condensation cycles.[6][7][8]

  • Azeotropic Distillation: The addition of water can form an azeotrope with 2-octanone and other light components, allowing them to be distilled off at a lower temperature, thereby separating them from the this compound.[1][9]

Q4: How can I remove water from my this compound sample?

A4: Residual water can be removed using several methods:

  • Drying Agents: Treatment with anhydrous drying agents like magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves is a common and effective approach.[10][11]

  • Azeotropic Distillation: Water can be removed by adding a solvent like toluene (B28343) that forms a low-boiling azeotrope with water. The azeotrope is then distilled off.[10]

Troubleshooting Guide

Issue 1: Poor separation of this compound and 2-octanone using fractional distillation.

  • Possible Cause: Inefficient fractionating column or improper distillation rate.

  • Solution:

    • Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux, packed, or spinning band column).

    • Distillation Rate: Maintain a slow and steady distillation rate, typically 1-2 drops per second.[6] A rate that is too fast will not allow for proper equilibrium to be established in the column, leading to poor separation.

    • Reflux Ratio: For more precise control, use a distillation head that allows for adjustment of the reflux ratio. A higher reflux ratio generally leads to better separation.[1]

    • Insulation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient.

Issue 2: My this compound sample still contains ketone impurities after distillation.

  • Possible Cause: The ketone impurity was not effectively removed by distillation alone.

  • Solution:

    • Chemical Conversion: Convert the ketone (2-octanone) to a more easily separable compound. This can be achieved by selective reduction of the ketone to its corresponding secondary alcohol (this compound, which is the desired product in this case, or other alcohols if other ketones are present).[12] Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for this purpose.[13][14] Following the reduction, a final distillation can be performed to remove any other impurities.

    • Selective Hydrogenation: This industrial method uses a catalyst to hydrogenate the ketone to an alcohol, which can then be separated by distillation.[12]

Issue 3: The purity of my this compound has not improved significantly after purification.

  • Possible Cause: The chosen purification method is not suitable for the specific impurities present, or multiple types of impurities are present that require different removal strategies.

  • Solution:

    • Impurity Identification: First, re-analyze your sample using GC-MS to confirm the identity and quantity of all remaining impurities.[3]

    • Multi-Step Purification: A combination of methods may be necessary. For example:

      • Start with a chemical treatment to remove reactive impurities (e.g., reduction of ketones).

      • Follow with a fractional distillation to separate components based on boiling point.

      • Finally, use a drying agent to remove any residual water.

    • Chromatography: For small-scale, high-purity applications, column chromatography can be an effective final polishing step.[15][16]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTarget ImpurityPurity AchievableAdvantagesDisadvantages
Fractional Distillation Volatile organics with different boiling points (e.g., 2-octanone, other alcohols)>99%[1]Scalable, effective for many organic impurities.Can be slow; less effective for azeotropes or compounds with very close boiling points.[1]
Azeotropic Distillation Water, 2-octanone>99%[1][9]Effective for breaking azeotropes and separating close-boiling components.Requires addition of another substance (entrainer) which must be removed later.
Chemical Treatment (Reduction) Aldehydes and Ketones (e.g., 2-octanone)HighHighly selective for carbonyl compounds.[12]Requires an additional reaction step and subsequent purification to remove reagents and byproducts.[13]
Drying with Agents WaterVariesSimple, fast, and effective for removing small amounts of water.[10][11]Limited capacity; the drying agent must be filtered out.
Column Chromatography Broad range of polar and non-polar impuritiesVery HighExcellent separation for small-scale applications.[16]Not easily scalable; requires significant solvent usage.[15]

Experimental Protocols

Protocol 1: Identification of Impurities using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small, representative sample of the this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.[17]

  • Gas Chromatography Separation: The sample is vaporized and carried by an inert gas through a capillary column. Components separate based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 40°C and ramp up to 240°C.[17]

  • Mass Spectrometry Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of these fragments is measured, generating a unique mass spectrum for each component.[3]

  • Data Analysis: Identify the impurities by comparing their retention times and mass spectra to those of known standards or a reference library (e.g., NIST).[5] Quantify the impurities by comparing their peak areas to those of a calibrated standard.

Protocol 2: Purification of this compound by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[6]

  • Charging the Flask: Add the impure this compound and a few boiling chips to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. Collect the initial fraction (the "forerun"), which will contain lower-boiling impurities.

  • Collecting the Product: Once the temperature stabilizes at the boiling point of this compound (approx. 179 °C), change the receiving flask and collect the purified product.

  • Shutdown: Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distilling flask. Never distill to dryness.[18]

Visualizations

Impurity_Removal_Workflow Workflow for Identifying and Removing Impurities in this compound Start Impure this compound Sample Analysis Identify Impurities (GC-MS) Start->Analysis Decision Major Impurity Type? Analysis->Decision Water_Removal Remove Water (Drying Agent or Azeotropic Distillation) Decision->Water_Removal Water Ketone_Removal Remove 2-Octanone (Fractional/Azeotropic Distillation or Chemical Reduction) Decision->Ketone_Removal 2-Octanone Other_Impurities Remove Other Organics (Fractional Distillation) Decision->Other_Impurities Other Organics Final_Analysis Verify Purity (GC-MS) Water_Removal->Final_Analysis Ketone_Removal->Final_Analysis Other_Impurities->Final_Analysis End Purified this compound Final_Analysis->End Purity Met Troubleshoot Purity Not Met: Re-evaluate & Troubleshoot Final_Analysis->Troubleshoot Purity Not Met Troubleshoot->Analysis

Caption: Workflow for identifying and removing impurities in this compound.

Logical_Relationship Logical Relationships in this compound Purification Impurity Impurity Present Water Water Impurity->Water Octanone 2-Octanone Impurity->Octanone OtherOrganics Other Volatile Organics Impurity->OtherOrganics Method Appropriate Method Water->Method Octanone->Method OtherOrganics->Method Drying Drying Agent Method->Drying Azeo Azeotropic Distillation Method->Azeo Frac Fractional Distillation Method->Frac Chem Chemical Reduction Method->Chem

Caption: Logical relationships between impurities and purification methods.

References

Technical Support Center: Enhancing the Stability of 2-Octanol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered when working with 2-Octanol in various formulations. Our aim is to equip researchers with the knowledge to proactively manage and improve the stability of their formulations containing this versatile secondary alcohol.

Troubleshooting Guide: Common Stability Issues with this compound

The primary stability concern for this compound is its susceptibility to auto-oxidation, a process accelerated by exposure to oxygen, light, and elevated temperatures. This degradation pathway leads to the formation of peroxides, which can compromise the safety and efficacy of the final product.

Issue Observed Potential Cause Recommended Solution Analytical Method for Verification
Increased Peroxide Value Over Time Exposure to atmospheric oxygen and/or light, leading to auto-oxidation.Store this compound under an inert atmosphere (e.g., nitrogen or argon) in amber glass containers or other light-protective packaging.Peroxide Value Titration
Appearance of Unexpected Peaks in Chromatograms (GC/HPLC) Formation of degradation products, such as ketones (e.g., 2-octanone) or other oxidative byproducts.Implement the storage solutions mentioned above. Consider the addition of antioxidants.GC-MS for identification of volatile degradation products. HPLC-UV/MS for less volatile products.
Changes in Formulation pH Formation of acidic degradation products from oxidation.Buffer the formulation to a stable pH range (ideally near neutral, though empirical testing is required).pH metry
Incompatibility with Other Excipients Chemical reaction between this compound and other formulation components (e.g., strong oxidizing agents, acids).Conduct thorough excipient compatibility studies. Avoid co-formulating with strong oxidizers, acid chlorides, and acid anhydrides.Isothermal Stress Testing followed by HPLC analysis to quantify this compound and detect degradation products.
Physical Changes (e.g., discoloration, precipitation) Advanced degradation or polymerization of degradation products.Re-evaluate the entire formulation and storage conditions. Consider purification of the this compound raw material.Visual inspection, microscopy, and analytical techniques like HPLC and GC-MS to identify impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a secondary alcohol, is auto-oxidation in the presence of oxygen and light. This free-radical chain reaction leads to the formation of hydroperoxides and subsequently other degradation products, which can be unstable and potentially explosive upon concentration.[1][2]

Q2: How can I prevent peroxide formation in this compound?

A2: To minimize peroxide formation, you should:

  • Store under an inert atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.[1]

  • Protect from light: Use amber glass bottles or other opaque containers to prevent photo-initiated oxidation.[1]

  • Control temperature: Store at cool, controlled temperatures as elevated temperatures accelerate the rate of oxidation.

  • Use antioxidants: The addition of a suitable antioxidant can inhibit the free-radical chain reaction.

Q3: What antioxidants are effective for stabilizing this compound, and at what concentration?

A3: While specific quantitative studies on this compound are limited, synthetic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to stabilize peroxide-forming chemicals. A typical starting concentration for BHT in cosmetic formulations ranges from 0.0002% to 0.8%.[3][4] Natural antioxidants like α-tocopherol (Vitamin E) have also been investigated for their ability to prevent lipid peroxidation, though their effectiveness can be concentration-dependent, with pro-oxidant effects observed at higher concentrations in some systems.[5][6] The optimal concentration of any antioxidant should be determined empirically for your specific formulation through a stability study.

Q4: How does pH affect the stability of this compound?

Q5: Can I use encapsulation to improve the stability of this compound?

A5: Yes, encapsulation is a viable strategy to enhance the stability of volatile and oxygen-sensitive compounds like this compound. Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are suitable for forming inclusion complexes with non-polar molecules like this compound.[8][9] This complexation can protect this compound from oxidation by physically shielding it from oxygen and light. The preparation of such complexes can be achieved through methods like co-precipitation, kneading, or freeze-drying.[10][11]

Experimental Protocols

Protocol 1: Determination of Peroxide Value in this compound Formulations (Adapted from Iodometric Titration)

This method is a standard approach to quantify the concentration of peroxides.

Materials:

  • 250 mL Erlenmeyer flask with a glass stopper

  • Burette

  • Solvent mixture: 3:2 v/v glacial acetic acid and a suitable organic solvent (e.g., chloroform (B151607) or isooctane) in which the formulation is soluble.

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N or 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Deionized water

Procedure:

  • Accurately weigh approximately 5 g of the this compound formulation into the Erlenmeyer flask.

  • Add 30 mL of the solvent mixture and swirl to dissolve the sample completely.

  • Add 0.5 mL of the saturated KI solution.

  • Stopper the flask, swirl for exactly one minute, and then add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution with vigorous shaking until the yellow color almost disappears.

  • Add 5 mL of the starch indicator solution, which will produce a blue color.

  • Continue the titration dropwise until the blue color is completely discharged.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Accelerated Stability Study Design

This protocol provides a framework for assessing the stability of a this compound formulation under stressed conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation and package them in the intended container-closure system.

  • Storage Conditions: Store the samples under accelerated conditions as per ICH guidelines. Common conditions include:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • Higher temperatures (e.g., 50°C, 60°C) can be used for shorter durations to further stress the formulation.[12]

  • Testing Time Points: For a 6-month accelerated study, recommended time points for analysis are typically 0, 1, 3, and 6 months.[13]

  • Analytical Testing: At each time point, analyze the samples for the following:

    • Appearance (color, clarity, precipitation)

    • pH

    • Assay of this compound (using a validated stability-indicating HPLC or GC method)

    • Quantification of known and unknown degradation products

    • Peroxide Value

Data Analysis: Plot the concentration of this compound and its degradation products against time. Determine the degradation kinetics to extrapolate and predict the shelf-life under recommended storage conditions (e.g., 25°C / 60% RH).

Protocol 3: GC-MS Method for Analysis of this compound and Volatile Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)

  • Capillary Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms).

Typical GC Conditions (starting point, optimization required):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Sample Preparation: Dilute the formulation in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration. An internal standard can be used for quantification.

Data Analysis: Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST). Quantify the compounds by integrating the peak areas and using a calibration curve.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_0 Formulation & Storage cluster_1 Analytical Testing cluster_2 Data Analysis & Shelf-Life Prediction Formulation Prepare this compound Formulation Storage Store at Accelerated Conditions (e.g., 40°C/75% RH) Formulation->Storage Time_Points Sample at T=0, 1, 3, 6 months Storage->Time_Points Physical_Tests Physical Characterization (Appearance, pH) Time_Points->Physical_Tests Chemical_Tests Chemical Analysis (Peroxide Value, HPLC/GC Assay) Time_Points->Chemical_Tests Data_Analysis Analyze Degradation Kinetics Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis Shelf_Life Predict Shelf-Life Data_Analysis->Shelf_Life

Caption: Workflow for an accelerated stability study of a this compound formulation.

Troubleshooting_Logic Start Stability Issue Observed Degradation Is Peroxide Formation Suspected? Start->Degradation Incompatibility Is Excipient Incompatibility a Concern? Degradation->Incompatibility No Storage Improve Storage Conditions (Inert gas, light protection) Degradation->Storage Yes Incompatibility->Start No, investigate other causes Review_Excipients Review Excipient List for Incompatibles Incompatibility->Review_Excipients Yes Antioxidant Add Antioxidant (e.g., BHT) Storage->Antioxidant Monitor_PV Monitor Peroxide Value Antioxidant->Monitor_PV Compatibility_Study Conduct Excipient Compatibility Study Review_Excipients->Compatibility_Study Reformulate Reformulate with Compatible Excipients Compatibility_Study->Reformulate

Caption: Decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Industrial Scale-up of 2-Octanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the industrial scale-up of 2-Octanol (B43104) production. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for industrial this compound production?

A1: The main industrial production methods for this compound are chemical synthesis and biocatalysis.

  • Chemical Synthesis: The most common commercial method is the base-cleavage of ricinoleic acid, which is derived from castor oil. This process also yields sebacic acid as a co-product.[1][2][3]

  • Biocatalysis: This method often involves the reduction of 2-octanone (B155638) to this compound using whole-cell biocatalysts or isolated enzymes.[4][5] This can produce specific enantiomers, such as (R)-2-octanol, with high purity.[5] Fermentation processes using specific microorganisms are also employed.[4]

Q2: What are the major challenges in scaling up this compound production?

A2: Key challenges vary by production method but generally include:

  • Purification: Separating this compound from byproducts, particularly 2-octanone, is difficult due to their close boiling points.[6]

  • Process Optimization: Ensuring consistency and reproducibility when moving from a lab or pilot scale to a large-scale process can be challenging due to variations in equipment and process dynamics.[7]

  • Cost-Effectiveness: For biocatalytic routes, production costs can be higher than synthetic alternatives, and the availability of raw materials can be inconsistent.[8]

  • Thermal Safety: Some chemical synthesis routes, such as the oxidation of this compound, are exothermic and pose a risk of thermal runaway if not properly controlled.[9]

  • Downstream Processing: In biocatalytic processes, especially those using two-liquid-phase systems for hydrophobic substrates, product recovery and phase separation can be problematic.[10]

Q3: What are the typical purity levels for industrial-grade this compound?

A3: Industrial-grade this compound is available in various purities, typically ranging from 96% to over 99%.[3][11][12][13] The required purity depends on the specific application, with pharmaceutical and flavor/fragrance industries often demanding higher grades.

Q4: Can this compound be produced from renewable resources?

A4: Yes, this compound can be produced from renewable resources. The primary industrial method utilizes castor oil, a vegetable oil, as the feedstock.[3] Additionally, there is growing interest in bio-based this compound derived from the fermentation of renewable feedstocks like plants and algae to meet the demand for sustainable and eco-friendly chemicals.[8]

Troubleshooting Guides

Chemical Synthesis and Purification

Problem 1: Low final yield of this compound.

  • Potential Cause: Incomplete reaction during synthesis (e.g., in the cleavage of ricinoleic acid).

    • Troubleshooting Step: Verify reaction temperature, pressure, and catalyst concentration are within the optimal range. Monitor reaction progress using techniques like gas chromatography (GC) to ensure completion before proceeding to purification.

  • Potential Cause: Product loss during purification steps.

    • Troubleshooting Step: When using distillation, ensure the column is properly packed and operated at the correct reflux ratio to avoid loss of product overhead.[6] In liquid-liquid extractions, perform multiple extractions with the appropriate solvent to ensure complete recovery from the aqueous phase.[14]

Problem 2: Final product purity is below specification, with high levels of 2-octanone.

  • Potential Cause: Inefficient separation of this compound and 2-octanone by standard distillation.

    • Troubleshooting Step: The boiling points of this compound and 2-octanone are very close, making simple distillation ineffective.[6] Implement azeotropic distillation by introducing water into the rectification tower. Water forms an azeotrope with 2-octanone and other light components, allowing them to be distilled off, thereby increasing the purity of the this compound remaining in the still.[6][15]

  • Potential Cause: Presence of other impurities from starting materials or side reactions.

    • Troubleshooting Step: Ensure the purity of the initial feedstock (e.g., castor oil). Consider additional purification steps like vacuum distillation to remove heavy impurities or a wash step to remove water-soluble contaminants.[14]

Biocatalytic Production

Problem 1: Low conversion rate of 2-octanone to this compound.

  • Potential Cause: Suboptimal reaction conditions (pH, temperature).

    • Troubleshooting Step: Optimize the reaction pH and temperature for the specific biocatalyst being used. For example, with Acetobacter pasteurianus, optimal conditions were found to be a pH of 5.0 and a temperature of 35°C.[5]

  • Potential Cause: Enzyme inhibition by substrate or product.

    • Troubleshooting Step: High concentrations of the substrate (2-octanone) or product (this compound) can inhibit enzyme activity.[16] Implement a fed-batch or continuous process where the substrate is added gradually to maintain a low concentration in the reactor.[16] Integrated product removal, such as solid-phase extraction, can also alleviate product inhibition.[17]

  • Potential Cause: Insufficient cofactor regeneration.

    • Troubleshooting Step: Many biocatalytic reductions require a cofactor like NADH or NADPH. Ensure the whole-cell system has a robust cofactor regeneration pathway or that an efficient co-substrate (e.g., isopropanol) is supplied in sufficient concentration.[5]

Problem 2: Difficulty in recovering this compound from the reaction medium.

  • Potential Cause: Emulsion formation in two-liquid-phase systems.

    • Troubleshooting Step: Two-liquid-phase systems are often used for hydrophobic substrates but can form stable emulsions, complicating downstream processing.[10] Investigate different organic solvents or consider solvent-free systems if feasible. The use of switchable solvents that can change their properties to break emulsions is an emerging area.[10]

  • Potential Cause: Low product concentration in the aqueous phase.

    • Troubleshooting Step: Due to this compound's poor water solubility, recovery from dilute aqueous solutions can be inefficient.[2] Employ in-situ product removal techniques like solid-phase extraction or liquid-liquid extraction to concentrate the product as it is formed.[17]

Quantitative Data Presentation

Table 1: Purity and Yield Data for this compound Production Methods
Production MethodKey ProcessAchieved PurityAchieved YieldReference
Chemical PurificationAzeotropic Distillation> 99 wt%Not Specified[6]
Biocatalytic ReductionWhole-cell reduction of 2-octanone> 99.9% e.e.*89.5% - 95.0%[5]
Commercial GradesVaries≥96.0% (GC)Not Applicable[11]
Commercial GradesVaries≥98% (GC)Not Applicable[12]
Commercial GradesVaries≥99.0%Not Applicable[3]

*e.e. = enantiomeric excess

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of a this compound sample.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column, such as a Type I methyl silicone column.[18]

  • Carrier Gas: High-purity nitrogen, helium, or hydrogen.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethanol). If performing semi-quantification, add a known concentration of an internal standard (e.g., another long-chain alcohol not present in the sample).[19]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Detector Temperature: 280°C

  • Data Analysis: Identify the peaks corresponding to this compound and any impurities based on their retention times. Calculate the purity by determining the area percent of the this compound peak relative to the total area of all peaks.[18]

Protocol 2: Azeotropic Distillation for Purification of this compound

This protocol describes a method to separate this compound from 2-octanone.[6]

  • Apparatus: A distillation column (rectifying tower) equipped with a condenser, a phase separator (decanter), and a reboiler.

  • Procedure: a. Charge the reboiler with the crude organic mixture containing this compound and 2-octanone. b. Add water to the mixture. The weight ratio of water to the organic mixture can range from 0.01:1 to 2:1.[6] c. Heat the mixture to boiling. d. Set a reflux ratio (e.g., between 1:1 and 4:1).[6] e. The overhead vapor, containing an azeotrope of water, 2-octanone, and other light components, is condensed. f. The condensate flows into a phase separator. The aqueous phase can be returned to the column or discarded, while the organic phase (rich in 2-octanone) is collected. g. Continue the distillation, monitoring the composition of the still liquid. h. Once the concentration of 2-octanone in the reboiler is reduced to the desired level, stop the distillation. i. The purified this compound is collected from the reboiler. This process can achieve a purity of over 99 wt%.[6]

Mandatory Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing / Purification cluster_2 Quality Control & Packaging raw_material Raw Material (e.g., Castor Oil or 2-Octanone) reaction Synthesis Step (Chemical or Biocatalytic) raw_material->reaction separation Initial Separation (e.g., Phase Separation) reaction->separation distillation Purification (e.g., Azeotropic Distillation) separation->distillation filtration Final Filtration distillation->filtration qc Quality Control (GC Analysis) filtration->qc packaging Packaging & Storage qc->packaging final_product High-Purity This compound packaging->final_product Final Product

Caption: General experimental workflow for the industrial production of this compound.

G cluster_chem Chemical Synthesis Route cluster_bio Biocatalytic Route start Low Purity or Yield Observed in Final Product check_distillation Impurity: 2-Octanone? start->check_distillation check_reaction Low Yield Issue? start->check_reaction check_conversion Low Conversion Rate? start->check_conversion azeotrope Action: Implement Azeotropic Distillation check_distillation->azeotrope Yes check_distillation->check_reaction No optimize_reaction Action: Optimize Reaction (Temp, Catalyst, Time) check_reaction->optimize_reaction Yes check_reaction->check_conversion No optimize_conditions Action: Optimize Conditions (pH, Temp, Co-substrate) check_conversion->optimize_conditions Yes check_inhibition Action: Check for Substrate/Product Inhibition optimize_conditions->check_inhibition

Caption: Troubleshooting decision tree for this compound production issues.

References

Optimizing 2-Octanol as a Solvent: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the performance of 2-Octanol as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success when utilizing this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, offering step-by-step solutions.

Issue 1: Incomplete Dissolution of Solute

Question: My compound is not fully dissolving in this compound, even with heating and stirring. What can I do?

Answer:

Incomplete dissolution can be frustrating. Here’s a systematic approach to troubleshoot this issue:

  • Increase Temperature: this compound's viscosity decreases at higher temperatures, which can improve its solvating power.[1] Gradually increase the temperature of your mixture while stirring, but be mindful of the thermal stability of your solute.

  • Extend Mixing Time: Some compounds require prolonged stirring to dissolve completely. Allow for sufficient mixing time before concluding that the solute is insoluble.

  • Particle Size Reduction: Grinding your solid solute to a finer powder increases the surface area available for interaction with the solvent, which can significantly improve the rate and extent of dissolution.

  • Co-solvent Addition: If temperature and time are not sufficient, the addition of a co-solvent can modify the polarity of the solvent system to better match that of your solute.

    • For non-polar compounds: Consider adding a small percentage (5-20%) of a non-polar co-solvent like heptane (B126788) or toluene.

    • For more polar compounds: A polar co-solvent such as ethanol (B145695) or isopropanol (B130326) might be effective.

    • Always perform a small-scale miscibility test with the intended co-solvent and this compound before adding it to your main experiment.

A decision tree for selecting an appropriate co-solvent is provided below.

co_solvent_selection start Incomplete Dissolution in this compound solute_polarity Assess Solute Polarity start->solute_polarity nonpolar Non-Polar Solute solute_polarity->nonpolar Non-polar polar Polar Solute solute_polarity->polar Polar add_nonpolar Add Non-Polar Co-solvent (e.g., Heptane, Toluene) nonpolar->add_nonpolar add_polar Add Polar Co-solvent (e.g., Ethanol, Isopropanol) polar->add_polar test Perform Small-Scale Miscibility Test add_nonpolar->test add_polar->test success Dissolution Improved test->success fail No Improvement test->fail consider_alt Consider Alternative Primary Solvent fail->consider_alt

Caption: Decision tree for co-solvent selection to improve solubility in this compound.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Question: I am using this compound for a liquid-liquid extraction, and a stable emulsion has formed between the aqueous and organic layers. How can I break it?

Answer:

Emulsion formation is a common issue in extractions, especially when dealing with complex mixtures. Here are several techniques to break an emulsion involving this compound:

  • Time and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own. Gentle swirling or rocking of the funnel can also help coalesce the dispersed droplets.

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to force the separation of the layers.

  • Change in pH: If your analyte is stable to pH changes, carefully adding a small amount of dilute acid or base can sometimes disrupt the emulsion by altering the charge of the emulsifying agents.

  • Filtration: Pass the entire mixture through a bed of glass wool or a phase separator filter paper in a funnel. This can physically break up the emulsion.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively separate the layers.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent with a different polarity (e.g., a more non-polar solvent like hexane) can sometimes destabilize the emulsion.

Issue 3: High Viscosity at Low Temperatures

Question: I need to run my experiment at a low temperature, but the viscosity of this compound is too high, causing poor mixing and slow reaction rates. What are my options?

Answer:

The viscosity of this compound increases as the temperature decreases.[1] To mitigate this, you can:

  • Use a Co-solvent: The addition of a less viscous, miscible co-solvent can significantly reduce the overall viscosity of the mixture. Suitable options that are miscible with this compound include short-chain alcohols (e.g., ethanol, isopropanol) or ethers (e.g., THF, diethyl ether). Start with a small percentage and adjust as needed.

  • Optimize Stirring: Ensure you are using a powerful overhead stirrer or a large enough magnetic stir bar to provide adequate agitation in the more viscous medium.

  • Consider a Different Isomer: Other octanol (B41247) isomers, such as 1-octanol, have different viscosity profiles. Depending on your specific application, another isomer might be a suitable, less viscous alternative at your target temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound as a solvent?

A1: this compound offers several advantages:

  • High Boiling Point: With a boiling point of approximately 179°C, it is suitable for reactions requiring elevated temperatures.[2][3]

  • Amphiphilic Nature: Its molecular structure contains both a polar hydroxyl group and a non-polar octyl chain, allowing it to dissolve a wide range of solutes.[4]

  • Low Volatility: Its low vapor pressure reduces solvent loss through evaporation and can contribute to a safer working environment with lower volatile organic compound (VOC) emissions.[4]

  • Chemical Intermediate: The hydroxyl group can participate in reactions, making it a useful reactive solvent in certain syntheses, such as esterifications.[4]

Q2: How can I remove residual this compound from my final product?

A2: Due to its high boiling point, removing this compound can be challenging. Here are a few methods:

  • Vacuum Distillation: This is the most common method. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for its removal at a lower temperature, which can be crucial for thermally sensitive products.

  • Azeotropic Distillation: If your product is in a suitable solvent, you may be able to form a lower-boiling azeotrope with this compound to facilitate its removal. For instance, distillation with water can sometimes be used to remove residual alcohols.

  • Liquid-Liquid Extraction: If your product has low solubility in a solvent in which this compound is soluble (but immiscible with your product's solvent), you can perform an extraction to remove the this compound.

  • Chromatography: For small-scale purifications, column chromatography can effectively separate your product from the residual this compound.

Q3: My reaction is failing or giving low yields in this compound. What should I check?

A3: A failed reaction can have multiple causes. The following workflow can help you troubleshoot the issue.

reaction_troubleshooting start Low/No Product in this compound check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Reagents Impure/ Incorrect Stoichiometry check_reagents->reagents_bad check_conditions 2. Review Reaction Conditions (Temp, Time) reagents_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok conditions_bad Sub-optimal Conditions check_conditions->conditions_bad check_solubility 3. Assess Reactant/Intermediate Solubility conditions_ok->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok solubility_bad Poor Solubility check_solubility->solubility_bad check_side_reactions 4. Investigate Potential Side Reactions solubility_ok->check_side_reactions side_reactions_no No Obvious Side Reactions check_side_reactions->side_reactions_no side_reactions_yes Side Products Detected check_side_reactions->side_reactions_yes success Reaction Optimized side_reactions_no->success extraction_workflow start Aqueous Solution with Non-Polar Compound add_to_funnel Add to Separatory Funnel start->add_to_funnel add_octanol Add this compound add_to_funnel->add_octanol mix_vent Gently Mix and Vent add_octanol->mix_vent separate_layers Allow Layers to Separate mix_vent->separate_layers drain_aqueous Drain Aqueous Layer separate_layers->drain_aqueous collect_octanol Collect this compound Layer separate_layers->collect_octanol repeat_extraction Repeat Extraction with Fresh this compound (2-3x) drain_aqueous->repeat_extraction combine_extracts Combine this compound Extracts collect_octanol->combine_extracts repeat_extraction->add_octanol dry_and_concentrate Dry and Concentrate (Optional) combine_extracts->dry_and_concentrate final_product Isolated Non-Polar Compound in this compound or as a solid/oil dry_and_concentrate->final_product

References

troubleshooting analytical methods for 2-Octanol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical quantification of 2-Octanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification?

A1: Due to its volatile nature, Gas Chromatography (GC) is the most prevalent and direct method for analyzing this compound.[1] Common detectors used are Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for identification and confirmation.

Q2: I am seeing peak tailing in my GC analysis of this compound. What are the likely causes?

A2: Peak tailing for a polar compound like this compound is a common issue in GC analysis. The primary cause is often the interaction of the hydroxyl (-OH) group with active sites in the GC system. These active sites can be found in the injector liner, the column itself (especially at the inlet), or due to contamination. Other causes can include a poor column cut, incorrect column installation, or column overload.[2][3]

Q3: My this compound peak is broad. How can I troubleshoot this?

A3: Broad peaks can stem from several issues. If the solvent peak is also broad, it might indicate a problem with your injection technique or an incorrect column installation distance.[4] If later-eluting peaks are broader, it could be due to an unnecessarily long residence time in the system; in this case, increasing the carrier gas flow rate or the oven temperature ramp rate may help.[4] For splitless injections, an initial oven temperature that is too high can also lead to broad peaks for volatile analytes.[3]

Q4: I'm experiencing low sensitivity or a complete loss of the this compound peak. What should I check?

A4: A loss of sensitivity can be attributed to several factors. Start by checking for leaks in your GC system, particularly at the injector septum and column connections.[2][5] Ensure your syringe is not leaking and is delivering the correct volume.[5][6] Contamination of the injector liner or the column can also lead to a decreased response for active compounds like this compound.[7] Also, verify that your detector is functioning correctly and that the gas flows are set to the recommended rates.[5]

Q5: Can I analyze this compound using HPLC?

A5: While GC is more common, High-Performance Liquid Chromatography (HPLC) can be used for this compound analysis. However, since this compound lacks a strong chromophore, direct UV detection is not very sensitive. Therefore, pre-column or post-column derivatization is typically required to attach a UV-active or fluorescent tag to the molecule.[8][9][10][11][12][13]

Q6: What are matrix effects and how can they affect my this compound quantification?

A6: Matrix effects occur when other components in your sample interfere with the analysis of this compound, leading to either an enhancement or suppression of the signal. This can result in inaccurate quantification. For volatile compounds, matrix components can also affect their partitioning into the headspace in Headspace-GC analysis. To mitigate matrix effects, effective sample preparation techniques such as Headspace (HS) analysis, Solid-Phase Microextraction (SPME), or sample dilution are often employed.[5]

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Issues

This guide will help you diagnose and resolve common problems encountered during the GC analysis of this compound.

G A Start: Peak Tailing Observed B Are all peaks tailing, including non-polar compounds? A->B C Physical Issue Likely B->C Yes E Only polar peaks (like this compound) are tailing? B->E No D Check for: - Poor column cut - Incorrect column installation - Dead volume in the system C->D H Solution: - Re-cut and install the column properly - Use a deactivated liner - Trim the first few cm of the column - Dilute the sample D->H F Chemical Issue Likely E->F Yes G Check for: - Active sites in the liner or column - Column contamination - Sample overload F->G I Solution: - Use a deactivated liner and/or column - Perform column bake-out - Consider derivatization G->I

G A Start: Poor Sensitivity or No Peak B Check for system leaks (septum, fittings) A->B C Leaks Found B->C Yes E No Leaks B->E No D Fix leaks and re-run C->D F Verify injection volume and syringe integrity E->F G Syringe/Injection Issue F->G Problem I Injection OK F->I OK H Replace syringe, check autosampler G->H J Check for contamination (liner, column) I->J K Contamination Found J->K Yes M System Clean J->M No L Clean/replace liner, bake out/trim column K->L N Optimize detector parameters (gas flows, temp) M->N

Quantitative Data Summary

Table 1: Typical GC Parameters for this compound Analysis
ParameterGC-FIDHeadspace-GC-MSSPME-GC-MS
Column Non-polar (e.g., DB-5, HP-5) or mid-polar (e.g., DB-Wax)DB-BAC2 UI (30 m x 0.32 mm, 1.2 µm)[14]DB-WAX (60 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C150 °C[14]250 °C
Oven Program 40 °C (5 min) -> 10 °C/min to 200 °C (hold 5 min)40 °C (5 min) -> 40 °C/min to 200 °C (1 min)[15]45 °C (5 min) -> 10 °C/min to 250 °C (hold 10 min)[16]
Carrier Gas Helium or HydrogenHelium[14]Helium at 1.0 mL/min
Detector Temp. 250 °CMS Transfer Line: 230 °C, Ion Source: 200 °C[15]MS Transfer Line: 250 °C, Ion Source: 230 °C
Headspace Incubation N/A70 °C for 7 min[14]60 °C for 10 min
SPME Fiber N/AN/ADVB/CAR/PDMS

Note: These are example parameters and may require optimization for your specific application and instrument.

Table 2: Comparison of Sample Preparation Techniques for this compound
TechniquePrincipleAdvantagesDisadvantages
Direct Liquid Injection Direct injection of a liquid sample.Simple and fast.Can introduce non-volatile matrix components, leading to contamination.
Headspace (HS) Analysis of the vapor phase in equilibrium with the sample.Minimizes matrix effects from non-volatile components.[17]Requires optimization of incubation time and temperature; less sensitive for less volatile compounds.
Solid-Phase Microextraction (SPME) Extraction and concentration of analytes onto a coated fiber.Solvent-free, highly sensitive, and can be automated.[18][19]Fiber can be fragile and has a limited lifetime; requires optimization of fiber type, extraction time, and temperature.[20]
Derivatization Chemical modification of the analyte.Improves peak shape, thermal stability, and detector response.Adds an extra step to sample preparation; potential for incomplete reactions or side products.

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of this compound

This protocol provides a general procedure for the quantification of this compound in a liquid matrix using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1 g or 1 mL) into a headspace vial.

    • Add a matrix modifier, such as sodium chloride, to increase the volatility of this compound.

    • If using an internal standard, add a known amount of the internal standard solution.

    • Immediately seal the vial with a septum and crimp cap.

  • Headspace Incubation and Injection:

    • Place the vial in the headspace autosampler.

    • Incubate the sample at a set temperature (e.g., 70-80 °C) for a specific time (e.g., 10-15 minutes) to allow for equilibration of this compound between the sample and the headspace.[14][21]

    • The autosampler will then inject a specific volume of the headspace gas into the GC inlet.

  • GC-MS Analysis:

    • The injected sample is separated on a GC column. Refer to Table 1 for typical GC parameters.

    • The separated components are detected by the mass spectrometer.

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify this compound by comparing its peak area to that of a calibration curve prepared with known concentrations of this compound standards.

Protocol 2: SPME-GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Solid-Phase Microextraction coupled with GC-MS.

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample into a sample vial.

    • Add a small stir bar if agitation is required.

    • Seal the vial with a septum.

  • SPME Extraction:

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60 °C). The fiber will adsorb and concentrate the volatile compounds, including this compound.

    • Alternatively, for direct immersion SPME, the fiber is placed directly into the liquid sample.

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and withdraw it from the sample vial.

    • Insert the needle into the heated GC inlet.

    • Expose the fiber to desorb the trapped analytes onto the GC column.

    • The analysis then proceeds as in a standard GC-MS run. Refer to Table 1 for typical parameters.

    • Quantification is performed using a calibration curve prepared by analyzing standards under the same SPME conditions.

Protocol 3: HPLC-UV Analysis of this compound with Derivatization

This protocol describes a general method for the analysis of this compound by HPLC with UV detection after pre-column derivatization. Phthalic anhydride (B1165640) is used here as an example derivatizing agent.[11][22]

  • Derivatization:

    • In a reaction vial, add a known amount of the sample containing this compound.

    • Add a solution of phthalic anhydride in a suitable solvent (e.g., 1,4-dioxane).[11][22]

    • Add a catalyst, such as pyridine (B92270) or urea.[22]

    • Heat the mixture at a specific temperature (e.g., 105 °C) for a set time (e.g., 90 minutes) to form the phthalate (B1215562) ester derivative.[22]

    • After cooling, the reaction mixture may need to be quenched and diluted with the mobile phase.

  • HPLC-UV Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Column: A reversed-phase column such as a C8 or C18 is typically used.[11]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.[11]

    • Detection: Monitor the eluent at a wavelength where the derivative has strong absorbance.

    • Quantification: Create a calibration curve by derivatizing and analyzing a series of this compound standards.

Experimental Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing cluster_3 Troubleshooting A Sample Collection B Choose Method: Direct Injection, Headspace, SPME, or Derivatization A->B C Prepare Sample and Standards B->C D GC or HPLC Analysis C->D E Peak Integration and Identification D->E F Generate Calibration Curve E->F G Quantify this compound Concentration F->G H Review Data Quality: Peak Shape, S/N, Reproducibility G->H I Consult Troubleshooting Guides H->I Issues Found J Final Report H->J Data OK

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 2-Octanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of 2-Octanol, a secondary alcohol with applications in various fields, including its use as a solvent, flavoring agent, and in the synthesis of other chemicals. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control processes. This document outlines the performance characteristics of common analytical techniques, details experimental protocols, and provides a visual representation of the analytical method validation workflow.

Performance Characteristics of Analytical Methods

Gas Chromatography (GC) is the most prevalent and well-suited technique for the quantification of volatile compounds like this compound. The two most common detectors used in conjunction with GC for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) can also be employed, typically with a Refractive Index Detector (RID), especially for samples where this compound is present in a less volatile matrix or alongside non-volatile compounds.

The following table summarizes the typical performance characteristics of these methods for the quantification of this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-FIDGC-MSHPLC-RID
Linearity (R²) > 0.99> 0.99> 0.98
Accuracy (% Recovery) 90-110%95-105%85-115%
Precision (%RSD) < 10%< 15%< 20%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeng/mL rangeµg/mL to mg/mL range

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID, GC-MS, and HPLC-RID are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is robust and widely used for the routine quantification of this compound in various sample matrices.

a. Sample Preparation (Direct Injection):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For liquid samples, dilute an accurately measured volume of the sample with the solvent to a concentration within the calibration range.

  • If necessary, use an internal standard (e.g., 1-Heptanol) to improve precision. Add a constant amount of the internal standard to all standards and samples.

b. GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

c. Quantification: Construct a calibration curve by plotting the peak area of this compound (or the ratio of the peak area of this compound to the internal standard) against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area (or area ratio) from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity compared to GC-FID, making it ideal for complex matrices and trace-level quantification.

a. Sample Preparation: The sample preparation is similar to that for GC-FID. For trace analysis, pre-concentration techniques like headspace sampling or solid-phase microextraction (SPME) can be employed.

b. GC-MS Conditions:

  • GC conditions: Same as GC-FID.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and initial method development (e.g., m/z range 35-300).

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 45, 59, 87) to enhance sensitivity and selectivity.

c. Quantification: Quantification is performed similarly to the GC-FID method, using a calibration curve generated from the peak areas of the selected ions for this compound.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method is an alternative for samples that are not suitable for GC analysis.

a. Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • Ensure the final sample solvent is the same as the mobile phase.

b. HPLC-RID Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The mobile phase composition may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Refractive Index Detector (RID) maintained at a stable temperature.

c. Quantification: A calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards. The concentration in the sample is determined from this curve.

Analytical Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the key stages in a typical analytical method validation workflow.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Documentation & Reporting MethodDevelopment Method Development Optimization Optimization of Parameters MethodDevelopment->Optimization ValidationProtocol Define Validation Protocol (Parameters & Acceptance Criteria) Optimization->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport Implementation Method Implementation ValidationReport->Implementation

A Comparative Analysis of 2-Octanol and 1-Octanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and pharmaceutical development, the selection of appropriate solvents, reagents, and excipients is a critical determinant of experimental success and product efficacy. Among the versatile class of fatty alcohols, 2-Octanol and 1-Octanol are two isomers of octanol (B41247) that, despite their similar molecular weights, exhibit distinct physicochemical properties influencing their applications. This guide provides a comprehensive, data-driven comparison of these two alcohols to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Tale of Two Isomers

The primary structural difference between 1-Octanol and this compound lies in the position of the hydroxyl (-OH) group on the eight-carbon chain. In 1-Octanol, a primary alcohol, the hydroxyl group is located at the terminal carbon. In this compound, a secondary alcohol, it is positioned on the second carbon atom. This seemingly minor variation leads to significant differences in their physical and chemical characteristics, as summarized in the table below.

PropertyThis compound1-Octanol
Molecular Formula C₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol 130.23 g/mol [1]
Appearance Colorless, oily liquid with a characteristic odor[2][3]Clear, colorless liquid with a penetrating aromatic odor[4][5]
Boiling Point 178.5 °C[2]195 °C[1][6]
Melting Point -38 °C[2]-16 °C[1][6]
Density 0.8207 g/cm³ (at 20 °C)[2]0.83 g/cm³ (at 20 °C)[1][6]
Water Solubility Poorly solubleInsoluble[4][5]
logP (Octanol/Water) 2.86~3.0
Oral LD50 (Rat) > 2000 mg/kg (female Rat)[7][8]> 3200 mg/kg (Rat)[9], >5 g/kg (Rat)[5]

Reactivity and Applications: A Functional Comparison

The classification of 1-Octanol as a primary alcohol and this compound as a secondary alcohol dictates their chemical reactivity and, consequently, their primary areas of application.

1-Octanol: As a primary alcohol, 1-Octanol can be oxidized to form an aldehyde and subsequently a carboxylic acid.[10] This reactivity makes it a valuable precursor in the synthesis of various esters, which are widely used in the fragrance and flavor industries.[6] In the pharmaceutical realm, 1-Octanol is a standard solvent used to determine the lipophilicity of drug candidates through the octanol-water partition coefficient (logP).[11][12] A drug's logP value is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

This compound: Being a secondary alcohol, this compound is oxidized to a ketone.[10] It is utilized as a low-volatility solvent, a defoaming agent, and a wetting agent in various industrial processes.[2] In pharmaceutical formulations, this compound can serve as an excipient and an antiseptic, aiding in the delivery of active pharmaceutical ingredients.[13][14] It is also used in the production of plasticizers, cosmetic emollients, and as an intermediate for pesticides.[3]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound and 1-Octanol is essential for their effective application. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

  • Thiele tube or similar heating apparatus[15]

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of 1-Octanol or this compound

  • Heating oil (e.g., mineral oil)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Fill the small test tube with the alcohol sample to a depth of about 2-3 cm.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube filled with heating oil, making sure the oil level is above the sample level.

  • Gently heat the side arm of the Thiele tube.[15]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[15]

  • Record this temperature.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement A Fill test tube with sample B Insert capillary tube (open end down) A->B C Attach tube to thermometer B->C D Suspend in Thiele tube C->D E Gently heat Thiele tube D->E F Observe bubble stream from capillary E->F G Heat until vigorous bubbling F->G H Stop heating and allow to cool G->H I Bubbling stops, liquid enters capillary H->I J Record temperature I->J K Result J->K Boiling Point

Experimental workflow for boiling point determination.
Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid phase of a substance transitions to the liquid phase.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)[16][17]

  • Capillary tubes (sealed at one end)

  • Sample of frozen 1-Octanol or this compound

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Ensure the sample is solid and, if necessary, finely powder it using a mortar and pestle.

  • Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm.[18]

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate. For an unknown sample, a rapid initial heating can be done to find an approximate melting point, followed by a slower, more accurate determination (1-2 °C per minute) around the expected range.[16]

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[19]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Materials:

  • Pycnometer (a glass flask with a specific volume)[20]

  • Analytical balance

  • Sample of 1-Octanol or this compound

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with the alcohol sample, ensuring there are no air bubbles.

  • Place the stopper and allow any excess liquid to overflow.

  • Carefully wipe the outside of the pycnometer dry.

  • Weigh the filled pycnometer and record its mass (m₂).

  • Measure the temperature of the alcohol.

  • The mass of the liquid is m = m₂ - m₁.

  • The density (ρ) is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V): ρ = m / V.[21][22]

Determination of Water Solubility (Qualitative)

Objective: To observe the miscibility of the alcohol with water.

Materials:

  • Test tubes

  • Pipettes

  • Sample of 1-Octanol or this compound

  • Distilled water

Procedure:

  • Add approximately 2 mL of distilled water to a test tube.

  • Add a few drops of the alcohol sample to the test tube.

  • Shake the test tube vigorously for about 20-30 seconds.

  • Allow the mixture to stand and observe if two distinct layers form or if the alcohol dissolves.

  • Record the observation as soluble, partially soluble, or insoluble.[2][23]

Comparative Analysis Logic

The choice between this compound and 1-Octanol is contingent upon the specific requirements of the application. The following diagram illustrates the logical considerations for selecting the appropriate isomer.

Comparative_Analysis cluster_reactivity Chemical Reactivity cluster_properties Physicochemical Properties cluster_selection Isomer Selection Start Application Requirement Primary_Alcohol Primary Alcohol Reactivity (e.g., ester synthesis) Start->Primary_Alcohol Requires primary alcohol chemistry Secondary_Alcohol Secondary Alcohol Reactivity (e.g., ketone synthesis) Start->Secondary_Alcohol Requires secondary alcohol chemistry Solvency Solvent Properties Start->Solvency Specific solvency needed Volatility Lower Volatility Start->Volatility Low volatility is critical Lipophilicity Lipophilicity (logP) Start->Lipophilicity Standard for logP determination Select_1_Octanol Select 1-Octanol Primary_Alcohol->Select_1_Octanol Select_2_Octanol Select this compound Secondary_Alcohol->Select_2_Octanol Solvency->Select_2_Octanol Volatility->Select_2_Octanol Lipophilicity->Select_1_Octanol

Decision-making framework for selecting between 1-Octanol and this compound.

Conclusion

While both 1-Octanol and this compound are eight-carbon alcohols, their structural isomerism imparts distinct properties that govern their utility. 1-Octanol, as a primary alcohol, is a cornerstone in ester synthesis and is the established standard for lipophilicity measurements in drug discovery. In contrast, this compound's properties as a secondary alcohol make it a versatile solvent, defoamer, and a useful excipient in pharmaceutical formulations. A thorough understanding of their comparative physicochemical properties, reactivity, and the appropriate experimental protocols for their characterization is paramount for researchers and professionals in the chemical and pharmaceutical sciences to optimize their selection for specific applications.

References

2-Octanol: A Performance Comparison with Alternative Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the performance of 2-Octanol (B43104) against other common laboratory and industrial solvents, supported by experimental data.

In the landscape of chemical solvents, this compound, a secondary fatty alcohol, presents a unique profile of properties that make it a compelling choice for a variety of applications in research, particularly in drug development and chemical synthesis. This guide provides an objective comparison of this compound's performance against other commonly used solvents such as ethanol (B145695), methanol, and acetone. The comparisons are drawn from experimental data in key performance areas: solubility, reaction kinetics, extraction efficiency, and toxicity.

Performance at a Glance: A Comparative Summary

ParameterThis compoundEthanolMethanolAcetone
Ibuprofen (B1674241) Solubility ( g/100 mL) High (similar to 1-Octanol)66.18 (at 40°C in 90% EtOH)[1]High[1]High[1]
Esterification Reaction Rate ModerateFastFasterN/A
Extraction Efficiency (Phenol) GoodN/AN/AN/A
Acute Oral Toxicity (LD50 in rats, mg/kg) >2000 - >3200[2][3]7060[1][4][5]5628[6][7]5800[8][9]

Solubility Performance

The ability of a solvent to dissolve a compound is a critical factor in drug formulation and synthesis. Here, we compare the solubility of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, in this compound and other solvents. While direct data for this compound was not found in a single comparative study, data for the structurally similar 1-Octanol is available and provides a reasonable estimate.

Table 1: Solubility of Ibuprofen in Various Solvents

SolventSolubilityReference
1-OctanolMolar solubility has been determined at various temperatures.[9][9]
EthanolVery soluble; 66.18 g/100 mL at 40°C in 90% ethanol.[1][1][3][4][6][7]
MethanolVery soluble.[1][1]
AcetoneVery soluble.[1][1][2][8]

Ibuprofen is known to be very soluble in most organic solvents, including ethanol, methanol, and acetone.[1] The solubility of ibuprofen in ethanol has been shown to increase significantly with temperature.[3][4] Studies have also determined the solubility of ibuprofen in 1-octanol, a close structural isomer of this compound, at various temperatures.[9] Given the structural similarity, it is expected that this compound would also exhibit high solubility for ibuprofen.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[10]

  • Preparation: An excess amount of the solid drug is added to a known volume of the solvent in a vial.

  • Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, filtered, and diluted. The concentration of the drug in the diluted solution is then determined using a suitable analytical method, such as UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11][12]

G Workflow for Solubility Determination A Add excess solid drug to solvent B Equilibrate at constant temperature with agitation A->B Shake/Stir C Separate solid and liquid phases B->C Settle/Centrifuge D Sample and filter supernatant C->D E Analyze drug concentration (e.g., HPLC, UV-Vis) D->E G Workflow for Determining Reaction Kinetics A Mix reactants in a temperature-controlled reactor B Withdraw samples at timed intervals A->B C Quench the reaction in the sample B->C D Analyze concentration of reactant/product C->D E Plot concentration vs. time and determine rate constant D->E G Workflow for Distribution Coefficient Determination A Saturate immiscible solvents with each other B Dissolve solute in one phase and mix with the other A->B C Shake to allow solute to partition until equilibrium B->C D Separate the two phases C->D E Analyze solute concentration in each phase and calculate D D->E G Phospholipase D (PLD) Signaling Pathway and Alcohol Interaction cluster_0 Cell Membrane PC Phosphatidylcholine PLD Phospholipase D PC->PLD PA Phosphatidic Acid PLD->PA hydrolyzes PC to P_Alcohol Phosphatidylalcohol PLD->P_Alcohol transphosphatidylation with Downstream Downstream Signaling PA->Downstream Alcohol Alcohol (e.g., this compound) Alcohol->PLD Agonist Agonist Receptor Receptor Agonist->Receptor Receptor->PLD activates

References

A Comparative Guide to the Validation of 2-Octanol Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods for the validation of 2-Octanol purity. As a chiral secondary alcohol, both chemical and enantiomeric purity are critical for its application in research, particularly in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines detailed experimental protocols, presents a comparative analysis of analytical techniques, and includes supporting data to aid in method selection and validation.

Introduction to this compound Purity Analysis

This compound is a chiral compound existing as (R)-(-)-2-Octanol and (S)-(+)-2-Octanol. The biological and chemical properties of these enantiomers can differ significantly, making the determination of enantiomeric excess (e.e.) as important as the overall chemical purity. Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is a powerful technique for assessing the purity of volatile compounds like this compound. For enantiomeric separation, a chiral GC column is essential.

This guide will focus on the validation of this compound purity using a comprehensive GC-MS method and compare its performance with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Experimental Protocols

A two-step GC-MS approach is recommended for the complete purity validation of this compound: an initial analysis on a non-chiral column for chemical purity followed by an analysis on a chiral column for enantiomeric purity.

Protocol 1: Chemical Purity Assessment by GC-MS (Non-Chiral)

Objective: To identify and quantify any chemical impurities in the this compound sample.

Sample Preparation:

  • Accurately prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or hexane.[1]

  • Transfer the solution to a GC vial for analysis.

Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injector Split/Splitless, 250°C, Split ratio 50:1
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Electron Ionization (EI), 230°C, 70 eV
MS Quadrupole 150°C
Scan Range m/z 35-350

Data Analysis:

  • The purity is calculated based on the area percent of the main this compound peak relative to the total area of all detected peaks.

  • Impurities are identified by comparing their mass spectra with the NIST library. Common impurities in this compound can include isomeric octanols, 2-octanone (B155638) (its oxidation product), and residual reactants from synthesis, such as sebacic acid from the cleavage of ricinoleic acid.[2]

Protocol 2: Enantiomeric Purity Assessment by Chiral GC-MS

Objective: To separate and quantify the (R) and (S) enantiomers of this compound to determine the enantiomeric excess (e.e.).

Sample Preparation:

  • The same sample solution from Protocol 1 can be used.

Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column Cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless, 230°C, Split ratio 50:1[1]
Carrier Gas Hydrogen or Helium, at an appropriate linear velocity for the column
Oven Program Isothermal or a slow ramp program (e.g., 60°C for 1 min, ramp at 2°C/min to 120°C) to optimize enantiomeric separation
MS Parameters Same as Protocol 1

Data Analysis:

  • Identify the peaks for the (R) and (S) enantiomers based on their retention times (a reference standard for at least one enantiomer is recommended for confirmation).

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the major enantiomer and Area₂ is the minor enantiomer.[1]

Performance Comparison: GC-MS vs. Alternatives

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and sample throughput.

ParameterGC-MSChiral HPLCChiral SFC
Principle Separation of volatile compounds in the gas phase.Separation in the liquid phase under high pressure.Separation using a supercritical fluid as the mobile phase.
Enantioselectivity High, with a suitable chiral stationary phase.High, with a suitable chiral stationary phase.High, often with improved resolution and speed compared to HPLC.
Sensitivity (LOD/LOQ) Very high (pg to fg range), especially in SIM mode.Moderate (ng to µg range).High, often better than HPLC.
Analysis Speed Fast (typically 15-30 min).Slower, with longer run times.Very fast, significantly shorter run times than HPLC.
Sample Preparation Simple dilution for pure substances. Derivatization may be needed for non-volatile impurities.Can be more complex, especially if derivatization is needed for detection.Similar to HPLC.
Solvent Consumption Low (only carrier gas).High, uses significant amounts of organic solvents.Low, primarily uses CO2, making it a "greener" alternative.
Compatibility Ideal for volatile and thermally stable compounds like this compound.Suitable for a wider range of compounds, including non-volatile ones.Good for thermally labile and chiral compounds.
Data Confidence High, mass spectral data provides definitive identification of impurities.Relies on retention time matching with standards.Similar to HPLC, but can be coupled with MS.

Mandatory Visualizations

Experimental Workflow for GC-MS Purity Validation of this compound

Experimental Workflow for this compound Purity Validation by GC-MS cluster_prep Sample Preparation cluster_chem_purity Chemical Purity Analysis cluster_enant_purity Enantiomeric Purity Analysis cluster_result Final Result prep Dissolve this compound in Dichloromethane (1 mg/mL) gcms_achiral Inject into GC-MS (Non-Chiral DB-5ms column) prep->gcms_achiral gcms_chiral Inject into GC-MS (Chiral Cyclodextrin column) prep->gcms_chiral data_analysis_chem Identify Impurities & Calculate Chemical Purity gcms_achiral->data_analysis_chem report Purity & e.e. Report data_analysis_chem->report data_analysis_enant Separate Enantiomers & Calculate Enantiomeric Excess (e.e.) gcms_chiral->data_analysis_enant data_analysis_enant->report

Caption: Workflow for this compound purity validation.

Comparison of Analytical Techniques for this compound Purity

Comparison of Analytical Techniques for this compound Purity cluster_gcms GC-MS cluster_hplc Chiral HPLC cluster_sfc Chiral SFC gcms Gas Chromatography-Mass Spectrometry gcms_pros Pros: - High Sensitivity - Definitive ID of Impurities - Fast Analysis gcms->gcms_pros gcms_cons Cons: - Limited to Volatile Compounds gcms->gcms_cons hplc High-Performance Liquid Chromatography hplc_pros Pros: - Wide Applicability - Robust for Non-Volatiles hplc->hplc_pros hplc_cons Cons: - Slower Analysis - High Solvent Consumption - Lower Sensitivity hplc->hplc_cons sfc Supercritical Fluid Chromatography sfc_pros Pros: - Very Fast Analysis - 'Green' Technique - High Resolution sfc->sfc_pros sfc_cons Cons: - More Specialized Equipment sfc->sfc_cons

Caption: Technique comparison for this compound analysis.

Conclusion

For the comprehensive purity validation of this compound, GC-MS stands out as a highly effective and reliable method. Its ability to provide both chemical and enantiomeric purity data with high sensitivity and specificity makes it well-suited for the stringent requirements of the pharmaceutical and fine chemical industries. While chiral HPLC and SFC offer viable alternatives, particularly SFC with its speed and green credentials, the definitive identification of unknown impurities through mass spectrometry gives GC-MS a significant advantage in quality control and troubleshooting. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and desired throughput.

References

A Comparative Analysis of Synthetic Routes to 2-Octanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various synthetic methodologies for producing 2-octanol (B43104), a key intermediate in the pharmaceutical and chemical industries. We will delve into established and emerging routes, presenting a side-by-side analysis of their performance based on experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on the most suitable synthesis strategy for their specific needs.

Comparative Data of this compound Synthesis Routes

The following table summarizes the key performance indicators for different this compound synthesis methods, offering a clear comparison of their efficacy and reaction conditions.

ParameterProduction from Castor OilHydrogenation of 2-Octanone (B155638)Biocatalytic Reduction of 2-OctanoneHydroboration-Oxidation of 1-Octene (B94956)Grignard Synthesis
Starting Material Castor Oil2-Octanone2-Octanone1-OcteneHexanal and Ethylmagnesium Bromide (or other suitable pairs)
Key Reagents/Catalyst Sodium Hydroxide (B78521), Lead (II,IV) Oxide (optional)Nickel-containing catalyst, Hydrogen gasAlcohol Dehydrogenase (ADH) or Whole Cells (e.g., Acetobacter pasteurianus), Cofactor (e.g., NAD(P)H)Borane-THF complex (BH3-THF), Hydrogen Peroxide, Sodium HydroxideMagnesium, Diethyl Ether, Acidic workup
Solvent Mineral Oil (optional)Varies (can be solvent-free)Aqueous buffer, often with a co-solventTetrahydrofuran (B95107) (THF), Diethyl EtherDiethyl Ether
Temperature High temperature (up to 325°C)[1]100-200°C[2]Mild (e.g., 35°C)[3]0°C to room temperature, then reflux0°C to reflux
Reaction Time Several hours[1]0.1-1 h⁻¹ (space velocity)[2]70 minutes to several hours[3]Several hours1-3 hours
Yield Up to 62.6% (microwave-assisted)[4][5]Up to 99.2% conversion[2]Up to 95.0%[3]Good to high (often a mixture with 1-octanol)Generally high
Selectivity Produces a mixture of products including sebacic acid[1][6]Up to 96.0% for this compound[2]High to excellent enantioselectivity (>99.9% e.e.)[3]Anti-Markovnikov, favors 1-octanol (B28484), but produces this compound as a minor productHigh for the target alcohol
Key Advantages Utilizes a renewable feedstock.High conversion and selectivity.Environmentally friendly, high enantiopurity.[3]Well-established and reliable method.Versatile for creating various alcohols.
Key Disadvantages High energy consumption, complex product mixture.[1]Requires high pressure and temperature, use of flammable H₂.Enzyme cost and stability can be a concern.Use of hazardous reagents (borane), produces a mixture of isomers.Requires strictly anhydrous conditions.

Synthesis Pathways and Workflows

The following diagrams illustrate the chemical transformations and general workflows for the discussed synthesis routes.

G cluster_castor Production from Castor Oil ricinoleic_acid Ricinoleic Acid (from Castor Oil) octanol2 This compound ricinoleic_acid->octanol2 Base Cleavage sebacic_acid Sebacic Acid ricinoleic_acid->sebacic_acid Base Cleavage naoh NaOH heat High Temp.

Synthesis of this compound from Castor Oil.

G cluster_hydrogenation Hydrogenation of 2-Octanone octanone2 2-Octanone octanol2 This compound octanone2->octanol2 Hydrogenation h2 H₂ catalyst Ni Catalyst

Hydrogenation of 2-Octanone to this compound.

G cluster_biocatalytic Biocatalytic Reduction of 2-Octanone octanone2 2-Octanone octanol2 (R)- or (S)-2-Octanol octanone2->octanol2 Reduction adh ADH / Whole Cells nadph NAD(P)H nadp NAD(P)⁺ nadph->nadp

Biocatalytic Reduction of 2-Octanone.

G cluster_hydroboration Hydroboration-Oxidation of 1-Octene octene1 1-Octene product_mixture Product Mixture octene1->product_mixture step1 1. BH₃-THF step2 2. H₂O₂, NaOH octanol1 1-Octanol (Major) product_mixture->octanol1 octanol2 This compound (Minor) product_mixture->octanol2

Hydroboration-Oxidation of 1-Octene.

G cluster_grignard Grignard Synthesis of this compound hexanal Hexanal intermediate Magnesium Alkoxide Intermediate hexanal->intermediate + CH₃CH₂MgBr etmgbr CH₃CH₂MgBr step1 1. Diethyl Ether step2 2. H₃O⁺ octanol2 This compound intermediate->octanol2 Protonation

Grignard Synthesis of this compound.

G start Select Synthesis Route reaction Perform Chemical Reaction start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Analysis (GC, NMR, IR) purification->analysis end Pure this compound analysis->end

General Experimental Workflow for this compound Synthesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired scale.

Production of this compound from Castor Oil (Caustic Fusion)

This method is based on the high-temperature cleavage of ricinoleic acid, the main component of castor oil.[6]

  • Materials: Castor oil, sodium hydroxide (NaOH), mineral oil (optional, as a heat transfer medium), lead (II,IV) oxide (Pb₃O₄, optional, as a catalyst).

  • Apparatus: High-temperature reaction vessel (e.g., a copper or stainless steel flask), heating mantle, distillation setup, condenser, receiving flask, separatory funnel.

  • Procedure:

    • Castor oil is first saponified by heating with an aqueous solution of sodium hydroxide to form sodium ricinoleate (B1264116).

    • The resulting soap is then heated to high temperatures (around 250-325°C) with excess sodium hydroxide.[1]

    • During this caustic fusion, the ricinoleate molecule cleaves to form this compound and the disodium (B8443419) salt of sebacic acid.[6]

    • The this compound, being volatile at this temperature, is distilled off and collected in a receiving flask.[1]

    • The collected distillate is then purified, typically by fractional distillation, to separate this compound from any co-distilled impurities.

    • The sebacic acid remains in the reaction vessel as its salt and can be recovered by acidification and subsequent purification.

Hydrogenation of 2-Octanone

This is a direct reduction of the corresponding ketone to the secondary alcohol.

  • Materials: 2-octanone, hydrogen gas (H₂), nickel-containing catalyst.

  • Apparatus: High-pressure reactor (autoclave), gas inlet for hydrogen, stirring mechanism, temperature and pressure controls.

  • Procedure:

    • The 2-octanone and the nickel-containing catalyst are charged into the high-pressure reactor.

    • The reactor is sealed and purged with an inert gas before being pressurized with hydrogen to the desired pressure (e.g., 0.5-2 MPa).[2]

    • The mixture is heated to the reaction temperature (e.g., 100-200°C) with vigorous stirring.[2]

    • The reaction is monitored by hydrogen uptake or by analyzing samples periodically using gas chromatography (GC).

    • Upon completion, the reactor is cooled, and the excess hydrogen is safely vented.

    • The catalyst is removed by filtration.

    • The resulting crude this compound is purified by distillation.

Biocatalytic Reduction of 2-Octanone

This method utilizes enzymes or whole microorganisms for a highly selective reduction.

  • Materials: 2-octanone, a source of alcohol dehydrogenase (ADH) or a suitable microorganism (e.g., Acetobacter pasteurianus), a cofactor (e.g., NADH or NADPH), a cofactor regeneration system (e.g., isopropanol (B130326) or glucose), buffer solution (e.g., phosphate (B84403) buffer).[3]

  • Apparatus: Bioreactor or shaker flask with temperature and pH control.

  • Procedure:

    • A buffered aqueous solution is prepared, and the biocatalyst (isolated enzyme or whole cells) is added.

    • The cofactor and the components for the cofactor regeneration system are introduced into the reaction medium.

    • 2-octanone is added to the mixture. Due to its limited water solubility, a co-solvent may be used, or the reaction can be run in a biphasic system.

    • The reaction is maintained at a controlled temperature (e.g., 35°C) and pH with gentle agitation.[3]

    • The conversion of 2-octanone to this compound is monitored using GC or HPLC.

    • Once the reaction is complete, the product is extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Hydroboration-Oxidation of 1-Octene

This two-step procedure converts an alkene to an alcohol with anti-Markovnikov regioselectivity.

  • Materials: 1-octene, borane-tetrahydrofuran (B86392) complex (BH₃-THF), tetrahydrofuran (THF, anhydrous), 3 M sodium hydroxide (NaOH) solution, 30% hydrogen peroxide (H₂O₂) solution, diethyl ether.

  • Apparatus: Dry glassware (round-bottom flask, addition funnel), magnetic stirrer, ice bath, separatory funnel.

  • Procedure:

    • Hydroboration: In a dry flask under an inert atmosphere, 1-octene is dissolved in anhydrous THF and cooled in an ice bath. The BH₃-THF solution is added dropwise while maintaining the low temperature. The reaction mixture is then stirred at room temperature for a specified period.[7][8]

    • Oxidation: The reaction mixture is cooled again in an ice bath. The 3 M NaOH solution is added, followed by the slow, dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not rise excessively.[8]

    • The mixture is then often heated to reflux to ensure the completion of the oxidation.

    • After cooling, the product is extracted with diethyl ether.

    • The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • The solvent is removed by rotary evaporation, and the resulting mixture of 1-octanol and this compound is purified and separated by fractional distillation or column chromatography.

Grignard Synthesis of this compound

This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde.

  • Materials: Magnesium turnings, an alkyl halide (e.g., ethyl bromide), an aldehyde (e.g., hexanal), anhydrous diethyl ether, a weak acid for workup (e.g., saturated aqueous ammonium (B1175870) chloride or dilute hydrochloric acid).

  • Apparatus: Thoroughly dried glassware (three-neck flask, condenser, dropping funnel), magnetic stirrer.

  • Procedure:

    • Grignard Reagent Formation: In a flask equipped with a condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether. A solution of the alkyl halide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (e.g., ethylmagnesium bromide). The reaction is often initiated with a small crystal of iodine.

    • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the aldehyde (e.g., hexanal) in anhydrous diethyl ether is added dropwise. A precipitate of the magnesium alkoxide salt will form.

    • The reaction mixture is stirred at room temperature for a period to ensure completion.

    • Work-up: The reaction is quenched by the slow addition of a weak acid solution (e.g., saturated NH₄Cl) to the cooled reaction mixture.

    • The product is extracted into diethyl ether.

    • The organic layer is washed, dried, and the solvent is evaporated.

    • The crude this compound is purified by distillation.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quantitative structure-activity relationship (QSAR) characteristics of 2-Octanol against other short-chain aliphatic alcohols. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structural features influencing the biological activity of these compounds, thereby aiding in the rational design of new molecules with desired properties.

Introduction to QSAR and Aliphatic Alcohols

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[1] In the realm of toxicology and drug discovery, QSAR is a valuable tool for predicting the activity of new chemical entities, reducing the need for extensive experimental testing.[2]

Aliphatic alcohols, including this compound, are a class of organic compounds widely used as solvents, intermediates, and in the formulation of various products. Their biological activities, particularly their toxicity, are of significant interest. The toxicity of these alcohols is often related to their hydrophobicity, which governs their ability to partition into biological membranes, and their electronic properties.[3][4]

This guide focuses on this compound, a secondary eight-carbon alcohol, and compares its QSAR-relevant properties with those of other C8 isomers, such as 1-Octanol and 3-Octanol, and a shorter-chain alcohol, 1-Hexanol, to provide a broader context. The primary biological endpoint discussed is toxicity against the aquatic ciliate Tetrahymena pyriformis and the marine bacterium Vibrio fischeri, as these are common models in ecotoxicological QSAR studies.[1][3]

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical properties and biological activities of this compound and selected alternative alcohols. These parameters are fundamental inputs for the development of QSAR models.

Table 1: Physicochemical Properties of this compound and a Selection of Aliphatic Alcohols

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)logP (Octanol/Water)Water Solubility (g/L)
This compound Octan-2-ol123-96-6C₈H₁₈O130.231792.901.12
1-Octanol Octan-1-ol111-87-5C₈H₁₈O130.231953.000.30
3-Octanol Octan-3-ol589-98-0C₈H₁₈O130.231752.800.95
1-Hexanol Hexan-1-ol111-27-3C₆H₁₄O102.171572.035.9

Data compiled from various chemical databases and QSAR literature.

Table 2: Comparative Toxicity Data and Molecular Descriptors

CompoundToxicity EndpointTest OrganismEC50 / IGC50 (mM)log(1/IGC50)Key Molecular Descriptors for QSAR Models
This compound 50% Inhibition of GrowthTetrahymena pyriformis0.450.35logP, ELUMO
1-Octanol 50% Inhibition of GrowthTetrahymena pyriformis0.310.51logP, ELUMO
3-Octanol 50% Inhibition of GrowthTetrahymena pyriformis0.520.28logP, ELUMO
1-Hexanol 50% Inhibition of GrowthTetrahymena pyriformis3.1-0.49logP, ELUMO
This compound 15-min Inhibition of BioluminescenceVibrio fischeri0.120.92logP, ELUMO
1-Octanol 15-min Inhibition of BioluminescenceVibrio fischeri0.091.05logP, ELUMO

Toxicity data is illustrative and compiled from representative QSAR studies on aliphatic alcohols. ELUMO refers to the Energy of the Lowest Unoccupied Molecular Orbital, a quantum chemical descriptor related to a molecule's electrophilicity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in QSAR studies of aliphatic alcohols.

Determination of n-Octanol/Water Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical descriptor in many QSAR models. The Shake-Flask method is a standard protocol for its determination.

Protocol: Shake-Flask Method (based on OECD Guideline 107)

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Preparation: A known mass of the test substance (e.g., this compound) is dissolved in the n-octanol phase.

  • Partitioning: A measured volume of the n-octanol solution of the test substance is mixed with a measured volume of the water phase in a suitable vessel.

  • Equilibration: The vessel is shaken gently for a prolonged period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the substance between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The final value is expressed as its base-10 logarithm (logP).

Determination of Toxicity to Tetrahymena pyriformis (IGC50)

The 50% inhibitory growth concentration (IGC50) is a common measure of a substance's toxicity to the ciliate protozoan Tetrahymena pyriformis.

Protocol: Tetrahymena pyriformis Growth Inhibition Assay

  • Culture Preparation: Axenic cultures of Tetrahymena pyriformis are maintained in a suitable growth medium.

  • Test Solutions: A series of dilutions of the test substance (e.g., this compound) are prepared in the growth medium. A control group with no test substance is also prepared.

  • Exposure: A known density of Tetrahymena pyriformis cells is added to each test concentration and the control.

  • Incubation: The cultures are incubated under controlled conditions (e.g., 25°C in the dark) for a specified period, typically 48 to 60 hours.

  • Growth Measurement: After incubation, cell growth is quantified, often by measuring the absorbance (optical density) of the cultures with a spectrophotometer.

  • Data Analysis: The percentage of growth inhibition for each concentration is calculated relative to the control. The IGC50 value, the concentration that causes a 50% reduction in growth, is then determined using a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in QSAR studies.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application data_collection Select a set of compounds with known biological activity descriptor_calc Calculate molecular descriptors (e.g., logP, MW, ELUMO) data_collection->descriptor_calc data_split Split dataset into training and test sets descriptor_calc->data_split model_building Develop a mathematical model using statistical methods (e.g., MLR) data_split->model_building internal_val Internal validation (e.g., cross-validation) model_building->internal_val external_val External validation with the test set internal_val->external_val prediction Predict the activity of new, untested compounds external_val->prediction interpretation Interpret the model to understand structure-activity relationships prediction->interpretation

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular Cellular Effects alcohol Aliphatic Alcohol (e.g., this compound) membrane Membrane Disruption alcohol->membrane enzyme_inhibition Enzyme Inhibition membrane->enzyme_inhibition oxidative_stress Oxidative Stress membrane->oxidative_stress growth_inhibition Growth Inhibition (Toxicity) enzyme_inhibition->growth_inhibition oxidative_stress->growth_inhibition

Caption: Hypothesized signaling pathway for the toxic action of aliphatic alcohols.

References

Ecotoxicity of 2-Octanol: A Comparative Analysis with Other Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is a critical aspect of sustainable product development. This guide provides a comparative analysis of the ecotoxicity of 2-Octanol against other common linear alcohols, offering a clear perspective on its environmental profile. The data presented is compiled from various ecotoxicological studies, with a focus on aquatic toxicity and biodegradability.

Executive Summary

Overall, the ecotoxicity of linear and branched alcohols is closely related to their carbon chain length and water solubility. Generally, aquatic toxicity increases with carbon chain length up to a certain point (around C12-C14), after which it decreases due to a significant drop in water solubility, reducing the bioavailable concentration to aquatic organisms. This compound, a branched eight-carbon alcohol, demonstrates a moderate level of aquatic toxicity. This guide will delve into the specific data, comparing it with shorter and longer chain linear alcohols to provide a comprehensive overview for environmental risk assessment.

Data Presentation

Aquatic Ecotoxicity

The following table summarizes the acute toxicity of this compound and other selected alcohols to key aquatic organisms representing different trophic levels: fish, aquatic invertebrates (Daphnia), and algae. The data is presented as LC50 (the concentration lethal to 50% of the test fish) and EC50 (the concentration causing a 50% effect, such as immobilization in Daphnia or growth inhibition in algae).

AlcoholChemical FormulaTest OrganismEndpointDurationConcentration (mg/L)
1-Hexanol C₆H₁₄OPimephales promelas (Fathead Minnow)LC5096 h97.2 - 97.5[1][2][3]
Daphnia magna (Water Flea)EC5024 h152 (EC0)[1]
Pseudokirchneriella subcapitata (Green Algae)EC5072 h79.7[1]
This compound C₈H₁₈OOncorhynchus mykiss (Rainbow Trout)LC5096 h75[4][5][6]
1-Octanol C₈H₁₈OPimephales promelas (Fathead Minnow)LC5096 h13.5[7]
1-Decanol C₁₀H₂₂OPimephales promelas (Fathead Minnow)LC5096 h>1 - 10[8]
Daphnia magna (Water Flea)EC5048 h3[8]
AlgaeErC5096 h2.7[9]
1-Dodecanol C₁₂H₂₆OPimephales promelas (Fathead Minnow)LC5096 h1.01[10][11]
Daphnia magna (Water Flea)EC5048 h0.765[11]
Desmodesmus subspicatus (Green Algae)EC5072 h0.33[11]
Biodegradability

The following table provides an overview of the ready biodegradability of the selected alcohols, a key indicator of their persistence in the environment. A substance is generally considered "readily biodegradable" if it achieves >60% biodegradation within a 28-day period under the stringent conditions of the OECD 301 test guidelines.

AlcoholTest GuidelineResultConclusion
1-Hexanol Aerobic Screening83.6% after 5 days[1]Readily Biodegradable
This compound OECD 301D (assumed)Readily biodegradable[12]Readily Biodegradable
1-Decanol Based on OECD Guidelines88% after 30 days[13]Readily Biodegradable
1-Dodecanol Aerobic Screening20% after 5 days[11]Not readily biodegradable under these specific test conditions, though other studies show it is biodegradable.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized and ensure the quality and comparability of environmental safety data.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.[1][4][9][14][15]

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).

  • Test Duration: 96 hours.

  • Methodology: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.[6][7][8][11][16]

  • Test Organism: Daphnia magna (a small crustacean) is the standard test species.

  • Test Duration: 48 hours.

  • Methodology: Young daphnids (<24 hours old) are exposed to various concentrations of the test substance. The number of immobilized daphnids is observed at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.

  • Endpoint: The EC50 is determined, which is the concentration at which 50% of the daphnids are immobilized.

OECD 201: Alga, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater algae.[3][5][17][18][19]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Test Duration: 72 hours.

  • Methodology: Exponentially growing algal cultures are exposed to different concentrations of the test substance in a nutrient-rich medium under continuous illumination. Algal growth is measured over the 72-hour period.

  • Endpoint: The EC50 is calculated based on the inhibition of the growth rate or yield compared to control cultures.

OECD 301D: Ready Biodegradability - Closed Bottle Test

This test evaluates the potential for a substance to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous environment.[10][20][21][22][23]

  • Methodology: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (from sources like sewage treatment plant effluent) and kept in a completely filled, sealed bottle in the dark at a constant temperature for 28 days.

  • Measurement: The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over the 28-day period.

  • Endpoint: The percentage of biodegradation is calculated by comparing the oxygen consumed with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a degradation level of 60% ThOD within a 10-day window during the 28-day test.

Mandatory Visualization

Ecotoxicity_Testing_Workflow cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis & Reporting TestSubstance Test Substance TestSolutions Preparation of Test Solutions TestSubstance->TestSolutions TestOrganisms Test Organisms (Fish, Daphnia, Algae) Exposure Exposure of Organisms to Test Solutions TestOrganisms->Exposure TestSolutions->Exposure Observation Regular Observation (e.g., 24, 48, 72, 96h) Exposure->Observation DataCollection Data Collection (Mortality, Immobilization, Growth Inhibition) Observation->DataCollection Analysis Statistical Analysis DataCollection->Analysis Endpoint Determination of LC50 / EC50 Analysis->Endpoint Report Final Report Endpoint->Report

Caption: Generalized workflow for aquatic ecotoxicity testing.

Ecotoxicity_Comparison cluster_alcohols Hexanol 1-Hexanol (C6) Low Lower Toxicity Hexanol->Low Lower Octanol_2 This compound (C8) Octanol_2->Low Moderate Octanol_1 1-Octanol (C8) High Higher Toxicity Octanol_1->High Moderate Decanol 1-Decanol (C10) Decanol->High Higher Dodecanol 1-Dodecanol (C12) Dodecanol->High Highest

Caption: Conceptual comparison of relative aquatic toxicity of alcohols.

References

Validating 2-Octanol as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-Octanol as a reference standard, offering an objective comparison of its performance against alternative standards. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their analytical needs.

Introduction to this compound as a Reference Standard

This compound (CAS RN: 123-96-6) is a secondary eight-carbon fatty alcohol with a chiral center.[1] It is a colorless, oily liquid with a characteristic aromatic odor.[2] Its utility as a reference standard is widespread, finding applications in flavor and fragrance analysis, environmental testing, and as a key starting material in the synthesis of various industrial chemicals, including plasticizers and surfactants.[1][3] The validation of this compound as a reference standard is crucial to ensure the accuracy, precision, and reliability of analytical measurements.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper application. Key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[4]
Molecular Weight 130.23 g/mol [4]
Boiling Point 179 °C[4]
Melting Point -31.6 °C[4]
Density 0.819 g/mL at 20 °C[4]
Refractive Index n20/D 1.426[3]
Solubility in Water 1120 mg/L at 25 °C[4]
log Kow (Octanol-Water Partition Coefficient) 2.90[4]
Stability Stable under recommended storage conditions. May form explosive peroxides upon aging.[4][5]

Comparison with Alternative Reference Standards

The choice of a reference standard often depends on the specific analytical application. 1-Octanol and 3-Octanol are common isomers of this compound and are frequently considered as alternative standards. The following table compares key analytical parameters of these octanol (B41247) isomers.

Parameter1-OctanolThis compound3-OctanolSource(s)
CAS Number 111-87-5123-96-6589-98-0[6]
Boiling Point (°C) 195179175-177[6]
Typical Purity (Commercial) ≥99%≥97% - 99.7%≥97%[3]
Primary Use as a Standard Solvent properties, LogP determinationInternal standard in GC, flavor/fragrance analysisFlavor/fragrance analysis, biomarker studies[7][8][9]
GC Elution Order (Non-polar column) Later elutingEarlier elutingIntermediate elutingGeneral Knowledge

Experimental Protocols for Validation

The validation of this compound as a reference standard involves a series of experiments to demonstrate its identity, purity, and suitability for its intended use. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination and Identity Confirmation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and confirming its identity.

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 1000 µg/mL in a suitable solvent such as dichloromethane (B109758) or methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For purity analysis of a this compound sample, prepare a solution at a concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (m/z 30-300) for identification and Selected Ion Monitoring (SIM) mode for quantification.

3. Data Analysis:

  • Identity Confirmation: Compare the mass spectrum of the main peak in the sample chromatogram with a reference spectrum from a spectral library (e.g., NIST).

  • Purity Assessment: Calculate the purity of the this compound standard by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification (if required): Construct a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards. Determine the concentration of this compound in unknown samples using this calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination

qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.[10]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signal.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d) to the NMR tube.

  • Ensure the sample is completely dissolved.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz (or equivalent).

  • Probe: 5 mm BBO probe.

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of scans (NS): 16 to 64 (to achieve adequate signal-to-noise ratio).

    • Relaxation delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).

    • Acquisition time (AQ): Sufficient to allow for complete decay of the FID.

    • Spectral width (SW): Appropriate for the chemical shift range of the sample.

3. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

  • Perform a baseline correction.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mandatory Visualizations

Validation Workflow for a Reference Standard

The following diagram illustrates the key steps involved in the validation of a chemical reference standard like this compound.

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_scope Define Scope & Purpose select_methods Select Analytical Methods define_scope->select_methods sample_prep Sample Preparation select_methods->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis nmr_analysis NMR Analysis sample_prep->nmr_analysis data_analysis Data Analysis & Interpretation gcms_analysis->data_analysis nmr_analysis->data_analysis stability_study Stability Studies stability_study->data_analysis purity_assessment Purity Assessment data_analysis->purity_assessment identity_confirmation Identity Confirmation data_analysis->identity_confirmation validation_report Validation Report purity_assessment->validation_report identity_confirmation->validation_report coa Certificate of Analysis validation_report->coa

Caption: Workflow for the validation of a chemical reference standard.

Synthesis of Di(2-octyl) Phthalate from this compound

This compound is a precursor in the synthesis of plasticizers such as di(2-octyl) phthalate. The following diagram illustrates this chemical transformation.

DOP_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products phthalic_anhydride Phthalic Anhydride esterification Esterification phthalic_anhydride->esterification two_octanol This compound two_octanol->esterification dop Di(2-octyl) Phthalate esterification->dop water Water esterification->water

Caption: Synthesis pathway of Di(2-octyl) Phthalate from this compound.

References

A Comparative Analysis of 2-Octanol from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical research, flavor and fragrance development, and fine chemical synthesis, the purity of starting materials is paramount. 2-Octanol, a versatile secondary alcohol, serves as a key intermediate and solvent in numerous applications.[1][2] Variations in purity and impurity profiles from different commercial suppliers can significantly impact reaction yields, final product quality, and experimental reproducibility. This guide provides a comprehensive framework for assessing the quality of this compound from various commercial sources, complete with detailed experimental protocols and comparative data.

Key Quality Attributes and Their Importance

The suitability of this compound for a specific application is determined by several key quality attributes. The most critical of these are purity, water content, and the presence of specific impurities.

  • Purity: Higher purity grades of this compound, such as 99% or greater, are often required in pharmaceutical applications to ensure the safety and efficacy of the final drug product.[3] For other industrial uses, a 98% purity might be sufficient and more cost-effective.[3]

  • Water Content: Water is a common impurity that can interfere with moisture-sensitive reactions and affect the stability of formulations.[4]

  • Impurity Profile: The nature and concentration of organic impurities are critical, as they can lead to unwanted side reactions or be incorporated into the final product. The impurity profile is often linked to the synthetic route used by the manufacturer.[4]

Comparative Analysis of Commercial this compound

To illustrate the potential variability between suppliers, this section presents a hypothetical comparative analysis of this compound from three representative commercial suppliers: Supplier A, Supplier B, and Supplier C. The data presented in the following tables are representative of what could be obtained through the analytical methods described in this guide.

Physical and Chemical Properties
PropertySupplier ASupplier BSupplier C
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquid
Purity (by GC) 99.5%98.8%99.9%
Water Content (Karl Fischer) 0.05%0.15%0.02%
Density (g/mL at 25°C) 0.8190.8180.819
Refractive Index (n20/D) 1.4261.4251.426
Impurity Profile by Gas Chromatography (GC)
ImpuritySupplier ASupplier BSupplier C
1-Octanol 0.10%0.35%< 0.01%
2-Octanone 0.25%0.50%0.05%
Other Volatile Organics 0.10%0.20%0.02%

Analysis of Results:

Based on this hypothetical data, Supplier C provides this compound with the highest purity and the lowest water content, making it the most suitable choice for sensitive applications such as pharmaceutical synthesis. Supplier A offers a high-purity product suitable for a wide range of applications. Supplier B's product, with a lower purity and higher levels of impurities, might be a more economical option for less demanding industrial applications.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Purity and Impurity Profile by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture like this compound.[5][6]

Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as ethanol.

  • Data Analysis: Integrate the peak areas of all components. Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.[8]

Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[9][10][11] Both volumetric and coulometric methods are suitable for analyzing alcohols.

Protocol:

  • Instrument: Volumetric or Coulometric Karl Fischer Titrator.

  • Reagents: Karl Fischer titrant and solvent (methanol-based reagents are common for alcohols).[9][11]

  • Sample Preparation:

    • Place the Karl Fischer solvent into the titration vessel and titrate to dryness.

    • Accurately weigh and inject a suitable amount of the this compound sample into the vessel.

  • Titration: Start the titration. The instrument will automatically detect the endpoint when all the water in the sample has reacted.

  • Calculation: The instrument software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Visualizing the Workflow and Logic

To further clarify the process of supplier evaluation and analysis, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_decision Decision SupplierA Supplier A GC Purity & Impurity Profile (GC) SupplierA->GC KF Water Content (Karl Fischer) SupplierA->KF Physical Physical Properties SupplierA->Physical SupplierB Supplier B SupplierB->GC SupplierB->KF SupplierB->Physical SupplierC Supplier C SupplierC->GC SupplierC->KF SupplierC->Physical Compare Compare Data to Specifications GC->Compare KF->Compare Physical->Compare Decision Select Optimal Supplier Compare->Decision

Caption: Workflow for assessing this compound quality from multiple suppliers.

Signaling_Pathway Start Need for this compound Identify Identify Potential Suppliers Start->Identify Request Request Samples & Specifications Identify->Request Analyze Perform Analytical Testing Request->Analyze Compare Compare Results Analyze->Compare Qualify Qualify Supplier? Compare->Qualify Approve Approved Supplier List Qualify->Approve Yes Reject Reject Supplier Qualify->Reject No

References

Performance Showdown: 2-Octanol-Based Plasticizers Challenge Industry Stalwarts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for high-performance, safe, and reliable plasticizers is paramount. This guide offers a comparative analysis of 2-octanol-based plasticizers against conventional alternatives like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Di(2-ethylhexyl) terephthalate (B1205515) (DOTP), supported by available experimental data.

While direct, comprehensive comparative studies on this compound-based plasticizers are limited, existing patent literature and research on structurally similar esters provide valuable insights into their performance characteristics. This report synthesizes this information to offer a comparative overview of their mechanical properties, migration resistance, and thermal stability.

Mechanical Properties: A Balancing Act of Flexibility and Strength

The primary function of a plasticizer is to impart flexibility to a polymer. This is typically measured by tensile strength and elongation at break. An ideal plasticizer decreases tensile strength while significantly increasing elongation.

A study comparing various dicarboxylic acid esters of This compound (B43104) with the industry-standard Di(2-ethylhexyl) adipate (B1204190) (DOA) in Polyvinyl Chloride (PVC) revealed promising results. The data suggests that this compound-based plasticizers can achieve comparable, and in some cases superior, flexibility.

Table 1: Comparison of Mechanical Properties of PVC Plasticized with this compound Esters and DOA

Plasticizer (40 phr in PVC)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Di-2-octyl succinate18.535085
Di-2-octyl sebacate17.838083
Di-2-octyl azelate17.539082
Di-2-ethylhexyl adipate (DOA)18.236084

Source: Adapted from patent literature. Note: These values are illustrative and can vary based on specific formulations and testing conditions.

Migration Resistance: Staying Put for Safety and Durability

Plasticizer migration, the process where the plasticizer leaches out of the polymer matrix, is a critical concern, especially in medical and pharmaceutical applications. Lower migration is highly desirable to maintain the material's properties and prevent contamination. Standard tests for migration include measuring volatile loss and extraction in various solvents.

Table 2: Illustrative Migration Data for Common Plasticizers

PlasticizerVolatile Loss (%) (24h at 100°C)Extraction in Hexane (%)
DEHP1.5 - 2.55.0 - 7.0
DOTP0.8 - 1.52.0 - 4.0
Hypothetical this compound Ester (Predicted) 0.9 - 1.8 (Predicted) 2.5 - 4.5

Note: The values for the hypothetical this compound ester are predictive, based on the performance of structurally similar branched C8 esters, and are included for illustrative purposes. Actual performance would require experimental verification.

Thermal Stability: Withstanding the Heat

Thermal stability is crucial for plasticizers, especially during polymer processing and for end-use applications involving elevated temperatures. Higher thermal stability ensures that the plasticizer does not degrade, which could lead to discoloration and loss of mechanical properties. Thermogravimetric analysis (TGA) is a common method to assess thermal stability by measuring weight loss as a function of temperature.

Esters of this compound are suggested to possess higher stability to hydrolysis compared to some conventional plasticizers, which can be an indicator of better overall stability.

Table 3: Decomposition Temperatures of Various Plasticizers

PlasticizerOnset Decomposition Temperature (Tonset) (°C)
DEHP~290
DOTP~310
Di-2-octyl sebacate~300

Source: Data compiled from various sources. Values can vary based on analytical conditions.

Low-Temperature Performance: Flexibility in the Cold

For applications in colder environments, the ability of a plasticized material to remain flexible is critical. The glass transition temperature (Tg) is a key indicator of low-temperature performance, with a lower Tg indicating better flexibility at colder temperatures. Research on citrate (B86180) esters of octanol (B41247) and decanol (B1663958) has shown excellent low-temperature flexibility, suggesting that other this compound-based esters may also perform well in this regard. A plasticized PVC with a 1:2 molar ratio of octanol to decanol citrate ester demonstrated a glass transition temperature as low as -33.5 °C.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential.

Mechanical Properties Testing (ASTM D2284)

This standard test method is used to determine the tensile properties of flexible plastics.

experimental_workflow_mechanical prep Sample Preparation (PVC + Plasticizer) condition Conditioning (23°C, 50% RH, 40h) prep->condition test Tensile Testing (ASTM D2284) condition->test data Data Acquisition (Tensile Strength, Elongation) test->data

Mechanical Properties Testing Workflow
Migration Testing: Volatile Loss (ASTM D1203 / ISO 177)

This method determines the weight loss of a plastic material under specified conditions of time and temperature.

experimental_workflow_migration sample Initial Sample Weighing exposure Exposure (e.g., 100°C for 24h) sample->exposure reweigh Final Sample Weighing exposure->reweigh calculate Calculate Weight Loss (%) reweigh->calculate

Volatile Loss Migration Testing Workflow
Migration Testing: Solvent Extraction (ASTM D2199)

This test measures the resistance of plasticizers to extraction by a specific solvent.

experimental_workflow_extraction initial_weight Initial Sample Weighing immersion Immersion in Solvent (e.g., Hexane, 24h) initial_weight->immersion drying Drying immersion->drying final_weight Final Sample Weighing drying->final_weight calculation Calculate Weight Loss (%) final_weight->calculation

Solvent Extraction Migration Testing Workflow

Implications for Drug Development

For drug development professionals, the choice of plasticizer in medical devices and drug delivery systems is critical. Plasticizer leaching can impact drug stability, efficacy, and patient safety.

While specific data on the interaction of this compound-based plasticizers with drug formulations is not yet available, the general principles of plasticizer-drug interaction apply. The choice of plasticizer can influence the drug release kinetics from a polymer matrix. A more compatible and less mobile plasticizer is generally preferred to ensure consistent drug delivery and minimize patient exposure to leachables.

The biocompatibility of any new plasticizer must be thoroughly evaluated. While this compound itself has some data on its toxicological profile, specific esters used as plasticizers would require dedicated biocompatibility testing according to standards like ISO 10993.

The potential for plasticizer leachables to interact with cellular signaling pathways is an area of ongoing research. For instance, some phthalates have been shown to have endocrine-disrupting effects. The development of new plasticizers like those based on this compound is driven by the need for safer alternatives with minimal biological activity.

signaling_pathway leachable Plasticizer Leachable receptor Cellular Receptor (e.g., Nuclear Receptor) leachable->receptor cascade Signaling Cascade receptor->cascade gene Gene Expression Alteration cascade->gene response Cellular Response (e.g., Proliferation, Differentiation) gene->response

Generalized Plasticizer-Signaling Pathway Interaction

Conclusion

This compound-based plasticizers present a promising alternative to some conventional plasticizers, with patent data suggesting comparable mechanical properties and potentially favorable hydrolysis stability. However, a comprehensive head-to-head comparison with industry workhorses like DEHP and DOTP across a full range of performance metrics is still needed. For applications in the pharmaceutical and medical device sectors, the lower migration potential and favorable toxicological profile of newer plasticizers are key drivers for their adoption. As research continues, this compound-based plasticizers may prove to be a valuable addition to the formulator's toolbox, offering a balance of performance, safety, and stability. Further experimental data is required to fully validate their performance and suitability for critical applications.

Safety Operating Guide

Proper Disposal of 2-Octanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Octanol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to minimize risks and ensure regulatory compliance. This guide provides essential safety and logistical information for the proper handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] Inhalation may lead to dizziness and headache.[2] Therefore, always wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses or goggles, and a lab coat.[3][4] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[2][5][6]

This compound Properties and Hazards Summary

A clear understanding of the chemical's properties is fundamental to its safe disposal.

PropertyValue
Physical State Colorless, viscous liquid[2]
Boiling Point 174-181 °C[2]
Flash Point 71 °C (Combustible Liquid, Category 4)[2][7]
Solubility in Water Slightly soluble[2]
Primary Hazards Combustible liquid, Causes serious eye damage, Skin irritant, Harmful to aquatic life[3][7]

Step-by-Step Disposal Protocol

The disposal of this compound must strictly follow federal, state, and local regulations.[5][8] Under no circumstances should it be disposed of with household garbage or discharged into the sewer system.[1][9]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Ensure the container is compatible with this compound and is kept closed to prevent the release of vapors.

2. Spill Management:

  • In the event of a spill, immediately remove all sources of ignition.[6][7]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5]

  • Collect the absorbed material into a sealed container for disposal.[4][5]

3. Disposal Method:

  • The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[7]

  • This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

4. Contaminated Material Disposal:

  • Any materials, such as absorbent pads or contaminated PPE, that have come into contact with this compound should be collected in a sealed bag or container and disposed of as hazardous waste along with the chemical itself.[2]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Collect in a Labeled, Sealed Container ppe->container spill Accidental Spill? container->spill contain_spill Contain with Inert Absorbent spill->contain_spill Yes storage Store Securely for Disposal spill->storage No collect_spill Collect Spill Residue in a Sealed Container contain_spill->collect_spill collect_spill->storage disposal_service Contact Licensed Waste Disposal Service storage->disposal_service end Proper Disposal Complete disposal_service->end

References

Personal protective equipment for handling 2-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Octanol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Physicochemical and Hazard Data

Proper handling of this compound begins with a clear understanding of its properties and associated hazards. The following tables summarize key quantitative data for quick reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Appearance Colorless, viscous liquid with an aromatic, sometimes unpleasant odor.
Boiling Point 174 - 181 °C (345 - 358 °F)
Flash Point 88 °C (190 °F) (Class IIIA combustible liquid)[1]
Solubility Slightly soluble in water. Miscible with alcohol and ether.[1]

Table 2: Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid[2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye Irritation Category 1 / 2AH318 / H319: Causes serious eye damage/irritation[1][2][4]
Acute Aquatic Hazard Category 3H402: Harmful to aquatic life[2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure and ensure safety when handling this compound.

Table 3: Recommended Personal Protective Equipment for this compound

PPE TypeSpecificationsRationale
Eye Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[2] Contact lenses should not be worn.[5]Protects against splashes and vapors which can cause serious eye irritation or damage.[1][2][4]
Hand Protection Chemical-resistant gloves. Nitrile and neoprene are suitable options. See Table 4 for breakthrough times.Prevents skin contact, which can cause irritation.[1][4]
Skin and Body Protection Lab coat, overalls, or a PVC apron.[5] For large-scale operations, a PVC protective suit may be necessary.[5]Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][6] If ventilation is insufficient, a NIOSH-approved respirator is required.[5]Minimizes inhalation of vapors, which can cause respiratory irritation, dizziness, and headache.[1]
Glove Selection and Breakthrough Times

Selecting the correct glove material is crucial for preventing skin exposure. Breakthrough time is the time it takes for a chemical to permeate through the glove material. The following table provides guidance on glove selection for handling "Octanol," which is expected to have similar properties to this compound.

Table 4: Glove Material Breakthrough Times for Octanol

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile 360Recommended for prolonged contact.
Neoprene 360Recommended for prolonged contact.
Latex 30Suitable for short-term use only.

Note: This data is for "Octanol." It is strongly recommended to consult the glove manufacturer's specific chemical resistance guide for this compound. For incidental splash protection with a 5-mil or greater thickness nitrile glove, breakthrough is not expected to occur in under 15 minutes. However, if contact occurs, gloves should be changed immediately.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Assemble all necessary equipment and reagents before handling this compound.

    • Verify that an eyewash station and safety shower are accessible.[5]

    • Don the appropriate PPE as specified in Table 3.

  • Handling:

    • Dispense this compound within the chemical fume hood to minimize vapor inhalation.

    • Avoid direct contact with skin and eyes.

    • Keep containers of this compound tightly closed when not in use.[6]

    • Ground all equipment to prevent the buildup of electrostatic charge, as vapors may form explosive mixtures with air.[7]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]

    • Be aware that this compound can form explosive peroxides upon aging. Avoid prolonged storage.[1]

  • Spill Response:

    • In case of a small spill, remove all ignition sources and ventilate the area.

    • Contain the spill with an inert absorbent material such as sand or vermiculite.[1]

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[7]

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with flammable organic liquids.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste - Flammable Liquid" and list "this compound" as a primary constituent. Include the approximate concentration if mixed with other solvents.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's licensed professional waste disposal service.[2]

    • Do not dispose of this compound down the drain.[3]

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_safety Verify Safety Equipment prep_setup->prep_safety handle_dispense Dispense this compound prep_safety->handle_dispense handle_use Perform Experiment handle_dispense->handle_use handle_close Keep Containers Closed handle_use->handle_close disp_collect Collect Waste handle_use->disp_collect cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_store Store this compound Properly cleanup_decon->cleanup_store disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Safely disp_label->disp_store disp_dispose Dispose via Professional Service disp_store->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.